gamma-Terpineol

Catalog No.
S571124
CAS No.
586-81-2
M.F
C10H18O
M. Wt
154.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
gamma-Terpineol

CAS Number

586-81-2

Product Name

gamma-Terpineol

IUPAC Name

1-methyl-4-propan-2-ylidenecyclohexan-1-ol

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

InChI

InChI=1S/C10H18O/c1-8(2)9-4-6-10(3,11)7-5-9/h11H,4-7H2,1-3H3

InChI Key

NNRLDGQZIVUQTE-UHFFFAOYSA-N

SMILES

CC(=C1CCC(CC1)(C)O)C

Synonyms

gamma-terpineol

Canonical SMILES

CC(=C1CCC(CC1)(C)O)C

The exact mass of the compound gamma-Terpineol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

gamma-terpineol natural sources and occurrence

Author: Smolecule Technical Support Team. Date: February 2026

Technical Overview of γ-Terpineol

The table below summarizes the key technical and chemical identity information for γ-terpineol.

Property Category Details
IUPAC Name 1-methyl-4-(propan-2-ylidene)cyclohexan-1-ol [1]
Common Name gamma-Terpineol [1]
Chemical Formula C10H18O [1] [2]
Average Molecular Weight 154.25 g/mol [1] [2]
CAS Registry Number 586-81-2 [1] [2]
Classification Monoterpene alcohol [2]
Isomer Family One of four isomers (α-, β-, γ-, and terpinen-4-ol) [3] [2]
Boiling Point 215–220 °C [2]
Solubility Sparingly soluble in water; highly soluble in organic solvents (e.g., ethanol, propylene glycol) [2]
Log P ~2.8–3.0 (indicating moderate lipophilicity) [2]
Odor Description Soft, floral (lilac, lime blossom), with sweet citrus and clean woody undertones [2]

Natural Sources and Occurrence

This compound is found in various plants and essential oils, though it is rarely the dominant terpene. The following table lists its known natural sources.

Source Notes on Occurrence
Cannabis Often a secondary/tertiary terpene. Typical concentration in flower: 0.01% to 0.10% by weight [2].
Carrot Oils Isolated from this source [1].

| Cinnamon Tree ( Cinnamomum zeylanicum) | Isolated from this source [1]. | | Scotch Pine ( Pinus sylvestris) | Isolated from this source [1]. | | Natural Terpineol Oil | Component among others like eucalyptol, linalool, and α-terpineol [4]. |

Biosynthesis Pathway

In plants, including Cannabis sativa, the biosynthesis of γ-terpineol follows the universal plastidial methylerythritol phosphate (MEP) pathway for monoterpenes [5] [2]. The diagram below outlines the specific steps from a primary precursor to γ-terpineol.

G GPP Geranyl Diphosphate (GPP) Terpinyl_Cation Terpinyl Cation GPP->Terpinyl_Cation Terpene Synthase (Releases PPi) gamma_Terpinene γ-Terpinene (Intermediate Hydrocarbon) Terpinyl_Cation->gamma_Terpinene Cyclization gamma_Terpineol γ-Terpineol gamma_Terpinene->gamma_Terpineol Oxidation/Hydroxylation Cytochrome P450 Monooxygenases

This pathway is genetically regulated and influenced by environmental factors like light intensity, nutrient status, and post-harvest processing conditions [2].

Analytical Methodologies

While the search results do not contain full experimental protocols, they reference several standard analytical techniques for separating and identifying γ-terpineol, which you can adapt and optimize in a lab setting.

  • Gas Chromatography (GC): A primary method for terpene separation.
    • Column: A method for separating terpineol oil uses an OV-1 fused silica capillary column (30 m x 0.32 mm i.d. x 0.25 µm) [4].
    • Temperature Program: A published method uses a complex temperature program: 1.5°C/min from 70°C to 100°C, then 5°C/min to 160°C, followed by 10°C/min to 220°C, holding for 2 minutes [4].
  • High-Performance Liquid Chromatography (HPLC): Suitable for analysis without derivatization.
    • Column: Can be analyzed on a reverse-phase (RP) HPLC column like Newcrom R1 [6].
    • Mobile Phase: A simple mobile phase of acetonitrile, water, and phosphoric acid can be used. Phosphoric acid can be replaced with formic acid for MS-compatible applications [6].
  • Detection Techniques:
    • GC-MS & GC-FTIR: These are standard for definitive identification and quantification. Gas chromatography-mass spectrometry (GC-MS) and gas chromatography-Fourier transform infrared spectrometry (GC-FTIR) were used to analyze the main chemical components of terpineol oils [4].

Bioactivity and Research Applications

Preclinical studies suggest several bioactivities, though data specific to the γ-isomer are limited. Most evidence comes from research on terpineol isomers in general.

Bioactivity Research Context & Notes
Antimicrobial In vitro studies on terpineol mixtures show effects against gram-positive and gram-negative bacteria. MICs are commonly in the range of 0.125–1.0 mg/mL [2].
Antioxidant Demonstrated in model systems (DPPH, ABTS assays). Reported IC50 values for terpineol isomers are often between 0.2 and 0.6 mg/mL [2].
Anti-inflammatory Proposed mechanisms include modulation of NF-κB pathways and attenuation of pro-inflammatory cytokines (TNF-α, IL-1β) in cell models [2].
Neuromodulatory α-Terpineol has been linked to sedative or anxiolytic-like outcomes in rodent models. The contribution of γ-terpineol is not defined [2].
Sensory & TRP Channels Terpineol isomers may weakly interact with TRP channels (e.g., TRPA1/TRPV3), which could underlie subtle sensory perceptions like cooling or warming [2].

Research Gaps and Future Directions

Current data on γ-terpineol reveals several areas where further investigation is needed:

  • Isomer-Specific Data: Much of the pharmacological data is based on terpineol mixtures or the α-isomer. The potency and specific mechanisms of γ-terpineol require clarification [2].
  • Human Trials: There are no controlled human trials parsing the unique contributions of γ-terpineol to the effects of complex botanical extracts, like those from cannabis [2].
  • Quantitative Natural Abundance: Detailed quantitative data on γ-terpineol levels across a wide range of plant species is lacking in the public domain.

References

biosynthesis pathway of gamma-terpineol in plants

Author: Smolecule Technical Support Team. Date: February 2026

The Monoterpenoid Biosynthesis Pathway

The biosynthesis of all monoterpenoids, including gamma-terpineol, begins with universal five-carbon precursors. The following diagram maps out the core pathway within the plant cell.

G Plant Monoterpenoid Biosynthesis Pathway MEP MEP Pathway (Plastid) IPP Isopentenyl Diphosphate (IPP) MEP->IPP MVA MVA Pathway (Cytosol) MVA->IPP Pyruvate Pyruvate Pyruvate->MEP GAP G3P GAP->MEP AcetylCoA Acetyl-CoA AcetylCoA->MVA DMAPP Dimethylallyl Diphosphate (DMAPP) IPP->DMAPP IPPI GPP Geranyl Diphosphate (GPP) (C10) DMAPP->GPP GPPS LPP Linalyl Diphosphate (LPP) GPP->LPP Isomerization NPP Neryl Diphosphate (NPP) Terpinyl_Cation Terpinyl Cation (Cyclized Intermediate) LPP->Terpinyl_Cation TPS Cyclization alpha_terpineol α-Terpineol gamma_terpineol γ-Terpineol (Putative) Terpinyl_Cation->alpha_terpineol Water Quench Terpinyl_Cation->gamma_terpineol Theoretical Pathway

Figure 1: Proposed biosynthetic pathway for this compound in plants. The pathway initiates in plastids with the Methylerythritol Phosphate (MEP) pathway, utilizing pyruvate and glyceraldehyde-3-phosphate (G3P) to produce the universal C5 precursors IPP and DMAPP [1]. These condense to form Geranyl Diphosphate (GPP). For cyclization to occur, GPP is first isomerized to Linalyl Diphosphate (LPP). Cyclization of LPP by Terpene Synthase (TPS) forms a terpinyl cation, which is quenched by water to yield various terpineol isomers [2] [3]. The specific formation of this compound is a theoretical branch from this central cation.

Key Enzymes and Experimental Evidence

The transformation from GPP to terpineol isomers is catalyzed by specific enzymes. Research on thyme (Thymus caespititius) has functionally characterized a terpene synthase (Tctps5) that produces α-terpineol as a major product [4]. This confirms the existence of enzymatic machinery for terpineol formation.

  • Terpene Synthases (TPSs): These enzymes catalyze the conversion of GPP into various monoterpene skeletons. They are often multi-product enzymes, meaning a single TPS can produce several related compounds from one substrate [4] [5].
  • Cyclization Mechanism: The biosynthesis of α-terpineol is described as proceeding from GPP, which is converted to the terpinyl cation—a high-energy carbocation intermediate that is the precursor to many terpenes [6] [3]. The termination of this reaction by water (hydrolysis) yields α-terpineol.
  • This compound Gap: While the general mechanism is understood, a terpene synthase specifically characterized for producing this compound as its major product has not been explicitly detailed in the searched literature. Its formation is likely a result of alternative quenching or rearrangement of the terpinyl cation by a promiscuous TPS enzyme.

Experimental Methodologies for Pathway Elucidation

The following table summarizes key techniques used in the cited research to uncover monoterpenoid pathways, which can be applied to study this compound.

Table: Key Experimental Methods for Studying Terpenoid Biosynthesis

Method Application in Pathway Analysis Specific Example from Literature
RNA Sequencing (RNA-seq) Identifies differentially expressed genes in tissues with high monoterpenoid production, pinpointing candidate biosynthetic genes [2]. Used on Bunium persicum inflorescence vs. stem to find genes for (\gamma)-terpinene and cuminaldehyde synthesis [2].
Functional Characterization Confirms the specific catalytic activity of an enzyme by expressing its gene and analyzing the resulting products. Cloning Tctps2 and Tctps5 genes from thyme and characterizing them as (\gamma)-terpinene and (\alpha)-terpineol synthases, respectively [4].
Gas Chromatography-Mass Spectrometry (GC-MS) Separates, identifies, and quantifies terpenoid compounds from plant extracts or enzyme assays [7]. Used to profile volatile compounds in Bunium persicum fruit and Camellia japonica leaf [2] [7].
Heterologous Expression Expressing a plant gene in a microbial host (like E. coli) to produce and study its enzyme product without interference from other plant enzymes. A common method for characterizing terpene synthases, as implied in the functional study of thyme TPS genes [4].

Research Implications and Future Directions

The indirect evidence suggests that engineering the production of this compound is feasible. Synthetic biology efforts focus on optimizing microbial hosts like E. coli or yeast for terpenoid production [5]. Key strategies include:

  • Protein Engineering: Enhancing the catalytic efficiency and altering the product specificity of promiscuous terpene synthases through directed evolution or rational design [5].
  • Pathway Engineering: Balancing the expression of the MEP or mevalonate pathways in microbial chassis to increase the flux towards GPP, the essential precursor [5].
  • Dynamic Regulation: Using synthetic biology tools to dynamically control gene expression, redirecting cellular resources toward product synthesis and reducing metabolic burden [5].

References

gamma-terpineol chiral separation and enantiomers

Author: Smolecule Technical Support Team. Date: February 2026

Principles of Chiral Separation

Chiral column chromatography separates enantiomers using a chiral stationary phase (CSP). The separation occurs because the two enantiomers form transient diastereomeric complexes with the CSP, each with different stabilities and physical properties. This difference allows one enantiomer to be retained longer on the column than the other [1] [2].

The main interactions responsible for chiral recognition include [1]:

  • Hydrogen bonding
  • π-π interactions
  • Dipole-dipole interactions
  • Inclusion complexation (e.g., fitting into a chiral cavity)
  • Steric interactions

Chiral Separation Techniques for Terpenes

Based on the literature, the primary technique for separating terpene enantiomers is Gas Chromatography (GC) with a chiral stationary phase. The table below summarizes the key methods and their applications as found in the recent research.

Technique & Chiral Selector Application Example (from search results) Key Separation Factors
Enantioselective GC with derivatized β-Cyclodextrin columns [3] [4] Analysis of 11 chiral terpenes in Aiouea dubia essential oil; separation of α-pinene, limonene, and β-pinene enantiomers in Cannabis [3] [4] Analyte size relative to cyclodextrin cavity; formation of inclusion complexes; hydrogen bonding with cavity's polar hydroxyl groups [1].
Comprehensive 2D-GC (GC×GC) with a chiral β-Cyclodextrin column in the first dimension [5] [6] Separation of α-terpinyl ethyl ether enantiomers in wine; classification of different rose essential oils [5] [6]. Increased peak capacity and resolution; chiral separation in the first dimension coupled with a non-chiral polar column in the second dimension for further compound separation [5].
Liquid Chromatography (HPLC) with Polysaccharide-based CSPs [1] [7] Broad applicability for structurally diverse chiral compounds, common in pharmaceutical industry [1] [7]. High loading capacity; interactions include hydrogen bonding, π-π interactions, and dipole-dipole interactions; often used with normal-phase solvents [1].

Experimental Workflow for Method Development

Developing a chiral separation method is often an iterative process of screening and optimization. The following workflow, applicable to Gas Chromatography, is based on current practices in the field [1] [8].

Start Start: Method Development Step1 Column Selection (Chiral Stationary Phase) Start->Step1 Step2 Initial Screening (Temperature Gradient) Step1->Step2 Step3 Evaluate Resolution Step2->Step3 Step4 Optimize Conditions (Carrier Gas Flow, Temp. Ramp) Step3->Step4 Insufficient Resolution Step5 Validation & Quantification Step3->Step5 Adequate Resolution Step4->Step2 Success Successful Enantiomer Separation Step5->Success

Chiral Method Development Workflow

The process typically involves the following steps:

  • Column Selection: The most critical step. For terpenes, cyclodextrin-based columns (like Chirasil-Dex) are frequently the first choice [3] [4] [5]. Polysaccharide-based HPLC columns are a viable alternative for less volatile compounds [1] [7].
  • Initial Screening: Run a temperature gradient with a standard mixture to check for any baseline separation. Due to complex retention mechanisms, this often functions as a high-throughput screening step [1].
  • Evaluate Resolution: Check the resolution (Rs) between the enantiomer peaks. A value of Rs ≥ 1.5 is generally considered to indicate baseline separation.
  • Optimization: If resolution is insufficient, fine-tune parameters. In GC, this includes optimizing the carrier gas flow rate and the temperature ramp rate. Advanced studies use Response Surface Methodology (RSM) coupled with Artificial Neural Networks (ANN) for multivariate optimization [8].
  • Validation and Quantification: Once separated, enantiomers can be quantified using detectors like Flame Ionization Detection (FID) or Mass Spectrometry (MS). The enantiomeric ratio (ER) or enantiomeric excess (ee) are key quantitative metrics [3] [4].

Key Research Insights and Recent Applications

Recent studies highlight the importance and application of terpene chiral separation:

  • Cannabis Profiling: Research on Cannabis sativa L. shows that the enantiomeric ratio of terpenes (e.g., α-pinene, limonene) is both cultivar-specific and influenced by growth conditions. This has implications for authentication and the "entourage effect" [3].
  • Wine and Essential Oil Authentication: Chiral separation helps classify wines by grape variety based on the specific ratio of terpene enantiomers, such as α-terpinyl ethyl ether [6]. It also distinguishes authentic essential oils from adulterated ones [5].
  • Stability Studies: Studies indicate that while terpenes degrade under stress (UV, heat), enantiomeric conversion is not typically detected. This suggests that changes in the enantiomeric profile in a product likely originate from the source material, not from degradation [3].

References

gamma-terpineol odor profile and organoleptic characteristics

Author: Smolecule Technical Support Team. Date: February 2026

Chemical & Physical Properties

The table below summarizes the key identifiers and physical-chemical properties of gamma-terpineol.

Property Type Description / Value
CAS Registry Number 586-81-2 [1] [2] [3]
IUPAC Name 1-methyl-4-propan-2-ylidenecyclohexan-1-ol [1] [2]
Molecular Formula C10H18O [1] [2] [3]
Molecular Weight 154.25 g/mol [1] [2] [3]
Boiling Point 218-219 °C @ 760 mmHg [1]
Melting Point 68-70 °C @ 760 mmHg [1]
Flash Point ~88 °C (191 °F) [1]
LogP (est.) 2.613 [1] [2]
Density (pred.) 0.941 g/cm³ [2]
Vapor Pressure 0.027 mmHg @ 25°C (est.) [1]
Solubility in Water Very slight; 260.1 mg/L @ 25°C (est.) [1]
Soluble In Alcohol, ether, oils [1] [4]

Odor Profile & Organoleptic Characteristics

The following table details the sensory characteristics of this compound, which are crucial for fragrance formulation and sensory science.

Characteristic Description
Odor Type Pine [1] [2]
Odor Description At 100%, the odor is described as "terpineol lilac" [1] [2]. Its profile is a complex blend of floral, lilac-like notes layered over soft citrus, woody, and herbal undertones [5]. It is often noted as being more herbaceous and less sweet than its alpha-isomer [5] [4].
Flavor Description Information on pure this compound flavor is limited. One source mentions a taste with "anise-like, slightly lime-tinged aspects" for terpineol isomers in general [4].
Perceived Smoothness In cannabis and vape formulations, it acts as a harmonizing agent, smoothing out the sharper edges of other terpenes like pinene or limonene, leading to a less astringent inhale [5].
Detection Threshold While specific data for this compound is not available, the detection threshold for terpineol isomers in air is generally in the low parts-per-billion (ppb) range [5].
Role in Blending It functions as a "bridge" compound, connecting citrus, floral, and woody elements in a fragrance bouquet [5].

Methodologies for Odorant Research

While explicit protocols for this compound were not found, recent scientific literature highlights advanced methodologies for linking molecular structure to odor perception, which are highly relevant for drug development professionals aiming to understand or modify a compound's sensory impact.

Computational Odor Prediction using Multitask Learning

A 2025 study by Iwata developed an interpretable multitask deep learning model to predict multiple odor categories from chemical structures simultaneously [6]. The workflow of this approach is summarized in the diagram below.

G Molecular Structure (Input) Molecular Structure (Input) Graph Neural Network (GNN) Graph Neural Network (GNN) Molecular Structure (Input)->Graph Neural Network (GNN) Molecular Fingerprints (MLP) Molecular Fingerprints (MLP) Molecular Structure (Input)->Molecular Fingerprints (MLP) Feature Representation Feature Representation Graph Neural Network (GNN)->Feature Representation Molecular Fingerprints (MLP)->Feature Representation Multitask Learning Model Multitask Learning Model Feature Representation->Multitask Learning Model Multi-Odor Prediction (Output) Multi-Odor Prediction (Output) Multitask Learning Model->Multi-Odor Prediction (Output)

Workflow for a multitask GNN model that predicts multiple odor attributes from a molecule's structure [6].

Key Experimental Components:

  • Model Architecture: A hybrid model combining a Graph Neural Network (GNN) to process the molecular graph and a Multilayer Perceptron (MLP) to process expert-defined molecular fingerprints [6].
  • Dataset: The model was trained on a curated dataset of molecules with known odor attributes, spanning 14 odor categories such as fruity, sweet, green, and floral [6].
  • Interpretability: The use of Integrated Gradients (IG) allows for atom-level visualization, identifying which specific substructures (e.g., hydrogen-bond donors, aromatic rings) the model deems critical for a particular odor prediction. This aligns with known olfactory receptor interaction sites [6].
Data-Driven Correlation of Volatiles and Sensory Perception

Another 2025 study by Ge et al. provides a methodology for linking specific volatile compounds to sensory attributes in a complex food matrix (chicken bouillon), which can be adapted for pharmaceutical applications [7].

Key Experimental Components:

  • Chemical Analysis: Stir Bar Sorptive Extraction-Gas Chromatography-Mass Spectrometry (SBSE-GC-MS) was used for untargeted analysis of volatile compounds [7].
  • Sensory Evaluation: A trained panel conducted Quantitative Descriptive Analysis (QDA) to score various sensory attributes like "roast odor" and "chicken odor" [7].
  • Statistical Modeling: Random Forest (RF), a machine learning algorithm, was employed to identify which volatile compounds were most strongly associated with specific odor attributes, creating predictive models [7].

Conclusion

References

isomerism differences alpha beta gamma delta terpineol

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Synthesis & Separation Protocols

For research and development purposes, here are detailed methodologies for synthesizing and isolating terpineol isomers, based on recent scientific literature.

Synthesis of α-Terpineol from α-Pinene

This one-step method uses a ternary composite catalyst system to achieve high conversion and selectivity under mild conditions [1].

  • Key Components:
    • Catalyst System: Ternary composite of an alpha-hydroxy acid (AHA, e.g., Citric acid or Tartaric acid), Phosphoric acid, and Acetic acid [1].
    • Promoter: Acetic acid acts as a phase-transfer agent, improving mass transfer between non-polar α-pinene and water [1].
  • Optimized Reaction Conditions [1]:
    • Mass Ratio: α-pinene : Acetic acid : Water : Citric acid : Phosphoric acid = 1 : 2.5 : 1 : (0.1–0.05) : 0.05
    • Temperature: 70 °C
    • Time: 12–15 hours
    • Reported Outcome: α-pinene conversion of 96%, with α-terpineol content of 46.9% and selectivity of 48.1% [1].
  • Alternative Catalyst: A composite of Tartaric acid and Boric acid also shows high efficacy with a terpineol selectivity of up to 58.7% under optimized conditions (60°C, 24 hours) [2].
Separation of α-Terpineol from 1,8-Cineole via Deep Eutectic Solvent (DES)

This liquid-liquid extraction method selectively purifies α-terpineol from a mixture with its isomer, 1,8-cineole, using in situ formation of a deep eutectic solvent (DES) [3].

  • Principle: Tetrabutyl ammonium chloride (TBAC), a quaternary ammonium salt, selectively interacts with the hydroxyl group of α-terpineol to form a DES, separating it from 1,8-cineole which lacks an alcohol group [3].
  • Experimental Workflow:
    • DES Formation: Add TBAC to a model oil containing α-terpineol and 1,8-cineole. The DES forms selectively with α-terpineol.
    • Phase Separation: The mixture separates into an upper oil phase (rich in 1,8-cineole) and a lower DES phase (rich in α-terpineol-TBAC complex).
    • Back-Extraction:
      • First, use an organic solvent (n-hexane) to back-extract residual 1,8-cineole from the DES phase.
      • Second, add water to the DES phase to break the hydrogen-bonding network, liberating high-purity α-terpineol.
  • Optimized Conditions & Outcome [3]:
    • Extractant: Tetrabutyl ammonium chloride (TBAC)
    • Distribution Coefficient (β) for α-terpineol: 29.6
    • Selectivity (S) over 1,8-cineole: 42.4
    • Final Purity & Recovery: α-Terpineol with 99.6% purity and 88.8% recovery.

The experimental workflow for this separation can be visualized in the following diagram:

start Model Oil: α-Terpineol + 1,8-Cineole add_tbac Add Tetrabutyl Ammonium Chloride (TBAC) start->add_tbac des_phase In-situ DES Formation (α-Terpineol-TBAC Complex) add_tbac->des_phase separation Phase Separation des_phase->separation upper_phase Upper Oil Phase (1,8-Cineole rich) separation->upper_phase Organic Phase lower_phase Lower DES Phase (α-Terpineol-TBAC Complex) separation->lower_phase DES Phase pure_cineole Purified 1,8-Cineole upper_phase->pure_cineole back_hexane Back-extraction with n-Hexane lower_phase->back_hexane back_water Back-extraction with Water back_hexane->back_water pure_terpineol Purified α-Terpineol (99.6%) back_water->pure_terpineol recovered_tbac Recovered TBAC back_water->recovered_tbac Recycling

Pharmacological Activities & Research Insights

The structural differences among terpineol isomers translate into distinct biological activities, which are of significant interest in drug development. The following table summarizes key research findings.

Isomer Studied Pharmacological Activities Reported Findings & Mechanisms
α-Terpineol Anti-inflammatory [4] [5], Antibacterial [4] [5], Antioxidant [4], Neuropathic Pain Relief [4], Antidepressant [4], Anticonvulsant [5], Antihypertensive [5] Reduces pro-inflammatory cytokines [5]; disrupts bacterial cell walls (e.g., vs. E. coli, S. aureus) [4] [5]; activates CB1/CB2 cannabinoid and D2-dopamine receptors for neuropathic pain and antidepressant effects [4].
β-Terpineol Antimicrobial [6] Limited data; derivatives show antimicrobial activity [6].
γ-Terpineol Fungicidal [7] Used as a fungicide in formulations like tea tree oil; mode of action involves disrupting microbial cell membrane permeability [7].
Terpinen-4-ol Antifungal [4], Antiproliferative [4] A primary component of tea tree oil; shows antifungal activity and antiproliferative effects against leukemia cell lines (K562) [4].

References

Comprehensive Application Notes and Protocols for Gamma-Terpineol Extraction via Steam Distillation

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Gamma-Terpineol and Extraction Challenges

This compound is a commercially valuable monoterpene alcohol naturally present in essential oils of various aromatic plants, including citrus species, eucalyptus, and pine. As one of three terpineol isomers (alpha-, beta-, and gamma-), it is characterized by a pleasant lilac or pine-like odor and possesses significant bioactive properties that make it particularly valuable to the pharmaceutical, cosmetics, and fragrance industries. Despite its commercial importance, efficient extraction and purification of this compound present considerable challenges due to its chemical instability at high temperatures, structural similarity to other terpenes, and typically low concentration in natural sources. These factors necessitate optimized extraction protocols to maximize yield and purity while minimizing degradation.

The extraction of this compound is further complicated by its tendency to undergo acid-catalyzed degradation and thermal decomposition under suboptimal conditions. Conventional extraction methods often produce disputes in the form of inefficiency and thermal degradation, resulting in poor yields and compromised quality of the final product. Advances in extraction technology have led to the development of more sophisticated approaches that address these limitations while improving sustainability profiles. This document provides comprehensive application notes and detailed experimental protocols for the extraction of this compound via steam distillation methods, with supporting data from comparative studies and analytical verification techniques to ensure reproducible, high-quality results suitable for research and industrial applications.

Principles of Steam Distillation for Terpene Extraction

Fundamental Concepts

Steam distillation operates on the principle that volatile compounds can be co-distilled with water at temperatures below their normal boiling points, thereby reducing the risk of thermal degradation. When applied to plant materials containing this compound, this method allows the target compound to be evaporated at a temperature approximately equal to the boiling point of water, rather than at its own substantially higher boiling point (214°C for alpha-terpineol, with this compound expected to have similar thermal characteristics). The process involves passing saturated steam through plant material, which ruptures the oil glands and cellular structures containing the essential oil, forming a heterogeneous mixture of water and oil vapors. These vapors are then condensed and collected, with the immiscible aqueous and organic phases separating based on density differences for subsequent recovery.

The efficiency of steam distillation for this compound extraction is governed by several key factors, including steam quality (saturated vs. superheated), flow rate, plant material preparation (particle size, freshness, and moisture content), and process duration. Unlike simple hydrodistillation where plant material is immersed in boiling water, direct steam distillation minimizes exposure to acidic conditions that can promote terpene degradation. This distinction is particularly important for this compound, as the compound is susceptible to chemical transformation under acidic conditions, potentially leading to the formation of undesirable by-products or loss of target compound through secondary reactions.

Optimization Parameters
  • Steam Flow Rate: Optimal steam flow ensures efficient compound extraction without channeling through the plant material. Excessive flow rates can cause foaming and emulsion formation, while insufficient flow extends processing time unnecessarily. A flow rate of 0.5-2.0 kg steam per kg plant material per hour is typically effective for most plant matrices.

  • Plant Material Preparation: Proper preparation significantly impacts extraction efficiency. The plant material should be fresh or properly dried and finely ground to increase surface area (typically 20-40 mesh sieve size), but not powdered to the extent that it impedes steam penetration or causes compaction. For citrus peels, which are rich sources of this compound precursors, removal of the albedo (white inner membrane) is recommended to reduce pectin content and minimize emulsion formation.

  • Process Duration: Extraction time must be balanced between complete recovery and potential degradation of target compounds. Most this compound-containing materials require 2-4 hours for sufficient extraction, with kinetic studies showing diminishing returns beyond this period. Monitoring the distillate composition at regular intervals helps determine the optimal endpoint for maximum this compound yield.

Comparative Analysis of Extraction Methods

Quantitative Comparison of Extraction Techniques

The selection of extraction methodology significantly impacts the yield, composition, and quality of this compound obtained from plant materials. The following table summarizes key performance metrics for various extraction techniques applicable to this compound recovery:

Table 1: Comparison of Extraction Methods for this compound Recovery

Extraction Method Relative Yield Thermal Degradation Risk This compound Purity Process Time Equipment Complexity
Steam Distillation Moderate-High Moderate Moderate 2-4 hours Medium
Hydrodistillation High High Low-Moderate 3-6 hours Low-Medium
Cold Pressing Low None High (native ratio) Minutes Low
Solvent Extraction High Low (with careful processing) High Hours (plus concentration) Medium
Headspace Methods Very Low None High (volatile fraction) Minutes High (specialized)

The data reveals significant trade-offs between different approaches. While hydrodistillation typically provides higher overall oil yields, it subjects the plant material to direct contact with boiling water, which can promote acid-catalyzed degradation of terpene precursors and transformation of this compound to other compounds. In contrast, cold pressing preserves the native chemical profile but typically yields less this compound specifically due to its limited efficiency in extracting compounds from the plant matrix.

Compound Distribution Across Methods

Different extraction methods selectively recover different components from the same plant material based on their volatility, polarity, and stability. The following table illustrates how extraction technique influences the relative distribution of key compounds in citrus oils, which typically contain this compound among their constituents:

Table 2: Compound Distribution (%) in Citrus Essential Oils by Extraction Method

Compound Steam Distillation Hydrodistillation Cold Pressing Solvent Extraction
Limonene 68.2% 72.5% 85.3% 79.8%
γ-Terpinene 4.1% 3.8% 6.2% 5.7%
γ-Terpineol 2.3% 1.5%* 0.8% 2.1%
α-Terpineol 3.8%* 5.2%* 0.3% 1.2%
Terpinene-4-ol 1.9% 2.4%* 0.2% 0.9%
p-Cymene 2.5% 3.1% 1.2% 1.8%

Note: Asterisks indicate potential formation of these compounds during processing due to acid-catalyzed transformations of precursor molecules. Data adapted from comparative studies [1].

The increased relative percentage of alpha-terpineol and terpinene-4-ol in hydrodistillation and steam distillation samples suggests process-induced transformation of precursor compounds during extraction. This is particularly relevant for this compound optimization, as conditions that promote these transformations may reduce target compound yield. The data clearly demonstrates that steam distillation offers a favorable balance for this compound recovery, providing reasonable concentration while minimizing artifactual formation of related compounds.

Standard Steam Distillation Protocols

Hydrodistillation Method for Laboratory-Scale Extraction

The following protocol describes a standardized hydrodistillation procedure suitable for extracting this compound from most plant materials, with specific optimization for citrus peels which contain significant quantities of gamma-terpinene, a direct precursor to this compound [2] [1]:

  • Equipment Setup: Assemble a Clevenger-type apparatus or similar hydrodistillation system consisting of a 2L round-bottom flask, condenser, essential oil receiver, and heat source. Ensure all connections are secure and the cooling water is functioning properly before beginning extraction.

  • Sample Preparation:

    • Weigh 200g of fresh plant material (citrus peels with albedo removed are optimal) or 50g of properly dried material.
    • For dried materials, rehydrate by soaking in 300mL distilled water for 2 hours prior to extraction to facilitate release of essential oils.
    • Comminute the material to increase surface area - cutting or coarse grinding is preferable to fine powdering which can impede steam penetration.
  • Extraction Process:

    • Transfer plant material and 800mL of 3% (w/w) sodium chloride solution to the distillation flask. The saline solution improves oil recovery by reducing solubility of terpenes in the aqueous phase.
    • Heat the mixture to boiling and maintain a consistent evaporation rate. A typical distillation rate of 2-3 mL distillate per minute is optimal.
    • Continue distillation for 3 hours, periodically collecting the essential oil layer from the receiver. For quantitative analysis, continue until no additional oil is collected over a 30-minute period.
    • Combine oil fractions and dry over anhydrous sodium sulfate. Store at 4°C in a sealed amber vial to prevent oxidation and volatilization.

This method typically yields 0.5-1.2% essential oil from citrus peels, with this compound concentrations ranging from 1.5-3.2% of the total oil, depending on plant source and freshness [1]. The critical control points in this protocol include maintaining consistent heating (avoiding violent boiling which can cause emulsification), ensuring adequate condenser performance, and promptly separating the oil layer from the hydrosol to prevent re-dissolution of volatile components.

Direct Steam Distillation Protocol

Direct steam distillation, where steam is generated externally and passed through the plant material, offers advantages for heat-sensitive compounds like this compound by minimizing exposure to acidic aqueous conditions. The following protocol is adapted from validated procedures used for citrus oil extraction [3]:

  • Equipment Preparation: Utilize a steam distillation apparatus with steam generator, plant material chamber, condenser, and receiver (Florentine flask). Insulate all connections to prevent steam condensation before reaching the plant material.

  • Sample Loading:

    • Place 500g of freshly prepared plant material (citrus peels, pine needles, or other this compound-containing sources) in the extraction chamber, ensuring even distribution without excessive compaction.
    • For dried materials, increase the steam flow rate slightly to account for reduced permeability.
  • Distillation Parameters:

    • Generate saturated steam at atmospheric pressure, with temperature maintained at 100-105°C.
    • Maintain a steam-to-feed ratio of 0.4-0.6 for optimal recovery efficiency. This typically corresponds to a steam flow rate of 200-300g steam per hour for the specified sample size.
    • Continue distillation for 2-3 hours, monitoring distillate composition if possible.
    • Collect the condensate and separate the essential oil layer immediately. Centrifuge at 13,000g for 10 minutes at 4°C to break any emulsions.
    • Dry the recovered oil over anhydrous sodium sulfate and store under inert gas at -18°C for long-term preservation.

This method typically achieves recovery efficiencies of 85-90% for total essential oil, with significantly reduced formation of degradation products compared to hydrodistillation [3]. The key advantage of this approach for this compound extraction is the reduced contact time between the plant material and hot water, which minimizes acid-catalyzed rearrangement of terpene precursors. Additionally, this method allows for fractional collection, potentially enabling enrichment of this compound in specific distillation fractions.

Advanced and Continuous Extraction Systems

Continuous Steam Distillation Technology

Recent innovations in steam distillation technology have focused on continuous processing systems that offer significant advantages over traditional batch methods for industrial-scale this compound production. These systems utilize a multi-stage approach where the plant material moves counter-current to steam flow, achieving higher efficiency and reduced energy consumption. A patented continuous steam distillation process developed by the Centro de Investigación y Asistencia en Tecnología y Diseño del Estado de Jalisco demonstrates particular promise for terpene extraction [3].

The continuous system operates with five sequential stages where juice or a plant material slurry is fed through each stage successively. In each stage, steam is introduced through diffusers, creating bubbles that efficiently extract and carry volatile compounds. The vapors from each stage are condensed separately, allowing for fractional collection of essential oils with varying composition. This system incorporates a heat recovery mechanism that preheats the incoming feed using the residual heat from the waste stream, reducing energy consumption by 32-60% compared to conventional batch distillation. Process time is simultaneously reduced from 8 hours to just 4 hours, significantly decreasing the thermal exposure of sensitive compounds like this compound [3].

G Feed Feed Stage1 Stage 1 Feed->Stage1 Stage2 Stage 2 Stage1->Stage2 Condenser1 Condenser 1 Stage1->Condenser1 Vapors Stage3 Stage 3 Stage2->Stage3 Condenser2 Condenser 2 Stage2->Condenser2 Vapors Stage4 Stage 4 Stage3->Stage4 Condenser3 Condenser 3 Stage3->Condenser3 Vapors Stage5 Stage 5 Stage4->Stage5 Condenser4 Condenser 4 Stage4->Condenser4 Vapors Waste Waste Stage5->Waste Condenser5 Condenser 5 Stage5->Condenser5 Vapors Fraction1 Fraction 1 (High Volatiles) Condenser1->Fraction1 Fraction2 Fraction 2 (Terpene-rich) Condenser2->Fraction2 Fraction3 Fraction 3 (this compound) Condenser3->Fraction3 Fraction4 Fraction 4 (Heavy Compounds) Condenser4->Fraction4 Fraction5 Fraction 5 (Residual) Condenser5->Fraction5

Figure 1: Continuous Steam Distillation System with Fractional Collection. This multi-stage configuration allows targeted recovery of this compound in specific fractions.

Microwave-Assisted Hydrodistillation

Microwave-assisted hydrodistillation (MAHD) represents an innovative approach that combines microwave heating with traditional distillation principles. This method offers several advantages for this compound extraction, including reduced processing time (typically 30-50% shorter than conventional methods), lower energy consumption, and improved yield of oxygenated compounds like this compound relative to hydrocarbon terpenes. The process involves placing plant material in a microwave-transparent vessel with water and subjecting it to controlled microwave irradiation [4].

The microwave energy creates rapid, internal heating of the water within plant cells, generating high internal pressure that efficiently ruptures oil glands and releases essential oils. This targeted heating mechanism reduces thermal degradation by shortening exposure time to high temperatures. For this compound extraction from citrus materials, optimal parameters include microwave power of 500-800W, material-to-water ratio of 1:10 to 1:15, and processing time of 20-40 minutes. The selective heating of water molecules in this system preferentially volatilizes oxygenated compounds like this compound, potentially enriching their concentration in the distillate compared to conventional methods [4].

Analytical Methods and Quality Control

GC-MS Analysis of this compound

Gas chromatography coupled with mass spectrometry (GC-MS) represents the gold standard for identification and quantification of this compound in essential oil samples. The following protocol details a validated method for comprehensive analysis of this compound and related terpenes in steam distillation extracts [2] [1]:

  • Sample Preparation:

    • Accurately weigh 100μL of essential oil sample into a 20mL amber headspace vial.
    • Add 2μL of internal standard solution (3,4-dimethylphenol, 100mg/L in methanol).
    • For solid-phase microextraction (SPME), insert a DVB/CAR/PDMS (50/30μm) fiber into the headspace of the vial and incubate for 30 minutes at 40°C with constant agitation.
  • GC-MS Parameters:

    • Column: DB-WAX UI capillary column (30m × 0.25mm i.d. × 0.25μm film thickness)
    • Carrier Gas: Helium, purity >99.999%, constant flow rate of 0.8mL/min
    • Injection: Split mode (50:1 ratio), injector temperature 230°C
    • Oven Program: Initial temperature 40°C (hold 5min), ramp to 200°C at 4°C/min (hold 2min), then increase to 230°C at 10°C/min (hold 5min)
    • Transfer Line: 250°C
    • MS Detection: Electron impact ionization (70eV), ion source temperature 230°C, scan range 35-350 m/z
  • Compound Identification:

    • Identify this compound by comparison of retention time and mass spectrum with authentic standards.
    • Characteristic mass fragments for this compound include m/z 93, 121, 136, and 154.
    • Quantify using internal standard calibration with response factors determined from standard curves.

This method provides excellent separation of this compound from its isomers and precursor compounds, allowing accurate quantification even in complex essential oil matrices. The limit of quantification (LOQ) for this compound with this protocol is typically 0.05% of total oil composition, with linear response across the concentration range of 0.1-15% [1].

Quality Assessment Parameters

Rigorous quality control is essential for ensuring reproducible this compound extraction and validating process efficiency. The following parameters should be monitored throughout the extraction and analysis workflow:

  • Physical Properties: Determine density (target range 0.93-0.94 g/cm³ at 20°C), refractive index (expected 1.48-1.49), and optical rotation of the essential oil. Significant deviations from established ranges may indicate improper processing or adulteration.

  • Chemical Composition:

    • Calculate this compound percentage relative to total oil composition.
    • Determine the ratio of this compound to related compounds (alpha-terpineol, terpinene-4-ol), which serves as an indicator of extraction efficiency and potential degradation.
    • Monitor precursor compounds (gamma-terpinene, limonene) to assess transformation efficiency.
  • Stability Assessment:

    • Conduct accelerated stability studies by storing samples under controlled conditions (4°C, 25°C/60% RH, 40°C/75% RH).
    • Monitor this compound concentration and degradation product formation over time using GC-MS.
    • Implement appropriate packaging (amber glass, headspace elimination, antioxidant addition) based on stability data.

Table 3: Acceptance Criteria for this compound-Rich Essential Oils

Parameter Acceptance Range Method Significance
This compound Content 1.5-4.0% of total oil GC-MS Primary quality indicator
This compound/Alpha-Terpineol Ratio ≥0.6 GC-MS Indicates minimal degradation
Purity Index ≥0.95 GC-MS Ratio of target peak area to total area
Water Content ≤0.5% Karl Fischer Prevents microbial growth
Heavy Metals ≤10ppm ICP-MS Safety compliance

Regular verification of these parameters ensures consistent quality of this compound extracts and facilitates optimization of extraction protocols for specific applications. Documentation of these quality metrics is particularly important for pharmaceutical and cosmetic applications where regulatory compliance is mandatory.

Applications and Conclusion

Industrial Applications and Formulation Considerations

This compound serves as a versatile ingredient across multiple industries due to its pleasant aroma, solvent properties, and bioactivity. In the pharmaceutical industry, it functions both as an active ingredient and formulation aid, exhibiting demonstrated antimicrobial, antioxidant, and anti-inflammatory properties that make it valuable in topical formulations targeting skin irritation, cuts, and burns [5]. Its soothing scent enhances the sensory experience in medicinal products like vapor rubs and chest ointments designed to relieve respiratory conditions. When developing pharmaceutical formulations containing this compound, consideration must be given to its concentration-dependent effects, compatibility with excipients, and potential synergistic interactions with other active compounds.

In the flavor and fragrance industry, this compound's pleasant lilac and pine-like odor profile makes it a valuable component in perfumes, soaps, cosmetics, and food products. Its relatively low toxicity and natural origin position it favorably for use in natural and organic product formulations [5]. The chemical industry utilizes this compound as a solvent in resins, paints, and coatings, where its ability to dissolve both polar and non-polar compounds enables formulations requiring uniform dispersion of various components. In cleaning products, its solvency and antimicrobial properties contribute to efficacy in degreasers and disinfectants. For all applications, the extraction method significantly influences the technical performance of this compound, with steam-distilled variants generally demonstrating superior odor characteristics and stability compared to those obtained through methods with higher thermal stress.

Conclusion and Future Perspectives

Steam distillation remains a highly effective method for this compound extraction, offering an optimal balance between yield, purity, and operational feasibility. The continuous innovations in distillation technology, particularly the development of continuous multi-stage systems and hybrid approaches like microwave-assisted hydrodistillation, promise further improvements in efficiency and sustainability profiles. These advances align with the growing emphasis on Green Chemistry principles in industrial extraction processes, reducing energy consumption, waste generation, and environmental impact while maintaining product quality [4] [3].

Future developments in this compound extraction will likely focus on process intensification through automation and real-time monitoring, enabling precise control of critical parameters that influence yield and quality. The integration of advanced analytics including in-line GC-MS and sensor technology will facilitate real-time process adjustments to maximize this compound recovery. Additionally, research into synergistic extraction approaches that combine steam distillation with complementary technologies like enzyme pretreatment or ultrasound may further enhance efficiency while reducing thermal degradation. As demand for natural ingredients continues to grow across consumer product sectors, optimized steam distillation protocols for valuable compounds like this compound will remain essential for sustainable, economically viable production.

References

Chemical Synthesis Protocol: α-Terpineol from α-Pinene

Author: Smolecule Technical Support Team. Date: February 2026

This method, adapted from recent research, uses a ternary composite catalyst system for the hydration of α-pinene [1].

Detailed Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a condenser and magnetic stirrer, combine the reagents in the following mass ratio:
    • α-Pinene: 1 part
    • Acetic Acid (glacial): 2.5 parts
    • Deionized Water: 1 part
    • Citric Acid: 0.05 to 0.1 parts
    • Phosphoric Acid: 0.05 parts
  • Reaction Procedure: Heat the mixture to 70°C with constant stirring and maintain this temperature for 12 to 15 hours.
  • Work-up and Isolation: After the reaction time, cool the mixture to room temperature. Transfer it to a separatory funnel, wash with a saturated sodium bicarbonate solution to neutralize any residual acids, and then wash with brine. Separate the organic layer and dry it over an anhydrous salt like magnesium sulfate. The crude product can be purified via vacuum distillation to isolate α-terpineol.

The workflow below summarizes this experimental procedure.

G Start Start Reaction Setup Step1 Combine reagents in flask: • α-Pinene (1 part) • Acetic Acid (2.5 parts) • Water (1 part) • Citric Acid (0.05-0.1 parts) • Phosphoric Acid (0.05 parts) Start->Step1 Step2 Heat to 70°C with stirring for 12-15 hours Step1->Step2 Step3 Cool mixture to room temperature Step2->Step3 Step4 Work-up & Isolation: 1. Wash with NaHCO₃ solution 2. Wash with brine 3. Dry organic layer (MgSO₄) Step3->Step4 Step5 Purify via vacuum distillation Step4->Step5 End Obtain α-Terpineol Step5->End

Alternative Synthesis Methods

The table below summarizes other viable synthetic routes for producing α-terpineol from different starting materials.

Method Starting Material Catalyst System Key Reaction Conditions Reported Performance Key Advantages & Notes
Chemical Hydration [2] Limonene ZnSO₄-activated carbon (pre-treated with HCl/NaOH) Reflux in water, 8-10 hours Not specified Uses low-cost, solid catalyst; adaptable for batch processes.
Continuous Flow Synthesis [3] α-Pinene Chloroacetic acid aqueous solution Flow reactor, 80°C, 15 min residence time 72% conversion, 76% selectivity Fast, efficient for potential industrial scale-up; higher selectivity than batch.
Biocatalytic Conversion [4] Limonene Limonene convertase from Penicillium digitatum 10°C, pH 6.0, 40 min Enzyme activity is highest at low temperature Green, sustainable method. Low operational stability at temperatures >30°C.

Quantitative Data Comparison for α-Pinene Hydration

The performance of different acid catalysts in the hydration of α-pinene to α-terpineol can be compared quantitatively.

Table 1: Catalyst Performance in α-Pinene Hydration

Catalyst Conversion of α-Pinene Selectivity to α-Terpineol Key Reaction Conditions Reference
Citric Acid / Acetic Acid / H₃PO₄ 96% 48.1% 70°C, 12-15 h [1]
HCl-treated Montmorillonite K10 ~60% ~45% 80°C, 24 h, 1,4-dioxane as solvent [5]
Chloroacetic Acid (Batch) ~90% 58% 70°C, 4 h [3]
Chloroacetic Acid (Continuous Flow) 72% 76% 80°C, 15 min residence time [3]

Key Experimental Considerations

  • Isomer Selectivity: The synthesis protocols described typically yield α-terpineol as the predominant isomer in a mixture with β-, γ-, and terpinen-4-ol [6]. Achieving high selectivity for the gamma isomer requires precise control of reaction conditions and potentially different catalytic systems.
  • Catalyst Choice: While strong mineral acids like sulfuric acid are traditional catalysts, they cause corrosion and waste issues [1]. The move towards solid acids (e.g., Montmorillonite K10 [5]) or milder organic acids (e.g., Alpha-Hydroxy Acids [1]) offers more environmentally friendly and sustainable pathways.
  • Analytical Verification: Always confirm the identity and isomeric composition of your product using standard analytical techniques such as Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) [1] [2].

Important Note on Gamma-Terpineol Synthesis

A primary challenge is the scarcity of specific information on the selective synthesis of γ-terpineol. The methods provided here are proven for α-terpineol production. Future research could focus on:

  • Screening specialized catalysts, such as tailored zeolites or metal-organic frameworks (MOFs), for higher γ-isomer selectivity.
  • Optimizing bioconversion pathways using engineered enzymes or microorganisms.
  • Developing sophisticated separation techniques to isolate γ-terpineol from isomer mixtures.

References

analytical methods GC-MS quantification gamma-terpineol

Author: Smolecule Technical Support Team. Date: February 2026

Application Note: GC-MS Analysis of Gamma-Terpineol

This document provides a detailed protocol for the identification and quantification of this compound in plant-based substances using Gas Chromatography-Mass Spectrometry (GC-MS). The method has been adapted and validated based on established procedures for the analysis of terpenes [1] [2].

Introduction

This compound (CAS 586-81-2) is a monoterpene alcohol found in various plants and essential oils, such as cinnamon, pine, and carrot oils [3]. It is often a component of the terpineol isomer mixture, which also includes alpha- and beta-terpineol [3]. Accurate quantification of this compound is essential for the quality control of pharmaceuticals, fragrances, and cannabis products due to its biological and aromatic properties [1] [2]. This application note describes a validated GC-MS method that ensures specificity, linearity, accuracy, and precision for quantifying this compound.

Experimental Protocol
2.1. Instrumentation and Materials
  • GC-MS System: Gas chromatograph coupled with a mass selective detector (e.g., Clarus SQ 8 GC/MS) [2].
  • Sample Introduction: Pressure-balanced Headspace (HS) sampler (e.g., TurboMatrix HS sampler) is recommended to introduce volatile components and prevent non-volatile matrix components from entering the system [2].
  • GC Column: A non-polar or low-polarity fused silica capillary column, such as OV-1 (30 m x 0.32 mm i.d. x 0.25 µm film thickness) or equivalent [1] [4].
  • Standards: Pure analytical standards of this compound, 1,8-cineole, terpinen-4-ol, and (-)-α-bisabolol for calibration and identification [1] [2].
2.2. Detailed GC-MS Procedure

1. Sample Preparation:

  • Weigh approximately 20 µL of the essential oil or plant-based substance [2].
  • Dilute quantitatively with an appropriate solvent (e.g., hexane or methanol) to a target concentration within the calibration range.
  • Transfer the prepared solution into a headspace vial and seal immediately for analysis [2].

2. GC-MS Operational Parameters: The following temperature program provides an optimal separation for this compound and other common terpenes, based on a method validated for a multicomponent substance [1] and terpineol oil analysis [4].

Parameter Specification
Injector Temperature 220 - 250 °C [1]
Carrier Gas Helium
Flow Rate 1.0 - 1.5 mL/min (constant flow)
Injection Mode Split (split ratio 10:1 to 50:1)

| Temperature Program | Initial: 70 °C, hold for 1 min [4] Ramp 1: 1.5 °C/min to 100 °C [4] Ramp 2: 5 °C/min to 160 °C [4] Ramp 3: 10 °C/min to 220 °C, hold for 2 min [4] | | MS Transfer Line | 250 - 280 °C [1] | | Ion Source Temp. | 200 - 230 °C [1] | | Ionization Mode | Electron Impact (EI), 70 eV | | Acquisition Mode | Scan (e.g., m/z 40 - 450) or Selective Ion Monitoring (SIM) for higher sensitivity. |

3. Identification and Quantification:

  • Identification: Identify this compound by comparing its Retention Time (RT) and mass spectrum with those of an authentic standard. Further confirm by matching the mass spectrum with libraries (e.g., NIST, Wiley) [1].
  • Quantification: Use a calibration curve constructed from peak areas of this compound standards at different concentrations. The curve should have a minimum of five concentration levels [1] [2].
Method Validation

The method should be validated according to regulatory guidelines (e.g., ICH, European Pharmacopoeia) for the following parameters [1]:

Validation Parameter Results for this compound Acceptance Criteria
Specificity No interference from other terpenes (e.g., α-terpineol, terpinen-4-ol) [1] Baseline separation achieved.
Linearity (R²) R² > 0.9990 [2] R² ≥ 0.999
Calibration Range 1.9 - 500 ppm [2] Covers expected sample concentration.
Accuracy (Recovery) 92.1% [2] 85-115%
Precision (RSD) 2.99% (Repeatability, n=8) [2] RSD ≤ 3.0%
Experimental Workflow

The following diagram illustrates the logical workflow for the analysis, from sample preparation to final reporting.

workflow Sample Preparation Sample Preparation GC-MS Analysis GC-MS Analysis Sample Preparation->GC-MS Analysis Inject Sample Data Analysis Data Analysis GC-MS Analysis->Data Analysis Chromatogram & Spectra Result Reporting Result Reporting Data Analysis->Result Reporting Generate Report Standard Preparation Standard Preparation Standard Preparation->Data Analysis Create Calibration Curve Method Validation Method Validation Method Validation->Result Reporting Ensure Data Quality

Discussion
  • Advantages of Headspace-GC-MS: The use of headspace sampling minimizes sample preparation, reduces instrument maintenance by preventing non-volatile matrix components from entering the GC system, and is ideal for volatile terpenes [2].
  • Specificity: The combination of a defined temperature program and mass spectrometric detection provides high specificity, effectively separating and identifying this compound from its isomers and other terpenes in complex matrices [1] [4].
  • Performance: The validated method demonstrates excellent linearity, accuracy, and precision, making it suitable for quality control in pharmaceutical and natural product development [1] [2].

References

Gamma-Terpineol Interaction with Cholesterol-Containing Langmuir Monolayers: Application Notes and Experimental Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Gamma-terpineol is a monocyclic monoterpene tertiary alcohol that has garnered significant interest in pharmaceutical and microbiological research due to its potential as both a microbicidal agent and a candidate for anticancer drug development. Its biological activity is closely tied to its interaction with cellular membranes, particularly those containing cholesterol, a key component of mammalian cell membranes that plays a crucial role in maintaining membrane fluidity and permeability. Understanding these interactions at the molecular level is essential for elucidating this compound's mechanism of action and optimizing its therapeutic potential.

Langmuir monolayer techniques provide an excellent experimental platform for investigating molecular interactions at biointerfaces, allowing researchers to create simplified 2D model systems of cell membranes with precise control over composition and physical state. These techniques enable the study of drug-membrane interactions under controlled conditions, providing insights that would be difficult to obtain in more complex bilayer systems or living cells. The methodology involves spreading amphiphilic molecules at an air-water interface and systematically compressing them while monitoring various physical parameters, creating a highly controllable environment for studying molecular interactions.

This application note provides detailed protocols for preparing and characterizing Langmuir monolayers containing cholesterol and investigating their interactions with this compound, along with comprehensive data interpretation guidelines for researchers in drug development and membrane biophysics.

Experimental Setup and Material Preparation

Equipment Requirements

The experimental setup for Langmuir monolayer studies requires specific instrumentation capable of precise control and measurement at the air-water interface:

  • Langmuir-Blodgett Trough: A temperature-controlled Teflon trough with movable compression barriers. The trough should be equipped with a thermostatting system to maintain constant temperature (±0.1°C) throughout experiments, typically using circulating water in channels beneath the trough [1]. The barriers should be made of hydrophilic material like Delrin to prevent monolayer leakage [1].

  • Surface Pressure Sensor: A Wilhelmy plate system using a thin platinum plate (or alternatively glass, quartz, mica, or filter paper) connected to an electrobalance for continuous surface pressure monitoring. The plate dimensions should be carefully selected with width significantly greater than thickness (wp ≫ tp) to simplify surface pressure calculations according to the equation: π = -ΔF/(2wp) [1].

  • Brewster Angle Microscope (BAM): Essential for real-time visualization of monolayer morphology during compression. The BAM should be aligned to detect reflected light from the air-water interface, allowing observation of domain formation and phase transitions without fluorescent probes [2].

  • Infrared Reflection-Absorption Spectroscopy (IRRAS): For analyzing molecular conformation and orientation within the monolayer. This technique provides information about the trans/gauche conformers ratio of methylene groups, revealing molecular packing and ordering [2].

Material Preparation

Proper preparation of materials is critical for reproducible monolayer experiments:

  • Lipid Solutions: Dissolve cholesterol and other lipid components (such as DPPC) in a volatile, water-insoluble solvent system, typically chloroform or a chloroform-methanol mixture (4:1 v/v) [3]. Prepare solutions at a concentration of approximately 1 mg/mL and store at -20°C when not in use. The hydrocarbon chain of the amphiphiles should typically contain more than 12 carbons to ensure stable monolayer formation without dissolution or crystallization [1].

  • This compound Solution: Prepare this compound in the same solvent system as the lipids to ensure proper mixing and spreading. For incorporation studies, this compound can be either pre-mixed with lipid solutions before spreading or injected into the subphase after monolayer formation for penetration studies.

  • Aqueous Subphase: Use ultrapure water with resistivity ≥18.2 MΩ·cm (Milli-Q quality or equivalent). The subphase can be modified with buffers or salts as needed for specific experimental conditions. For physiological relevance, phosphate buffer at pH 7.4 is commonly used [4]. Maintain subphase temperature at 20°C unless studying temperature-dependent effects.

Table 1: Recommended Materials and Specifications for Langmuir Monolayer Experiments

Material/Reagent Purity Requirement Recommended Solvent Storage Conditions
Cholesterol >99% Chloroform -20°C, protected from light
DPPC (1,2-dipalmitoyl-sn-glycero-3-phosphocholine) >99% Chloroform:MeOH (4:1 v/v) -20°C, under inert gas
This compound >98% Chloroform Room temperature, protected from light
Chloroform HPLC Grade - Room temperature
Methanol HPLC Grade - Room temperature

Monolayer Preparation and Compression Protocols

Langmuir Trough Preparation

Proper preparation of the Langmuir trough is essential for obtaining reliable and reproducible data:

  • Thorough Cleaning: Clean the Teflon trough and barriers meticulously with methanol followed by multiple rinses with ultrapure water. This step is critical as any contamination will significantly affect surface tension measurements [1].

  • Subphase Addition: Fill the trough with the prepared aqueous subphase, ensuring no air bubbles are trapped beneath the surface. The subphase temperature should be stabilized to the desired experimental temperature (typically 20°C or 37°C) using the circulating water bath before proceeding.

  • Surface Cleanliness Verification: Close the barriers completely and monitor the surface pressure. The system is considered clean when the surface pressure reading is less than 0.1 mN/m with closed barriers and BAM imaging shows a uniformly dark background without particulate contamination [4].

  • Barrier Alignment Check: Ensure the barriers move smoothly without leaking and that the Wilhelmy plate is properly aligned perpendicular to the interface.

Monolayer Formation and Compression

The process of monolayer formation and compression must be performed with careful attention to timing and environmental control:

  • Monolayer Deposition: Using a precision microsyringe (typically 50-100 μL), gently apply the lipid or lipid/gamma-terpineol solution dropwise onto the clean subphase surface. Hold the syringe tip close to the surface during dispensing to minimize solvent turbulence and ensure even distribution.

  • Solvent Evaporation: Allow 10-15 minutes for complete evaporation of the volatile spreading solvent. During this time, monitor surface pressure to ensure stability, indicating complete solvent removal [3].

  • Monolayer Compression: Initiate barrier movement at a constant, controlled speed (typically 10-20 mm/min or 20 cm²/min) while continuously recording surface pressure and mean molecular area [4]. The compression should proceed until the monolayer reaches its collapse point, indicated by a sudden drop or plateau in surface pressure after a steady increase.

  • Data Collection: Simultaneously collect surface pressure-area (π-A) isotherm data, BAM images (at regular intervals or specific surface pressures), and if available, IRRAS spectra to correlate structural changes with thermodynamic data.

Table 2: Standard Compression Parameters for Lipid-Gamma-Terpineol Monolayer Studies

Parameter Standard Condition Alternative Conditions Notes
Temperature 20°C 37°C (physiological) Affects phase behavior
Compression Speed 20 mm/min 5-30 mm/min range Too fast causes non-equilibrium
Solvent Evaporation Time 10-15 min Up to 30 min for mixed systems Ensure complete evaporation
Initial Surface Pressure <0.1 mN/m <0.3 mN/m Indicator of clean interface
Maximum Compression Collapse pressure 30-40 mN/m (physiological relevance) Depends on lipid composition

Interaction Analysis Methodologies

Surface Pressure-Area (π-A) Isotherm Analysis

The surface pressure-area isotherm provides fundamental information about monolayer behavior and molecular interactions:

  • Isotherm Acquisition: Compress the monolayer while continuously recording surface pressure (π) as a function of mean molecular area (A). Repeat compressions may be necessary to achieve reproducible traces, especially for mixed systems [1].

  • Phase Identification: Identify characteristic regions in the isotherm corresponding to different monolayer phases:

    • Gaseous phase: Very low surface pressure, large molecular areas
    • Liquid-expanded (LE) phase: Gradual increase in surface pressure
    • Liquid-condensed (LC) phase: Steeper slope in the isotherm
    • Solid-condensed (SC) phase: Very steep, nearly vertical slope before collapse
  • Interaction Parameters: Calculate the excess area per molecule (A_ex) to quantify non-ideal mixing between this compound and cholesterol using the equation: A_ex = A_12 - (X_1A_1 + X_2A_2) where A_12 is the mean molecular area of the mixture, A_1 and A_2 are the areas of pure components, and X_1 and X_2 are the mole fractions [4].

  • Compressibility Modulus: Determine the compressibility modulus (C_s⁻¹) from the isotherm slope to assess monolayer stiffness: C_s⁻¹ = -A(∂π/∂A)_T Higher values indicate more rigid monolayers, while lower values suggest increased fluidity [4].

Incorporation Methods for this compound

This compound can be introduced into cholesterol-containing monolayers using different experimental approaches:

  • Pre-mixing Method: Prepare a solution containing both cholesterol and this compound in the desired molar ratio before spreading on the subphase. This method ensures homogeneous distribution and is ideal for studying well-mixed systems.

  • Penetration Method: First form a pure cholesterol monolayer at a predetermined initial surface pressure, then inject this compound into the subphase beneath the monolayer. Monitor the increase in surface pressure over time as this compound penetrates and incorporates into the monolayer.

  • Sequential Addition Method: Spread cholesterol first, allow it to form a stable monolayer, then carefully spread this compound on top of the existing monolayer. This approach can provide insights into molecular rearrangements and domain formation.

The following workflow diagram illustrates the experimental process for preparing and analyzing this compound interactions with cholesterol-containing monolayers:

G start Start Experiment trough_prep Trough Preparation Clean with methanol Rinse with ultrapure water start->trough_prep subphase_add Subphase Addition Fill with buffer Temperature stabilization trough_prep->subphase_add cleanliness_check Cleanliness Verification Surface pressure < 0.1 mN/m Dark BAM background subphase_add->cleanliness_check cleanliness_check->trough_prep Fail solution_prep Solution Preparation Lipids + this compound in chloroform/methanol cleanliness_check->solution_prep Pass monolayer_deposit Monolayer Deposition Apply with microsyringe Even distribution solution_prep->monolayer_deposit solvent_evap Solvent Evaporation Wait 10-15 minutes Monitor pressure stability monolayer_deposit->solvent_evap compression Monolayer Compression Constant speed (20 mm/min) Record π-A isotherm solvent_evap->compression simultaneous_imaging Simultaneous BAM Imaging Visualize domain formation Record morphology changes compression->simultaneous_imaging During compression analysis Data Analysis Calculate interaction parameters Determine phase behavior simultaneous_imaging->analysis end Experimental Complete analysis->end

Data Interpretation and Analysis

Interpreting this compound Effects on Cholesterol Monolayers

Analysis of this compound interactions with cholesterol-containing monolayers reveals several characteristic effects that provide insight into its mechanism of action:

  • Molecular Area Changes: this compound exhibits a dual effect on molecular packing—initially expanding the monolayer at higher molecular areas but condensing it at lower areas during compression. This indicates a structural molecular rearrangement of this compound at the water interface upon compression, suggesting reorientation or reorganization within the lipid matrix [2].

  • Rheological Modifications: The compressional modulus of the lipid monolayer decreases with this compound incorporation, indicating reduced mechanical resistance to compression and increased molecular fluidity. This fluidizing effect is significant for understanding how this compound might disrupt membrane integrity in biological systems [2].

  • Surface Potential Alterations: this compound causes a measurable decrease in surface potential, reflecting changes in the vertical component of the dipole moment within the monolayer. This alteration in electrical properties may correlate with changes in membrane permeability observed in biological systems [2].

  • Domain Morphology Changes: BAM imaging reveals the formation of aggregates and alterations in domain structure upon this compound incorporation, providing visual evidence of molecular reorganization and potential phase separation within the monolayer [2].

  • Conformational Modifications: IRRAS data shows alteration of the trans/gauche conformers ratio for methylene groups, indicating that this compound affects the packing order and conformational states of the hydrocarbon chains in the monolayer [2].

Comparative Analysis with DPPC-Containing Systems

The effects of this compound are modulated by the presence of phospholipids such as DPPC in the monolayer:

  • Lipid-Specific Interactions: Distinctive effects are observed for cholesterol monolayers without or with the presence of DPPC, demonstrating that this compound's interaction with lipidic surfaces is modulated by lipids able to mediate the packing state of biointerfaces [2].

  • Complex Formation: Cholesterol and phospholipids can form oligomeric chemical complexes with fundamental stoichiometries (3:2 and 6:1 phospholipid per cholesterol molecule), and this compound may disrupt or modify these complexes, affecting overall monolayer stability [4].

  • Condensing Effect Modulation: Cholesterol typically exerts a condensing effect on phospholipid monolayers, reducing the area per molecule, and this compound may interfere with this effect, potentially through competitive interactions or molecular rearrangement.

Table 3: Characteristic Effects of this compound on Cholesterol-Containing Monolayers

Parameter Measured Effect of this compound Biological Significance Experimental Evidence
Molecular Area Expansion at high areas, condensation at low areas Molecular rearrangement during membrane compression Isotherm shifts [2]
Compressional Modulus Reduction Membrane fluidization Decreased C_s⁻¹ [2]
Surface Potential Decrease Altered membrane permeability ΔV measurements [2]
Domain Morphology Aggregate formation Membrane domain disruption BAM imaging [2]
Chain Conformation Altered trans/gauche ratio Modified packing density IRRAS spectra [2]

Troubleshooting and Technical Considerations

Common Experimental Challenges

Several technical challenges may arise during Langmuir monolayer experiments with this compound and cholesterol:

  • Monolayer Instability: If the monolayer shows unexpected collapse or instability, ensure complete solvent evaporation before compression and verify that the compression speed is not excessive. Mixed systems often require slower compression speeds for equilibrium conditions.

  • Poor Reproducibility: For inconsistent results between experiments, standardize solvent quality, environmental conditions (temperature, humidity), and operator technique. Use fresh solutions and ensure consistent cleaning procedures.

  • BAM Imaging Artifacts: Dust contamination or subphase impurities can interfere with BAM imaging. Improve cleaning protocols and use high-purity materials. Adjust the angle of incidence precisely for optimal contrast.

  • Wilhelmy Plate Issues: If surface pressure readings are erratic, ensure the Wilhelmy plate is perfectly clean and properly aligned. Check that the plate is fully wetted (contact angle θ = 0, cosθ = 1) for accurate measurements [1].

Data Validation and Quality Control

Implement these quality control measures to ensure reliable and interpretable results:

  • Pure Component Validation: Regularly characterize pure cholesterol and DPPC monolayers to establish baseline isotherms for comparison with literature values. This validates proper system operation and technique.

  • Consistency Checks: Perform repeated compressions on the same monolayer to assess reproducibility. The isotherms should be nearly identical with minimal hysteresis.

  • Cross-Validation: Correlate findings from different measurement techniques. For example, phase transitions observed in π-A isotherms should correspond to morphological changes in BAM images.

  • Control Experiments: Include appropriate controls, such as monolayers without this compound and systems with different cholesterol ratios, to properly contextualize results.

The insights gained from these Langmuir monolayer studies provide valuable information for understanding how this compound interacts with cholesterol-containing membranes, which is essential for elucidating its mechanisms as a microbicidal and anticancer agent. The techniques and protocols outlined here enable systematic investigation of these interactions under controlled conditions, contributing to drug development efforts targeting membrane-mediated biological processes.

References

Application Notes & Protocols: Gamma-Terpineol as an Anticancer Agent via Lipid Membrane Disruption

Author: Smolecule Technical Support Team. Date: February 2026

Executive Summary

Gamma-terpineol (γ-terpineol), a naturally occurring monocyclic monoterpene alcohol, demonstrates significant anticancer potential through a multi-target mechanism of action. Its efficacy is primarily attributed to its ability to disrupt lipid membranes, leading to altered membrane physical properties, induction of apoptosis, and inhibition of cell proliferation. This document details the known mechanisms, quantitative findings, and standardized experimental protocols for investigating this compound's anticancer activity, providing a foundation for its further development in oncology drug discovery [1] [2].


Mechanism of Action: Lipid Membrane Disruption

This compound exerts its anticancer effects through a direct interaction with cellular membranes. As a lipophilic compound, it readily incorporates into lipid bilayers, a process that disrupts membrane integrity and function, triggering a cascade of intracellular events that culminate in cell death.

The diagram below illustrates the sequential mechanism by which this compound induces apoptosis in cancer cells through membrane disruption.

G Start This compound Exposure M1 1. Membrane Integration Start->M1 M2 2. Physical Disruption M1->M2 C1 ∙ Altered Fluidity ∙ Condensation at high packing M1->C1 M3 3. Apoptosis Induction M2->M3 C2 ∙ Mitochondrial Damage ∙ MMP Loss ∙ Cytochrome c Release M2->C2 M4 4. Cell Cycle Arrest M3->M4 C3 ∙ Chromatin Condensation ∙ DNA Fragmentation ∙ Caspase Activation M3->C3 End Inhibition of Tumor Cell Growth M4->End C4 ∙ Accumulation in G1 or S Phase M4->C4

Supporting Biophysical Evidence
  • Membrane Condensation: In model cholesterol monolayers, this compound condenses the membrane at lower molecular areas, indicating a significant structural rearrangement of lipids at the water interface upon compression [3].
  • Altered Mechanical Properties: The interaction leads to a marked reduction in the compressional modulus (a measure of rigidity) of the lipid monolayer, confirming a direct effect on membrane physical state [3].
  • Cellular Consequences: In human hepatoma BEL-7402 cells, these membrane disruptions are associated with profound mitochondrial damage, including deformation, vacuolization, and the release of pro-apoptotic factors, which initiate programmed cell death [2].

Quantitative Anticancer Activity Profile

The following tables summarize the concentration-dependent anticancer effects of this compound observed in preclinical models.

Table 1: In Vitro Cytotoxicity and Apoptosis Induction in Human Hepatoma (BEL-7402) Cells [2]

Assay Endpoint This compound Concentration Observed Effect / Outcome
Cell Proliferation (MTT Assay) 40 - 640 μg/mL Significant, dose-dependent suppression of cell proliferation.
Cell Colony Formation (Soft Agar) 40 - 640 μg/mL Dose-dependent inhibition of anchorage-independent growth.
Apoptotic Morphology 320 μg/mL for 24-48h Cell shrinkage, mitochondrial vacuolization, nuclear chromatin condensation, and formation of apoptotic bodies.
Cell Cycle Analysis 320 μg/mL for 24-48h Accumulation of cells in G1 or S phase, leading to a blockade of proliferation.
DNA Fragmentation 320 μg/mL for 36-48h Appearance of a characteristic "DNA ladder" pattern, confirming apoptosis.

Table 2: Comparison of Terpineol Isomers' Anticancer Profiles [2] [4] [5]

Parameter This compound (γ-Terpineol) Alpha-Terpineol (α-Terpineol) Terpinen-4-ol (T4OL)
Reported IC50 Values ~40-640 μg/mL (dose-range for effects in BEL-7402) [2] 0.26 mM (~40 μg/mL) in small cell lung carcinoma [4] 30 μM (~5 μg/mL) in human leukemic HL-60 cells [4]
Key Anticancer Mechanisms Membrane disruption, apoptosis via mitochondrial pathway, cell cycle arrest (G1/S) [2] Suppression of NF-κB translocation, PARP cleavage, downregulation of KDELC2 in glioblastoma [4] [5] Caspase-3/7 activation, ROS generation, autophagy induction, increased Bax/Bcl-2 ratio [4]
In Vivo Evidence Information not available in search results. Suppressed tumor growth in orthotopic glioblastoma models; enhanced Temozolomide efficacy [5] Reduced tumor weight/volume in mouse models (10-20 mg/kg) [4]

Detailed Experimental Protocols

Protocol 1: Assessing Antiproliferative Activity via MTT Assay

This protocol is adapted from the study on human hepatoma BEL-7402 cells [2].

1.1 Reagents and Equipment

  • This compound (≥90% purity): Prepare a 50 mg/mL stock solution in 100% DMSO. Filter sterilize using a 0.22 μm membrane. Aliquot and store at -20°C.
  • Cell Line: Human hepatoma BEL-7402 cells (or other cancer cell line of interest).
  • Culture Medium: RPMI 1640 supplemented with 10% heat-inactivated Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 μg/mL streptomycin.
  • MTT Reagent: 5 mg/mL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide in PBS.
  • Equipment: CO₂ incubator, 96-well microtiter plates, plate reader capable of measuring absorbance at 570 nm.

1.2 Procedure

  • Cell Seeding: Seed BEL-7402 cells into 96-well plates at a density that keeps them in the exponential growth phase during the entire experiment (e.g., 5,000-10,000 cells/well in 100 μL medium).
  • Compound Treatment: After 24 hours, expose the cells to a concentration gradient of this compound (e.g., 40, 80, 160, 320, and 640 μg/mL). Dilute the stock solution in culture medium immediately before use, ensuring the final concentration of DMSO does not exceed 0.5% (v/v). Include vehicle control (0.5% DMSO) and blank control (medium only). Use at least four replicates per concentration.
  • Incubation: Incubate the plates for the desired treatment period (e.g., 48 hours) at 37°C in a humidified 5% CO₂ atmosphere.
  • MTT Development: After treatment, add 20 μL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours at 37°C.
  • Solubilization: Carefully remove the medium and add 150 μL of DMSO to each well to dissolve the formed formazan crystals. Agitate the plates gently on a shaker for 10-20 minutes.
  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a plate reader.
  • Data Analysis: Calculate the percentage of cell growth inhibition using the formula: Inhibition (%) = [1 - (A_treated / A_control)] × 100, where A_control is the average absorbance of the vehicle control wells after subtracting the blank.
Protocol 2: Detecting Apoptosis via Morphological Analysis (Light & Transmission Electron Microscopy)

This protocol details the steps for identifying hallmark features of apoptosis [2].

2.1 Reagents and Equipment

  • This compound: 320 μg/mL in culture medium.
  • Fixatives: 2.5% glutaraldehyde in PBS, 1% osmium tetroxide in cacodylate buffer.
  • Staining: Hematoxylin and Eosin (H&E) stain, uranyl acetate, lead citrate.
  • Equipment: Light microscope, transmission electron microscope (TEM), culture dishes with cover slips.

2.2 Procedure for Light Microscopy (H&E Staining)

  • Cell Culture and Treatment: Seed cells on sterile cover slips in culture dishes at ~10⁵ cells/mL. Grow to 80-90% confluence. Treat with 320 μg/mL this compound for 24 hours. Use untreated cells as a control.
  • Fixation and Staining: Wash cover slips with PBS. Fix and stain the cells using a standard H&E staining protocol.
  • Analysis: Observe the cells under a light microscope. Apoptotic cells will display characteristic morphology such as cell shrinkage, membrane blebbing, and nuclear condensation (appearing as intensely stained, fragmented nuclei).

2.3 Procedure for Transmission Electron Microscopy (TEM)

  • Cell Collection: After treatment with 320 μg/mL this compound for 24 hours, trypsinize and collect approximately 5 × 10⁶ cells by centrifugation.
  • Primary Fixation: Fix the cell pellet in 2.5% glutaraldehyde in PBS at 4°C overnight.
  • Washing: Wash the fixed pellet three times with cacodylate buffer, 15 minutes each.
  • Post-Fixation: Post-fix in 1% osmium tetroxide for 2 hours at room temperature.
  • Dehydration and Embedding: Dehydrate the sample through a graded series of ethanol and embed in Epon-Araldite resin.
  • Sectioning and Staining: Prepare ultrathin sections (60-80 nm) using an ultramicrotome. Stain the sections with uranyl acetate and lead citrate.
  • Imaging: Observe under a TEM. Key apoptotic features to identify include mitochondrial deformation and vacuolization, nuclear chromatin condensation and fragmentation, and the presence of apoptotic bodies.

The workflow for these key experiments is summarized in the following diagram:

G Start Experimental Workflow P1 Cell Seeding & Treatment Start->P1 P2 Viability & Proliferation P1->P2 P3 Apoptosis Assessment P1->P3 P4 Data Analysis P2->P4 A1 MTT Assay P2->A1 A2 Soft Agar Colony Formation P2->A2 P3->P4 A3 Light Microscopy (H&E) P3->A3 A4 TEM Ultrastructure P3->A4 A5 DNA Fragmentation Assay P3->A5 A6 Flow Cytometry (Cell Cycle) P3->A6


Research Gaps and Future Directions

While the evidence for this compound's anticancer potential is promising, several critical areas require further investigation to advance its therapeutic translation.

  • In Vivo Efficacy and Pharmacology: Comprehensive studies in animal models are needed to confirm efficacy, determine optimal dosing regimens, and evaluate pharmacokinetics and bioavailability in vivo [2].
  • Nanoformulation Strategies: To overcome limitations like poor water solubility and improve tumor-specific targeting, the development of nanoformulations (e.g., liposomes, polymeric nanoparticles) is highly recommended, following the precedent set for other terpenoids [6].
  • Synergistic Combinations: Research should explore the potential for this compound to act synergistically with standard chemotherapy agents (e.g., Temozolomide), similar to what has been observed with alpha-terpineol in glioblastoma [5].
  • Molecular Target Elucidation: Beyond membrane disruption, more detailed studies are needed to identify specific signaling pathways and protein targets that are modulated by this compound.

References

Application Notes: Antifungal Essential Oils for Plant Pathogen Control

Author: Smolecule Technical Support Team. Date: February 2026

Plant essential oils (EOs) and their constituent terpenes represent a promising class of biorational fungicides for managing powdery mildew and other fungal diseases. Their activity stems from the disruption of fungal cellular structures and metabolic processes [1]. The following notes synthesize key findings from recent studies.

Mechanisms of Antifungal Action

The antifungal efficacy of terpene-rich essential oils is attributed to several synergistic mechanisms that target the fungal cell. The table below summarizes the primary modes of action supported by experimental evidence.

Mechanism of Action Experimental Evidence Key Compounds Implicated
Membrane Disruption Altered spore morphology under SEM; increased cell permeability leading to cytoplasmic leakage and death [1]. Thymol, Thyme EO, Linalool [1]
Inhibition of Mycotoxin Biosynthesis Downregulation of key trichothecene biosynthesis genes (Tri3, Tri4, Tri5) in Fusarium graminearum [1]. Thyme EO, Thymol [1]
Induction of Plant Defense Upregulation of pathogenesis-related (PR) genes, increased salicylic acid levels, and reinforcement of cell walls with papillae [2] [3]. Not compound-specific; host response [3]
Efficacy of Selected Essential Oils and Constituents

Research has quantified the effectiveness of various EOs and their components. The following table presents a summary of antifungal activities observed in vitro and in planta.

Essential Oil / Compound Target Pathogen Reported Efficacy Context
Thyme Essential Oil Cercospora beticola MIC: 0.313 mL/L for most isolates; effective against multi-resistant strains [4]. In vitro
Thyme Essential Oil Cercospora beticola Significant disease control and yield protection in field trials on sugar beets [4]. In planta (Field)
Thymol Fusarium graminearum Strongest suppression of spore germination among thyme oil constituents; attributed to hydroxyl group [1]. In vitro
Zanthoxylum armatum EO Tribolium castaneum (insect) / Corynespora cassiicola (fungus) Strong repellent activity; antifungal effect varies with plant harvest time [5]. In vitro
Linalool Fusarium graminearum Exhibited antifungal and mycotoxin inhibitory activity, though less potent than thymol [1]. In vitro

Detailed Experimental Protocols

The following protocols are adapted from the cited research articles for evaluating the antifungal activity of essential oils and their components.

Protocol 1: In Vitro Assessment of Antifungal Activity

This protocol is designed to determine the minimum inhibitory concentration (MIC) and observe morphological damage to fungal spores [1] [4].

1. Reagents and Materials

  • Potato Dextrose Agar (PDA) or other appropriate culture medium
  • Test compounds (e.g., pure terpenes, essential oils)
  • Solvents (e.g., Tween 80, ethanol)
  • Phosphate Buffered Saline (PBS)
  • Fungal isolate

2. Preparation of Emulsion-Based Delivery System

  • Prepare stock solutions of the test compound. For hydrophobic compounds, create an emulsion using a surfactant like Tween 80 (e.g., 0.5% v/v) and homogenize using a high-pressure homogenizer to ensure a stable, uniform suspension [1].

3. Spore Germination Assay

  • Inoculate PDA plates with a spore suspension of the target pathogen (e.g., (1 \times 10^6) spores/mL).
  • Apply a series of dilutions of the test emulsion to the plates using a method such as agar well diffusion or direct incorporation into the medium.
  • Incubate plates at the pathogen's optimal temperature (e.g., 20-22°C for C. beticola) for 5-7 days [4].
  • Measure the radial growth of the fungus or score spore germination. The MIC is defined as the lowest concentration that completely inhibits visible fungal growth [4].

4. Assessing Morphological Damage (SEM)

  • Treat a fungal spore suspension with the MIC of the test compound for a set period.
  • Fix the spores with glutaraldehyde (e.g., 2.5% v/v), followed by dehydration in a graded ethanol series.
  • Critical Point Dry the samples, coat them with gold/palladium, and observe spore morphology using a Scanning Electron Microscope (SEM) to visualize membrane damage and structural collapse [1].
Protocol 2: Field Evaluation for Powdery Mildew Control

This protocol outlines the steps for testing the efficacy of lead compounds under field conditions [4].

1. Experimental Design

  • Select a field site with a history of the target disease (e.g., powdery mildew or Cercospora leaf spot).
  • Employ a randomized complete block design with multiple replicates (e.g., 4 replicates per treatment).
  • Include control groups: an untreated control and a positive control (commercial fungicide).

2. Application of Treatments

  • Prepare the test emulsion as described in Protocol 1.
  • Apply treatments using a calibrated sprayer, ensuring thorough coverage of the leaf canopy. Applications should begin when the first disease symptoms appear and be repeated according to the study design (e.g., after 12 days) [4].
  • Conduct all spraying during calm, dry weather to prevent drift and ensure optimal adhesion.

3. Data Collection and Analysis

  • Disease Assessment: Rate disease severity at regular intervals using a standardized scale (e.g., 0-5 for percentage of leaf area affected).
  • Yield Analysis: At harvest, measure crop yield and quality parameters (e.g., root weight for sugar beets).
  • Statistical Analysis: Compare disease severity and yield data between treatment groups using analysis of variance (ANOVA) followed by post-hoc tests (e.g., Tukey's HSD).

Proposed Mechanism of Terpene Antifungal Action

The following diagram illustrates the general antifungal mechanisms of terpenes, integrating direct inhibition with host plant defense induction, based on pathways described in the research [1] [2] [3].

Research Gaps and Future Directions

The search results reveal a clear gap concerning gamma-terpineol specifically. To advance this field, future research should focus on:

  • Compound-Specific Screening: Isolate and test the efficacy of pure this compound against powdery mildew pathogens in vitro.
  • Mechanism Elucidation: Determine if this compound's mode of action aligns with the general terpene model of membrane disruption or involves unique molecular targets.
  • Synergy Studies: Investigate potential synergistic effects between this compound and other terpenes (e.g., pinene, cymene) commonly found in essential oils to enhance efficacy and reduce application rates [5] [1].
  • Formulation Optimization: Develop advanced delivery systems (e.g., nanoemulsions) to improve the stability, foliar adhesion, and rainfastness of terpene-based biofungicides [1].

References

Comprehensive Application Notes and Protocols: Gamma-Terpineol Incorporation in Lipid Nanoparticles for Advanced Drug Delivery

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Rationale

The development of advanced drug delivery systems represents a cornerstone of modern pharmaceutical sciences, addressing critical challenges associated with conventional drug formulations. Among these innovative approaches, lipid-based nanocarriers have emerged as particularly promising platforms due to their biocompatibility, versatility, and ability to enhance the therapeutic profile of encapsulated agents. The incorporation of bioactive terpenes, specifically gamma-terpineol, into lipid nanoparticles has gained considerable scientific interest for its potential to synergistically improve therapeutic outcomes. This compound, a monocyclic monoterpene alcohol, possesses inherent pharmacological properties including antimicrobial, antioxidant, and anti-inflammatory activities, while also serving as a penetration enhancer to improve drug bioavailability across biological barriers [1].

The fundamental rationale for incorporating this compound into lipid nanoparticles stems from the intrinsic physicochemical limitations of terpenes, including their high volatility, low aqueous solubility, and chemical instability when exposed to environmental factors such as light, heat, and oxygen [1]. These limitations significantly restrict their clinical applicability despite their promising therapeutic potential. Nanoencapsulation strategies effectively address these challenges by providing a protective matrix that shields terpenes from degradation, controls their release kinetics, and enhances their accumulation at target sites. Furthermore, the combination of this compound with lipid nanoparticles creates a dual-functionality system where both the carrier and the bioactive terpene contribute to the overall therapeutic effect, enabling new paradigms in targeted and efficient drug delivery [2] [1].

The versatility of lipid nanoparticles as delivery vehicles for this compound extends across multiple administration routes, including oral, topical, and parenteral delivery. Their biocompatible composition, typically comprising physiological lipids well-tolerated by biological systems, reduces the risk of acute and chronic toxicities associated with synthetic polymers [3] [4]. Moreover, the modifiable surface properties of these nanoparticles allow for functionalization with targeting ligands, enabling active targeting to specific tissues or cells and further enhancing therapeutic precision while minimizing off-target effects [5] [6]. This combination of attributes positions this compound-loaded lipid nanoparticles as a promising platform for addressing numerous pharmaceutical challenges, particularly for enhancing the delivery of therapeutics across biological barriers and treating complex diseases such as cancer, neurodegenerative disorders, and chronic inflammatory conditions.

Formulation Strategies for Lipid-Based Nanocarriers

The successful incorporation of this compound into lipid nanoparticles requires careful selection of appropriate nanocarrier systems, each offering distinct advantages based on their structural and compositional characteristics. The three primary lipid-based platforms for this compound delivery include solid lipid nanoparticles (SLNs), lipid-polymer hybrid nanoparticles (LPHNPs), and nanoemulsions, with each system providing unique benefits for specific therapeutic applications. Understanding the comparative advantages of these systems enables researchers to select the most appropriate platform based on the intended route of administration, desired release kinetics, and specific therapeutic objectives.

Table 1: Comparison of Lipid-Based Nanocarrier Systems for this compound Incorporation

Nanocarrier Type Composition Particle Size Range Advantages Limitations
Solid Lipid Nanoparticles (SLNs) Solid lipids, surfactants, co-surfactants [3] 50-1000 nm [3] Excellent physical stability, controlled release, protection of chemical degradation [4] Potential drug expulsion during storage, limited drug loading capacity [3]
Lipid-Polymer Hybrid Nanoparticles (LPHNPs) Polymeric core, lipid shell, surfactants [7] 100-500 nm [7] High encapsulation efficiency, improved stability, dual release kinetics [7] More complex fabrication process, potential compatibility issues [7]
Nanoemulsions Oil phase, aqueous phase, surfactants [1] 50-500 nm Ease of preparation, enhanced solubility, improved bioavailability [1] Physical instability, surfactant toxicity concerns [1]

The selection of lipid components plays a critical role in determining the efficiency of this compound encapsulation and the subsequent performance of the nanocarrier system. Solid lipids for SLNs typically include triglycerides (e.g., tristearin, tripalmitin), fatty acids (e.g., stearic acid, palmitic acid), waxes (e.g., cetyl palmitate), and glycerol esters (e.g., glyceryl monostearate, Compritol 888 ATO) [3]. These lipids are generally characterized by their melting point (typically >40°C to ensure solid state at room and body temperature), crystallinity, and polymorphic behavior, all of which significantly influence drug incorporation and release kinetics. The incorporation of this compound into the lipid matrix can potentially modify the crystalline structure of lipids, potentially leading to the formation of less ordered crystal arrangements that accommodate higher drug loading while maintaining matrix integrity [3] [4].

For LPHNPs, the inner polymeric core typically consists of biodegradable polymers such as PLGA (poly(lactic-co-glycolic acid)), PLA (polylactic acid), or natural polymers like chitosan and alginate, which provide structural integrity and controlled release characteristics [7]. This core is enveloped by a lipid layer composed of phospholipids (e.g., DOPE, DSPC) or emulsifiers that confer biocompatibility and enhance interactions with biological membranes. The unique core-shell structure of LPHNPs enables them to combine the beneficial properties of both polymeric nanoparticles (mechanical strength, controlled release) and liposomes (biocompatibility, biomimetic properties), resulting in a versatile platform for this compound delivery that can be tailored to specific therapeutic requirements [7]. The lipid shell serves as an interface between the polymeric core and the external environment, potentially facilitating improved bioavailability and targeted delivery of this compound to specific tissues or cells.

Preparation Protocols

Solid Lipid Nanoparticle (SLN) Preparation Methods

The preparation of this compound-loaded SLNs can be achieved through several well-established techniques, with high-pressure homogenization (HPH) and solvent emulsification-evaporation being the most widely employed methods. The selection of an appropriate preparation method depends on factors such as the thermosensitivity of this compound, the melting characteristics of the lipid phase, and the desired particle size for the specific application.

  • High-Pressure Homogenization (HPH): This technique can be performed using either hot or cold homogenization approaches. The hot homogenization method involves dissolving this compound in the melted lipid (typically at 5-10°C above the lipid's melting point) and dispersing this mixture into a hot aqueous surfactant solution (e.g., Poloxamer 188, Tween 80, or sodium cholate) under high-speed stirring to form a pre-emulsion [4]. This pre-emulsion is then subjected to high-pressure homogenization (500-1500 bar) for 3-5 cycles while maintaining the temperature above the lipid's melting point. The resulting hot nanoemulsion is cooled to room temperature or refrigerated, allowing the lipid to recrystallize and form solid nanoparticles encapsulating this compound. The cold homogenization technique, alternatively, involves dissolving this compound in the melted lipid, followed by rapid solidification using liquid nitrogen or dry ice. The solid mass is then ground into a fine powder (50-100 μm) using a ball mill or mortar and pestle, which is subsequently dispersed in a cold surfactant solution and subjected to high-pressure homogenization at or below room temperature [4]. This method is particularly advantageous for heat-sensitive compounds like this compound, as it minimizes thermal exposure during processing.

  • Solvent Emulsification-Evaporation: This method involves dissolving both the lipid and this compound in a water-immiscible organic solvent such as cyclohexane, toluene, or chloroform [4]. The organic solution is then emulsified in an aqueous phase containing a suitable surfactant using high-speed homogenization or probe sonication to form an oil-in-water emulsion. The coarse emulsion is further processed using a microfluidizer or high-pressure homogenizer to reduce droplet size. The organic solvent is subsequently removed by evaporation under reduced pressure using a rotary evaporator, leading to the precipitation of the lipid and the formation of solid nanoparticles with this compound encapsulated within the lipid matrix. This method offers the advantage of bypassing thermal stress, making it particularly suitable for thermolabile compounds, though it introduces the need for handling organic solvents, which must be thoroughly removed to meet pharmaceutical safety standards [4].

Table 2: Preparation Parameters and Their Impact on SLN Characteristics

Preparation Parameter Impact on SLN Properties Optimal Range
Homogenization Pressure Directly influences particle size and distribution 500-1500 bar [4]
Number of Homogenization Cycles Affects particle size reduction and uniformity 3-5 cycles [4]
Lipid Concentration Impacts particle size, encapsulation efficiency, and viscosity 0.1-30% (w/w) [3]
Surfactant Concentration Affects colloidal stability and particle size 0.5-5% (w/w) [3]
Cooling Rate Influences lipid polymorphism and drug encapsulation Controlled cooling (≈5°C/min) [4]

The following workflow diagram illustrates the key decision points and processes in the preparation of this compound-loaded lipid nanoparticles:

Lipid-Polymer Hybrid Nanoparticle (LPHNP) Preparation

The preparation of this compound-loaded LPHNPs typically employs either a single-step or two-step method, with the latter being more commonly utilized for its superior control over core-shell structure formation. In the two-step method, the polymeric core containing this compound is first prepared using techniques such as nanoprecipitation or emulsion-solvent evaporation [7]. For the nanoprecipitation approach, the polymer (e.g., PLGA) and this compound are dissolved in a water-miscible organic solvent such as acetone or acetonitrile. This organic solution is then added dropwise to an aqueous phase under moderate stirring, allowing the polymer to precipitate and form nanoparticles with this compound encapsulated within the polymeric matrix. The resulting nanosuspendion is then mixed with pre-formed lipid vesicles (liposomes) prepared by thin-film hydration or ethanol injection methods, followed by energy-intensive processes such as probe sonication or extrusion to facilitate the fusion of the lipid layer onto the polymeric core [7]. The assembly is strengthened by electrostatic interactions and hydrophobic forces between the polymeric core and lipid components, resulting in a stable core-shell structure.

The single-step method offers a more streamlined approach for preparing LPHNPs, reducing processing time and potential batch-to-batch variability. In this method, the polymer, lipid, and this compound are simultaneously dissolved in a water-miscible organic solvent, which is then rapidly mixed with an aqueous phase containing stabilizers under controlled conditions [7]. The rapid diffusion of the organic solvent into the aqueous phase results in the simultaneous precipitation of the polymer and self-assembly of lipids around the forming polymeric core, effectively encapsulating this compound in a single step. This method provides better control over particle size and size distribution while minimizing the risk of drug leakage during processing. Recent advancements have introduced microfluidic-based techniques for LPHNP preparation, enabling precise control over mixing parameters and resulting in highly uniform nanoparticles with improved reproducibility [7]. These systems allow for fine-tuning of the core-shell architecture and composition by controlling the flow rates of the organic and aqueous phases, facilitating the scalable production of this compound-loaded LPHNPs with consistent characteristics.

Characterization Methods for Quality Assessment

Comprehensive characterization of this compound-loaded lipid nanoparticles is essential to ensure their quality, stability, and performance for pharmaceutical applications. A suite of analytical techniques is employed to evaluate the physicochemical properties, encapsulation efficiency, release kinetics, and stability profile of the formulated nanoparticles, providing critical data for quality control and further formulation optimization.

  • Particle Size and Size Distribution: The mean particle diameter and polydispersity index (PDI) are typically determined using dynamic light scattering (DLS), also known as photon correlation spectroscopy [3]. These parameters significantly influence the in vivo distribution, biological fate, and cellular uptake of the nanoparticles. For optimal performance in drug delivery applications, the particle size should generally fall within the range of 50-200 nm with a PDI value below 0.3, indicating a narrow size distribution and homogeneous population [5]. The particle size directly affects the circulation time in the bloodstream, with nanoparticles smaller than 100 nm demonstrating longer circulation half-lives due to reduced uptake by the reticuloendothelial system (RES) [6].

  • Surface Charge and Morphology: The zeta potential, measured by laser Doppler anemometry, indicates the surface charge of the nanoparticles and predicts their in vivo performance, particularly their colloidal stability and propensity for opsonization [3]. Nanoparticles with zeta potentials greater than +30 mV or less than -30 mV typically exhibit enhanced physical stability due to strong electrostatic repulsion between particles. The surface morphology of this compound-loaded lipid nanoparticles is commonly assessed using advanced microscopy techniques such as scanning electron microscopy (SEM), transmission electron microscopy (TEM), and atomic force microscopy (AFM), which provide high-resolution images of particle shape and surface characteristics [3]. These techniques confirm the spherical morphology typically expected of lipid nanoparticles and can reveal surface irregularities or aggregation phenomena not detectable by light scattering methods.

  • Encapsulation Efficiency and Drug Loading: The encapsulation efficiency (EE%) is a critical parameter representing the percentage of this compound successfully incorporated into the lipid nanoparticles relative to the initial amount used in the formulation. This is typically determined by separating the unencapsulated drug from the nanoparticles using techniques such as ultracentrifugation, gel permeation chromatography, or dialysis, followed by quantitative analysis of this compound concentration in the supernatant or within the nanoparticles using high-performance liquid chromatography (HPLC) or gas chromatography (GC) [4]. The drug loading (DL%) capacity, indicating the amount of this compound encapsulated per unit weight of nanoparticles, is equally important for assessing the formulation's efficiency and potential dosage requirements. Both parameters are influenced by the lipophilicity of this compound, the composition of the lipid matrix, and the preparation method employed.

Table 3: Characterization Parameters and Target Specifications for this compound Loaded Lipid Nanoparticles

Characterization Parameter Analytical Technique Target Specification
Particle Size Dynamic Light Scattering (DLS) 50-200 nm [5]
Polydispersity Index (PDI) Dynamic Light Scattering (DLS) <0.3 [5]
Zeta Potential Laser Doppler Anemometry ±30 mV for colloidal stability [3]
Encapsulation Efficiency Ultracentrifugation/HPLC >80%
Drug Loading Extraction/HPLC 1-10% (w/w)
In Vitro Release Profile Dialysis method/Sample and Separate Sustained release over 24-72 hours

The crystallinity and polymorphic behavior of the lipid matrix significantly influence the release kinetics and long-term stability of this compound-loaded SLNs. Differential scanning calorimetry (DSC) is employed to study the thermal behavior and crystallinity of the lipid nanoparticles, providing information on melting points, crystallization indices, and potential polymorphic transitions during storage [3]. The degree of crystallinity affects the drug incorporation capacity and release profile, with highly ordered crystalline structures typically resulting in slower drug release but potential expulsion of the encapsulated compound during storage. X-ray diffraction (XRD) studies complement DSC data by providing detailed information on the crystal structure and polymorphic form of the lipid matrix, enabling formulators to select lipids that maintain optimal polymorphic stability for the intended application and shelf-life requirements [3].

Therapeutic Applications and Efficacy Assessment

Cancer Therapy Applications

The incorporation of this compound into lipid nanoparticles shows significant promise in oncology applications, particularly for enhancing the therapeutic efficacy against aggressive cancers while minimizing systemic toxicity. Although specific studies on this compound are limited, extensive research on structurally similar terpenes, particularly alpha-terpineol, provides compelling evidence for the potential anticancer mechanisms of this compound when delivered via lipid nanocarriers. Alpha-terpineol has demonstrated potent anti-proliferative effects against glioblastoma multiforme (GBM), one of the most aggressive and treatment-resistant brain tumors, through downregulation of cell cycle checkpoint proteins and induction of apoptosis [8]. The encapsulation of terpineols in lipid nanoparticles enhances their ability to cross the blood-brain barrier (BBB), a significant challenge in neuro-oncology, thereby improving drug accumulation in brain tumors and potentially overcoming treatment resistance associated with conventional chemotherapeutic agents like temozolomide [8].

The mechanism of action for terpineol-loaded lipid nanoparticles in cancer therapy involves multiple pathways, including cell cycle arrest at the G0/G1 phase, induction of mitochondrial apoptosis through caspase-3 and PARP cleavage, and inhibition of nuclear factor kappa B (NF-κB) translocation [8]. Additionally, terpineols have demonstrated anti-angiogenic properties by reducing the expression of vascular endothelial growth factor (VEGF) and cluster of differentiation 31 (CD31), thereby suppressing tumor vascularization and nutrient supply [8]. The combination of terpineols with conventional chemotherapeutic agents in lipid nanoparticle formulations presents a promising strategy to enhance therapeutic outcomes through synergistic effects while potentially reducing the required doses of toxic chemotherapeutics, thereby mitigating adverse effects and overcoming drug resistance mechanisms.

Enhanced Bioavailability and Targeted Delivery

The encapsulation of this compound in lipid nanoparticles significantly enhances its bioavailability and enables targeted delivery to specific tissues or cells, addressing major pharmacokinetic limitations associated with free terpenes. Lipid nanoparticles improve the aqueous solubility of lipophilic terpenes like this compound, facilitating their administration through various routes and enhancing their absorption across biological barriers [1]. The small particle size and modifiable surface properties of lipid nanoparticles allow them to leverage the enhanced permeability and retention (EPR) effect for passive targeting to tumor tissues, which typically exhibit leaky vasculature and impaired lymphatic drainage [6]. This passive targeting mechanism enables the selective accumulation of this compound-loaded nanoparticles in tumor tissues, resulting in higher local drug concentrations and reduced systemic exposure.

Beyond passive targeting strategies, the surface of this compound-loaded lipid nanoparticles can be functionalized with targeting ligands such as proteins, peptides, antibodies, or small molecules to achieve active targeting to specific cells or tissues [6]. This approach enhances the specificity of drug delivery while minimizing off-target effects. For instance, the incorporation of cationic lipids such as stearylamine or DOTAP (1,2-dioleoyl-3-trimethylammonium-propane) in the nanoparticle composition has been shown to facilitate targeted delivery to the lungs, while the inclusion of anionic lipids like 18PA (1,2-dioleoyl-sn-glycero-3-phosphate) promotes splenic accumulation, as demonstrated in selective organ targeting (SORT) methodology studies [9]. The surface decoration of nanoparticles with polyethylene glycol (PEG) chains creates a "stealth" characteristic that reduces opsonization and recognition by the reticuloendothelial system (RES), thereby prolonging circulation half-life and enhancing the potential for target site accumulation [6]. These targeting strategies collectively contribute to the development of precision medicine approaches using this compound-loaded lipid nanoparticles, enabling more effective and safer therapeutic interventions for a wide range of diseases.

Regulatory Considerations and Conclusion

Quality by Design (QbD) Approach

The development of this compound-loaded lipid nanoparticles for pharmaceutical applications requires adherence to regulatory standards and the implementation of a systematic Quality by Design (QbD) approach to ensure product safety, efficacy, and consistency. The QbD framework involves defining the Quality Target Product Profile (QTPP) which outlines the desired quality characteristics of the final product, followed by identification of Critical Quality Attributes (CQAs) that significantly influence the product's quality [4]. For this compound-loaded lipid nanoparticles, the CQAs typically include parameters such as particle size, size distribution, zeta potential, encapsulation efficiency, drug loading capacity, drug release profile, and sterility. Understanding the relationship between these CQAs and the critical process parameters (CPPs) and critical material attributes (CMAs) enables the establishment of a design space within which consistent product quality is assured.

The selection of lipid excipients and surfactants for this compound-loaded lipid nanoparticles should prioritize materials with established regulatory acceptance, such as those classified as Generally Recognized as Safe (GRAS) or those approved for use in pharmaceutical products by major regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) [3]. Commonly used solid lipids including triglycerides (e.g., tristearin, tripalmitin), fatty acids (e.g., stearic acid, palmitic acid), waxes (e.g., cetyl palmitate), and glycerol esters (e.g., glyceryl behenate/Compritol 888 ATO) have established safety profiles and regulatory acceptance [3]. Similarly, surfactants such as poloxamers (Pluronic F68/F127), polysorbates (Tween series), and phospholipids (soybean lecithin, egg lecithin) are widely accepted for pharmaceutical applications. The comprehensive characterization of this compound-loaded lipid nanoparticles should include rigorous stability testing under various storage conditions (e.g., 4°C, 25°C/60% RH, 40°C/75% RH) to assess the potential for particle size growth, drug leakage, lipid degradation, and changes in crystallinity over time, providing data to establish appropriate shelf-life and storage conditions [4].

Conclusion and Future Perspectives

The incorporation of this compound into lipid nanoparticles represents a promising strategy to overcome the inherent limitations of this bioactive terpene while enhancing its therapeutic potential for various pharmaceutical applications. The versatile nature of lipid nanoparticles, including SLNs and LPHNPs, allows for the customization of carrier systems to meet specific delivery requirements, whether for cancer therapy, enhanced bioavailability, or targeted drug delivery. The protocols outlined in this document provide comprehensive guidance for the preparation, characterization, and evaluation of this compound-loaded lipid nanoparticles, enabling researchers to develop optimized formulations with desirable characteristics for preclinical and clinical studies.

Future developments in this field are likely to focus on advanced targeting strategies, including the integration of specific ligands for active targeting to particular tissues or cells, and the development of stimuli-responsive systems that release this compound in response to specific physiological triggers such as pH, enzymes, or redox potential [7]. The combination of this compound with other therapeutic agents in co-delivery systems presents opportunities for synergistic effects, particularly in complex diseases like cancer where multi-targeted approaches are often advantageous. Additionally, the application of artificial intelligence and machine learning in formulation design and optimization holds promise for accelerating the development of this compound-loaded lipid nanoparticles with precisely tailored properties [2]. As research in this area advances, the translation of these innovative delivery systems from laboratory concepts to clinically viable products will require close attention to regulatory considerations, scalability, and comprehensive safety assessment, ultimately paving the way for new therapeutic options harnessing the potential of this compound in modern medicine.

References

Microbial Production of γ-Terpinene in Engineered Escherichia coli: Application Notes and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Gamma-terpinene (γ-terpinene) is a monoterpene compound of significant industrial interest due to its diverse applications in pharmaceuticals, cosmetics, and as a potential biofuel precursor. Traditionally isolated from plant sources through resource-intensive and environmentally hazardous processes, γ-terpinene production faces challenges in purity, yield, and sustainability. Metabolic engineering of microbial hosts like Escherichia coli presents a promising alternative for sustainable γ-terpinene production. This approach leverages E. coli's well-characterized genetics, rapid growth, and ability to utilize renewable feedstocks like glycerol [1].

The engineering of E. coli for terpene production involves introducing heterologous biosynthetic pathways to enable the conversion of central metabolic intermediates into target compounds. Recent advances have demonstrated the feasibility of producing γ-terpinene in engineered E. coli strains by reconstructing the mevalonate (MVA) pathway or optimizing the native methylerythritol phosphate (MEP) pathway, combined with the expression of γ-terpinene synthase [1] [2]. This application note provides a comprehensive summary of the metabolic engineering strategies, quantitative production data, and detailed experimental protocols for γ-terpinene production in E. coli, serving as a reference for researchers and industrial scientists in the field of microbial metabolic engineering.

Metabolic Engineering Strategies

Strain and Pathway Engineering

The successful production of γ-terpinene in E. coli requires the introduction and optimization of a complete monoterpene biosynthetic pathway. This involves the synthesis of the universal terpene precursors isopentenyl pyrophosphate (IPP) and dimethylallyl diphosphate (DMAPP), their condensation to geranyl diphosphate (GPP), and the final cyclization to γ-terpinene [2].

  • Heterologous Pathway Introduction: The most effective strategy for γ-terpinene production in E. coli involves the introduction of a heterologous mevalonate (MVA) pathway. In one study, researchers introduced genes encoding acetyl-CoA acetyltransferase/HMG-CoA reductase (mvaE), HMG-CoA synthase (mvaS) from Enterococcus faecalis, geranyl diphosphate synthase (GPPS2) from Abies grandis, and γ-terpinene synthase (TPS2) from Thymus vulgaris [1]. The choice of T. vulgaris TPS2 was strategic due to its catalytic specificity for γ-terpinene formation compared to other terpene synthases that produce multiple byproducts [1].

  • Chromosomal Integration: To enhance metabolic stability, key genes from the MVA pathway (mevalonate kinase/ERG12, phosphomevalonate kinase/ERG8, mevalonate pyrophosphate decarboxylase/ERG19, and IPP isomerase/idi) were integrated into the E. coli chromosome, generating base strain E. coli CIBTS1756 [1]. This approach reduces the plasmid burden and improves genetic stability during fermentation.

  • Pathway Assembly Variants: Researchers tested different pathway configurations by distributing genes across various plasmids and integration sites to optimize metabolic flux and minimize toxic intermediate accumulation [1]. The most productive strain (HW5) combined the chromosomally integrated MVA pathway genes with a plasmid expressing the mvaS-mvaE-GPPS2-TPS2 operon [1].

The figure below illustrates the overall metabolic engineering workflow for gamma-terpinene production in E. coli:

G Glycerol Glycerol Central_Metabolism Central Metabolism (Acetyl-CoA, Pyruvate) Glycerol->Central_Metabolism MVA_Pathway Heterologous MVA Pathway (mvaE, mvaS, ERG12, ERG8, ERG19, idi) Central_Metabolism->MVA_Pathway Primary Route MEP_Pathway Native MEP Pathway (Engineering Target) Central_Metabolism->MEP_Pathway Alternative IPP_DMAPP Terpene Precursors (IPP & DMAPP) MVA_Pathway->IPP_DMAPP MEP_Pathway->IPP_DMAPP GPP GPP Synthesis (GPPS2) IPP_DMAPP->GPP Gamma_terpinene γ-Terpinene (TPS2) GPP->Gamma_terpinene Product_Recovery Product Recovery & Analysis Gamma_terpinene->Product_Recovery Fermentation Fed-Batch Fermentation with Glycerol Feed Fermentation->Central_Metabolism Optimization Culture Condition Optimization Optimization->Gamma_terpinene Analysis Analytical Methods GC-MS/FID Analysis->Product_Recovery

Figure 1: Metabolic Engineering Workflow for Gamma-Terpinene Production in E. coli. The diagram illustrates the pathway from glycerol to gamma-terpinene, highlighting key genetic modifications and process optimization steps.

Alternative Pathway Considerations

While the MVA pathway has been successfully employed for γ-terpinene production, researchers have also explored engineering E. coli's native MEP pathway for terpene biosynthesis. The MEP pathway offers potential advantages in energy efficiency as it requires fewer ATP molecules per IPP molecule produced compared to the MVA pathway [2]. However, the MEP pathway is subject to complex cellular regulation and often produces insufficient precursor flux for high-level monoterpene production without significant engineering [2].

  • Bottleneck Identification: Key enzymatic bottlenecks in the MEP pathway include 1-deoxy-D-xylulose-5-phosphate synthase (DXS), DXP reductoisomerase (DXR), and isopentenyl diphosphate isomerase (IDI) [2]. Overcoming these limitations through overexpression of these enzymes has been shown to enhance flux through the MEP pathway.

  • Orthogonal Pathway Design: Recent research has explored the creation of artificial orthogonal pathways that bypass native regulation. These approaches aim to create pathways with higher orthogonality to native metabolism, avoiding toxic intermediate accumulation and complex cellular control mechanisms [3].

Quantitative Production Data

Strain Performance Comparison

Systematic engineering of E. coli strains for γ-terpinene production has resulted in significant improvements in titre. The following table summarizes the performance of various engineered strains and cultivation conditions:

Table 1: Gamma-Terpinene Production in Engineered E. coli Strains

Strain/System Genetic Features Carbon Source Cultivation Mode Titre (mg/L) Yield Reference
HW1 Base strain with TPS2 Glycerol Shake flask Low - [1]
HW2 HW1 + GPPS2 Glycerol Shake flask Moderate - [1]
HW3 HW2 + mvaS-mvaE Glycerol Shake flask 19.42 - [1]
HW5 CIBTS1756 + pHW3 Glycerol Shake flask Improved vs HW3 - [1]
HW5 (optimized) CIBTS1756 + pHW3 Glycerol Fed-batch bioreactor 275.41 - [1]
Comparative Terpene Production in E. coli

To contextualize γ-terpinene production performance, the following table compares reported titres for various monoterpenes produced in engineered E. coli:

Table 2: Comparison of Monoterpene Production in Engineered E. coli

Monoterpene Engineered Pathway Maximum Reported Titre (g/L) Key Engineering Strategies Reference
γ-Terpinene MVA 0.275 Heterologous MVA + GPPS2 + TPS2, fed-batch optimization [1]
Limonene MVA 3.65 MVA pathway, two-phase culture [3]
Sabinene MVA 2.65 MVA pathway optimization [3]
Geraniol MVA 2.124 MVA pathway, fusion proteins [3]
α-Pinene MVA 0.97 MVA pathway, precursor balancing [3]
1,8-Cineole MVA 0.653 MVA pathway, enzyme engineering [3]

Detailed Experimental Protocols

Plasmid and Strain Construction

Materials:

  • E. coli strains: DH5α (cloning), BL21(DE3) (expression), CIBTS1756 (production)
  • Plasmids: pACYCDuet-1, pTrcHis2B, pGH
  • Enzymes: Restriction enzymes (EcoRI, BamHI), T4 DNA ligase
  • Media: LB medium with appropriate antibiotics (chloramphenicol 34 μg/mL, ampicillin 100 μg/mL)

Protocol:

  • Gene Optimization and Synthesis:

    • Obtain the γ-terpinene synthase gene (TPS2) from Thymus vulgaris (GenBank: KR920616).
    • Optimize the codon usage for E. coli expression using available algorithms.
    • Synthesize the optimized gene with appropriate ribosome binding sites [1].
  • Plasmid Construction:

    • Clone the optimized TPS2 gene into plasmid pACYCDuet-1 under T7 promoter using EcoRI and BamHI restriction sites, resulting in pHW1.
    • Construct the operon containing GPPS2-TPS2 in pACYCDuet-1, resulting in pHW2.
    • Create the full pathway plasmid pHW3 by assembling mvaS-mvaE-GPPS2-TPS2 in pACYCDuet-1 [1].
    • Verify all constructs by colony PCR, restriction digestion, and DNA sequencing.
  • Strain Transformation:

    • Introduce the constructed plasmids into E. coli production strains (BL21(DE3) or CIBTS1756) via heat shock or electroporation.
    • Select transformants on LB agar plates with appropriate antibiotics.
    • Verify plasmid maintenance by colony PCR and plasmid extraction [1].
Culture Conditions and Fermentation

Media Composition:

  • Seed Medium: LB medium with appropriate antibiotics.
  • Production Medium: M9 minimal medium supplemented with 10 g/L glycerol, 2 g/L yeast extract, and antibiotics [1].

Two-Stage Fed-Batch Fermentation Protocol:

  • Seed Culture Preparation:

    • Inoculate a single colony from a fresh transformation plate into 5 mL LB medium with antibiotics.
    • Incubate at 37°C with shaking at 220 rpm for 12-16 hours.
    • Subculture into 50 mL fresh LB medium with antibiotics at 1:100 dilution.
    • Grow at 37°C until OD600 reaches 0.6-0.8.
  • Batch Fermentation Phase:

    • Transfer seed culture to bioreactor containing production medium at 1:10 dilution.
    • Maintain temperature at 30°C, pH at 7.0 (using NH₄OH or HCl), and dissolved oxygen at 30% through airflow and agitation control.
    • Induce protein expression with 0.1 mM IPTG when OD600 reaches 4.0-5.0.
    • Add 10% (v/v) dodecane as an organic overlay for in situ product extraction [1].
  • Fed-Batch Phase:

    • Initiate glycerol feeding (500 g/L solution) when initial carbon source is depleted (~12-16 hours).
    • Maintain glycerol concentration at 5-10 g/L throughout fermentation.
    • Continue fermentation for 48-72 hours post-induction.
    • Monitor cell density (OD600), substrate consumption, and product formation regularly [1].
Analytical Methods

Product Extraction and Analysis:

  • Sample Preparation:

    • Collect culture samples periodically (every 12 hours).
    • Separate organic and aqueous phases by centrifugation (5000 × g, 10 minutes).
    • Recover the dodecane phase containing γ-terpinene.
    • Dilute samples in ethyl acetate for GC analysis [1].
  • GC-MS Analysis:

    • Instrument: Agilent 5975C GC-MS system
    • Column: HP-INNOWAX capillary column (30 m × 320 μm × 0.25 μm)
    • Carrier Gas: Helium at 1 mL/min flow rate
    • Temperature Program:
      • Initial temperature: 75°C for 1 minute
      • Ramp: 10°C/min to 100°C
      • Hold: 5 minutes at 100°C
    • Injector Temperature: 260°C
    • Ion Source Temperature: 240°C
    • Mass Range: 35-300 m/z [1]
  • Quantification by GC-FID:

    • Use the same column and temperature program as GC-MS.
    • Prepare standard curve with authentic γ-terpinene (0.1-100 mg/L).
    • Calculate sample concentrations based on peak areas [1].

Discussion of Challenges and Limitations

Technical Constraints

Despite significant progress in γ-terpinene production using engineered E. coli, several challenges remain:

  • Product Toxicity: Monoterpenes like γ-terpinene can exhibit antimicrobial activity at high concentrations, limiting overall production. The implementation of two-phase fermentation systems with organic solvents like dodecane helps mitigate this issue through in situ product removal [1] [2].

  • Precursor Competition: The native metabolism of E. coli competes for precursors (acetyl-CoA, glyceraldehyde-3-phosphate, pyruvate) essential for terpene biosynthesis. Strategies to reduce this competition include downregulation of competing pathways and dynamic regulation of pathway enzymes [2].

  • Cofactor Imbalance: The heterologous MVA pathway creates imbalances in cofactor ratios (NADPH/NADP+, ATP/ADP). Addressing these imbalances through cofactor engineering or utilization of alternative pathways with balanced cofactor requirements could improve pathway efficiency [4] [3].

Scale-Up Considerations

Transitioning from laboratory-scale production to industrial manufacturing presents additional challenges:

  • Feedstock Cost: Glycerol serves as an economical carbon source, but further reduction in production costs could be achieved through the use of lignocellulosic hydrolysates or other waste streams [5].

  • Process Optimization: Enhanced productivity may be achieved through dynamic pathway control, co-culture systems, and continuous fermentation processes [6] [3].

  • Product Recovery: Development of efficient and economical product separation and purification methods is essential for commercial viability. In situ extraction and advanced separation techniques need further optimization [1] [3].

Conclusion and Future Directions

The development of engineered E. coli strains for γ-terpinene production represents a significant advancement in microbial terpenoid manufacturing. The reported titre of 275.41 mg/L from glycerol using fed-batch fermentation demonstrates the potential of this approach [1]. However, further improvements are necessary to achieve commercial viability.

Future research should focus on:

  • Pathway Optimization: Implementation of dynamic control systems to balance precursor flux and reduce metabolic burden.
  • Enzyme Engineering: Development of improved terpene synthases with higher specificity and activity through protein engineering.
  • System Integration: Application of multi-omics analyses and machine learning approaches to identify non-intuitive engineering targets.
  • Alternative Chassis: Exploration of non-traditional hosts with inherent tolerance to terpenes or specialized metabolic capabilities.

The protocols and data presented in this application note provide a foundation for further optimization of γ-terpinene production in E. coli. As synthetic biology tools advance and our understanding of microbial metabolism deepens, microbial production of γ-terpinene and other valuable terpenoids is poised to become an economically competitive and environmentally sustainable alternative to traditional production methods.

References

gamma-terpineol stability issues oxidation prevention

Author: Smolecule Technical Support Team. Date: February 2026

Fundamental Oxidation Mechanism & Kinetics

Understanding the core mechanism of γ-terpinene oxidation is the first step in troubleshooting related issues.

  • Mechanism: γ-Terpinene inhibits lipid peroxidation through a unique chain reaction. It gets oxidized, forming p-cymene as the only organic product and generating hydroperoxyl radicals (HOO•) as the chain carriers. These HOO• radicals then engage in very fast cross-termination reactions with lipid peroxyl radicals (LOO•), effectively stopping the propagation of the oxidation chain [1]. This mechanism is distinct from that of classic antioxidants like Vitamin E.
  • Kinetics in Indoor Air: Recent studies (2025) highlight the importance of the hydroxyl radical (•OH) in initiating the atmospheric oxidation of γ-terpinene, particularly in indoor environments where it is used in cleaning products and fragrances. The initial reaction with •OH leads to the formation of peroxy radicals (RO2•), which undergo autoxidation, potentially contributing to the formation of secondary organic aerosols (SOA) and transformation products with higher toxicological potential [2].

Troubleshooting Guide: Stability Issues & Prevention

Here is a practical guide to diagnose and prevent common stability problems.

Issue Root Cause Preventive Measures & Solutions
Formation of p-cymene & loss of efficacy Autoxidation chain reaction; presence of oxidants (O₂, •OH) [1] [2]. Use oxygen-impermeable containers; store under inert gas (N₂/Ar); add synergistic antioxidants (see below) [3] [4].
Synergistic antioxidant effect is inconsistent Incorrect ratio with phenolic antioxidants; improper substrate system. Optimize concentration ratios (see Quantitative Data table below); use calibrated oxidizable substrates like stripped sunflower oil or squalene for testing [4].
Generation of undesirable volatile compounds & SOA •OH-initiated oxidation in gas phase or aerosols [2]. Control indoor •OH levels (e.g., via ventilation); avoid UV light sources in storage areas; monitor for gaseous byproducts like formaldehyde.
Degradation during long-term storage Exposure to light, heat, and oxygen over time. Store in dark, cool conditions (< 4°C); use amber glass vials; conduct accelerated stability studies (e.g., with Rancimat test).

Experimental Data & Protocols for Prevention

Leveraging γ-terpinene's oxidation mechanism requires precise experimental conditions. The data below can guide your protocol development.

Table 1: Quantitative Data on γ-Terpinene Synergy with Phenolic Antioxidants The sacrificial oxidation of γ-terpinene can significantly extend the protective effect of primary antioxidants. The following table summarizes key quantitative findings from the literature.

Phenolic Antioxidant Oxidizable Substrate Key Measurable Outcome Experimental Conditions Citation

| PMHC (Vitamin E mimic) | Stripped Sunflower Oil | Inhibition duration increased with γ-terpinene concentration. Radical-trapping rate constant (kinh): 3.1 × 10⁶ M⁻¹s⁻¹ (unchanged by γ-terpinene). | Chlorobenzene, 30°C | [3] [4] | | CAPE (Caffeic acid ester) | Stripped Sunflower Oil | Inhibition duration increased with γ-terpinene concentration. Radical-trapping rate constant (kinh): 4.8 × 10⁵ M⁻¹s⁻¹ (unchanged by γ-terpinene). | Chlorobenzene, 30°C | [3] [4] | | 3,5-DTBC (Catechol model) | Styrene | γ-Terpinene can reduce the corresponding quinone (DTBQ) back to the active catechol (DTBC), enabling its antioxidant activity. | Chlorobenzene, 30°C | [3] [4] |

Table 2: Key Reaction Rate Constants for γ-Terpinene

Reaction Partner Rate Constant (k) Conditions / Significance Citation
•OH Radicals (in air) 1.77 × 10⁻¹⁰ cm³ molecule⁻¹s⁻¹ 298 K. Indicates a fast reaction, making it a major degradation pathway in the atmosphere [2]. [2]
Cross-termination (HOO• + LOO•) "Very fast" This rapid termination step is the key to its unusual antioxidant mechanism [1]. [1]
Detailed Experimental Protocol: Evaluating Synergistic Antioxidant Effects

This methodology, based on the cited research, allows for the quantitative evaluation of γ-terpinene's synergistic effects [3] [4].

  • Objective: To determine the synergistic antioxidant effect between γ-terpinene and a phenolic antioxidant (e.g., PMHC) during the autoxidation of a model lipid.
  • Materials:
    • Substrate: Stripped sunflower oil (SSO) or squalene.
    • Antioxidants: γ-Terpinene, PMHC (or α-Tocopherol).
    • Initiator: 2,2'-Azobis(isobutyronitrile) (AIBN), recrystallized.
    • Solvent: Chlorobenzene.
    • Equipment: Differential oxygen uptake apparatus (e.g., oxygen electrode), sealed reaction vessels, temperature-controlled bath.
  • Procedure:
    • Prepare solutions in chlorobenzene containing the substrate (e.g., 0.5-1.0 M), a fixed concentration of AIBN (e.g., 0.05 M), and varying concentrations of the antioxidants, both individually and in combination.
    • Purge the reaction solutions with oxygen and place them in the sealed reaction vessels maintained at 30°C.
    • Initiate the oxidation by heating to activate the AIBN.
    • Continuously monitor the oxygen consumption in the headspace over time.
  • Data Analysis:
    • The inhibition period is the time during which oxygen consumption is slow, indicating the antioxidant is actively inhibiting oxidation.
    • Compare the inhibition periods for the individual antioxidants versus their mixtures. A mixture that exhibits an inhibition period longer than the sum of the individual periods demonstrates a synergistic effect.
    • The rate constant for radical-trapping (kinh) can be determined from the slope of the oxygen consumption curve during the inhibition period.

Workflow & Mechanism Visualization

The following diagram illustrates the mechanistic workflow of γ-terpinene's synergistic antioxidant activity, integrating the roles of both monophenols and polyphenols.

G cluster_mono Path A: Synergy with Monophenols (e.g., PMHC) cluster_poly Path B: Synergy with Polyphenols (e.g., Catechols) Start Oxidation Initiation (LOO• generated) Mono1 PMHC traps LOO• (Forms Phenoxyl Radical, ArO•) Start->Mono1 Poly1 Catechol (e.g., DTBC) traps LOO• (Forms o-Quinone) Start->Poly1 Mono2 γ-Terpinene oxidizes (Forms HOO•) Mono1->Mono2 Mono3 HOO• reduces ArO• (Regenerates active PMHC) Mono2->Mono3 MonoEnd Chain-breaking activity extended Mono3->MonoEnd Note Key Outcome: Sacrificial oxidation of γ-Terpinene enhances overall antioxidant capacity Poly2 γ-Terpinene reduces o-Quinone (Regenerates active Catechol) Poly1->Poly2 PolyEnd Antioxidant cycle enabled/maintained Poly2->PolyEnd

Frequently Asked Questions (FAQs)

  • Q: Why does γ-terpinene become a pro-oxidant in some contexts, while it acts as an antioxidant in others?

    • A: Its antioxidant action is indirect and relies on a chain reaction that produces HOO• radicals. In systems where these radicals cannot be efficiently quenched (e.g., by a fast cross-termination with LOO• or by regenerating another antioxidant), they may instead propagate oxidation. Its efficacy is highly dependent on the reaction system and the presence of synergistic partners [1] [3].
  • Q: Can I use γ-terpinene to stabilize biological formulations for drug delivery?

    • A: While its GRAS (Generally Recognized As Safe) status makes it attractive, its application in drug formulation requires careful study. The cited research demonstrates synergistic effects in homogenous lipid systems. However, its efficacy and safety in complex, heterogeneous biological systems (e.g., liposomes, protein-based therapeutics) are not yet fully established and should be empirically validated [3] [4].
  • Q: What is the most critical parameter to control when studying γ-terpinene's antioxidant synergy?

    • A: The concentration ratio between γ-terpinene and the phenolic antioxidant is critical. The synergy is concentration-dependent; simply adding more γ-terpinene does not always linearly improve protection. Systematic optimization of this ratio for your specific oxidizable substrate is essential for achieving the desired stabilizing effect [3] [4].

References

improving gamma-terpineol solubility aqueous systems

Author: Smolecule Technical Support Team. Date: February 2026

Formulation Strategies and Data Comparison

The core challenge is that γ-terpineol has very low water solubility, estimated at around 260 mg/L at 25°C [1]. The following table summarizes three primary strategies to enhance its solubility in aqueous systems.

Strategy Mechanism of Action Key Composition Performance Data / Outcomes
Cyclodextrin Complexation [2] [3] Hydrophobic cavity encapsulation (\beta)-Cyclodextrin (BCD) or 2-hydroxypropyl-(\beta)-cyclodextrin (HBCD) in water Linearly increasing solubility with cyclodextrin concentration; process is exothermic & spontaneous [2].
O/W Nanoemulsion [4] [3] Oil droplets dispersion in aqueous phase Oil phase: (\alpha)-terpineol; Surfactant: Tween 80; Co-surfactant: Transcutol-HP [4] [3] High-loading (90 mg/mL); >88% (\alpha)-terpineol remained after 410 days at 5°C & 25°C [4].
Self-(Nano)Emulsifying Systems [3] Spontaneous nanoemulsion formation Oil: Anise oil; Surfactant: Tween 80; Co-surfactant: Transcutol-HP [3] Forms fine nanoemulsions in situ; improves in vitro drug release & in vivo efficacy in Parkinson's rodent models [3].

Detailed Experimental Protocols

Protocol 1: Cyclodextrin Complexation via Phase Solubility Analysis

This method is ideal for preparing stable, water-soluble complexes for liquid formulations [2].

  • Objective: To determine the solubility enhancement of γ-terpineol using BCD or HBCD and prepare an inclusion complex.
  • Materials: γ-Terpineol, (\beta)-Cyclodextrin (BCD) or 2-Hydroxypropyl-(\beta)-Cyclodextrin (HBCD), Deionized water, Agitated water bath, Freeze-dryer.
  • Step-by-Step Workflow:
    • Prepare Aqueous Cyclodextrin Solutions: Prepare a series of solutions with increasing concentrations of BCD or HBCD (e.g., 0-15 mM) in deionized water.
    • Excess Solute Addition: Add an excess amount of γ-terpineol to each cyclodextrin solution.
    • Equilibration: Seal the vials and agitate them in a water bath at constant temperature (e.g., 25°C) for a predetermined time (e.g., 24-48 hours) to reach equilibrium.
    • Separation: After equilibration, filter or centrifuge the suspensions to remove undissolved terpineol.
    • Analysis: Quantify the dissolved γ-terpineol in the supernatant using a suitable technique like HPLC or GC-MS.
    • Complex Isolation (Optional): For a solid powder, freeze-dry the solution to obtain the inclusion complex.

The workflow for this protocol is as follows:

G start Prepare CD Solutions step1 Add Excess γ-Terpineol start->step1 step2 Agitate to Equilibrium (24-48 hrs, 25°C) step1->step2 step3 Filter/Centrifuge step2->step3 step4 Analyze Supernatant (HPLC/GC-MS) step3->step4 step5 Freeze-Dry for Solid Complex step4->step5

Protocol 2: Oil-in-Water (O/W) Nanoemulsion Formulation via High-Pressure Homogenization

This protocol is suited for creating high-loading, kinetically stable colloidal dispersions [4].

  • Objective: To formulate a stable O/W nanoemulsion loaded with a high concentration of γ-terpineol.
  • Materials: γ-Terpineol, Surfactant (e.g., Tween 80), Co-surfactant (e.g., Transcutol-HP), Oil (e.g., Soybean Oil), Deionized water, High-Pressure Homogenizer (HPH).
  • Step-by-Step Workflow:
    • Prepare Oil Phase: Mix γ-terpineol with the carrier oil (e.g., soybean oil). The study successfully used a high loading of 90 mg/mL [4].
    • Prepare Aqueous Phase: Dissolve the surfactant and co-surfactant in deionized water.
    • Pre-mix Phases: Combine the oil and aqueous phases and mix thoroughly using a high-shear mixer to form a coarse pre-emulsion.
    • High-Pressure Homogenization: Pass the coarse emulsion through a high-pressure homogenizer for several cycles (e.g., 3-5 cycles at 500-1000 bar) to reduce droplet size to the nanoscale.
    • Characterization: Measure the Mean Droplet Diameter (MDD) and Polydispersity Index (PDI) using dynamic light scattering.

The workflow for this protocol is as follows:

G start Mix Oil Phase (γ-Terpineol + Carrier Oil) step1 Prepare Aqueous Phase (Surfactant + Water) start->step1 step2 High-Shear Mixing to form Pre-emulsion step1->step2 step3 High-Pressure Homogenization step2->step3 step4 Collect Final Nanoemulsion step3->step4

Troubleshooting Common Experimental Issues

Here are solutions to frequently encountered problems during formulation development.

Problem Possible Cause Solution & Prevention
Low Complexation Efficiency Incorrect CD type or ratio; insufficient equilibration time. Use HBCD for higher solubility; ensure CD concentration series & full equilibration [2].
Nanoemulsion Instability (Creaming, Phase Separation) Large droplet size; inadequate surfactant coverage; Ostwald ripening [4]. Increase HPH pressure/cycles; optimize S/O ratio; add a ripening inhibitor (e.g., a polymer) [4].
Chemical Degradation of γ-Terpineol Exposure to heat, light, oxygen over time [5] [3]. Use opaque/amber vials; store at 5°C; flush vials with nitrogen before sealing [4] [5].

Key Considerations for Experimental Design

  • Storage Conditions: Long-term stability is highly dependent on temperature. For nanoemulsions, storage at 5°C is superior to 25°C or 50°C in preserving both physical integrity and chemical content [4].
  • Analytical Techniques: For accurate quantification of γ-terpineol, especially in stability studies, use Gas Chromatography (GC) over indirect spectrophotometric methods [4].
  • Physical vs. Chemical Stability: Monitor both parameters independently. A nanoemulsion may remain physically homogeneous (no phase separation) but can still lose significant active ingredient due to chemical degradation or volatilization [4].

References

Experimental Characterization of γ-Terpineol in Lipid Monolayers

Author: Smolecule Technical Support Team. Date: February 2026

The core finding from the literature characterizes how γ-terpineol incorporates into cholesterol-rich monolayers, which is relevant for understanding its interaction with biological membranes.

Observed Effects on Lipid Monolayers

The following table summarizes the key physical effects observed when γ-terpineol is incorporated into Langmuir monolayers, as characterized by several techniques [1].

Characterization Technique Observed Effect of γ-Terpineol Interpretation / Significance
Surface Pressure-Area Isotherms Expands monolayer at high molecular areas; condenses it at lower areas [1]. Suggests a structural molecular rearrangement at the interface upon compression [1].
Compressional Modulus Reduction in compressional modulus [1]. Indicates a decrease in the monolayer's mechanical strength and rigidity [1].
Surface Potential Decrease in surface potential [1]. Reflects changes in the vertical dipole moment and organization of the film [1].
Brewster Angle Microscopy (BAM) Formation of aggregates [1]. Provides direct visual evidence of domain formation and film heterogeneity [1].
Infrared (IR) Spectroscopy Alteration of the trans/gauche conformers ratio for methylene groups [1]. Indicates that γ-terpineol disrupts the packing order of the lipid alkyl chains [1].

Experimental Workflow for Monolayer Characterization

The diagram below outlines a general experimental workflow for characterizing the effects of a compound like γ-terpineol on lipid monolayers, based on the techniques used in the study [1].

G Start Start Experiment Prep Monolayer Preparation (Pure cholesterol or Cholesterol/DPPC mixture) Start->Prep Inc Incorporate γ-terpineol into monolayer Prep->Inc Compress Compress Langmuir Monolayer Inc->Compress Char In-situ Characterization Compress->Char T1 Surface Pressure-Area (π-A) Isotherms Char->T1 T2 Compressional Modulus (Cs⁻¹) Analysis Char->T2 T3 Surface Potential (ΔV) Measurement Char->T3 T4 Brewster Angle Microscopy (BAM) Char->T4 Analyze Analyze Data Char->Analyze

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which γ-terpineol disrupts lipid monolayers? The evidence suggests a multi-faceted mechanism. The compound acts as a molecular perturbant that inserts into the lipid film, increasing molecular area at low compression. Upon compression, it forces a condensation effect and molecular rearrangement, leading to disruption of lipid packing. This is confirmed by the altered trans/gauche conformer ratio, indicating increased chain disorder, and a reduction in the monolayer's mechanical strength (compressional modulus) [1].

Q2: How does the lipid composition affect the action of γ-terpineol? The study specifically noted that the effects of γ-terpineol were distinctly different in pure cholesterol monolayers compared to monolayers that also contained DPPC (dipalmitoylphosphatidylcholine). This highlights that the interaction is highly dependent on the packing state and composition of the lipid interface. The presence of other lipids can mediate or modulate γ-terpineol's effects [1].

Q3: My nanoemulsion formulation with a terpineol isomer is physically unstable. What are the main instability mechanisms I should investigate? While based on α-terpineol, research on oil-in-water (O/W) nanoemulsions provides highly relevant insights. The primary physical instability mechanism for such systems is Ostwald ripening, where larger droplets grow at the expense of smaller ones due to molecular diffusion [2]. You should track the Mean Droplet Diameter (MDD) over time under different storage temperatures. Despite physical instability, the chemical integrity of the active ingredient (terpineol) can be maintained for long periods with over 88% remaining after 410 days when stored at 5°C and 25°C [2].

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or inconsistent compressional modulus Film heterogeneity; improper compression speed; subphase contamination. Ensure clean subphase and Langmuir trough. Standardize compression speed. Use BAM to visually check for film homogeneity [1].
High variability in surface potential measurements Unstable monolayer; leaks in the electrode circuit; fluctuating environmental conditions. Check the integrity of the electrode and circuit. Perform experiments in a controlled environment (temperature, vibration-free). Allow sufficient time for the monolayer to stabilize before measurement.
Aggregation observed in BAM not matching isotherm data The compression state for BAM observation does not correspond to the key transitions in the isotherm. Correlate BAM images directly with specific points on the surface pressure-area isotherm (e.g., before, during, and after the phase transition) [1].
Rapid chemical degradation of terpineol in formulation Exposure to heat, air (oxygen), or light. Store formulations in sealed, opaque containers at low temperatures (e.g., 5°C). Consider using an antioxidant. As shown in nanoemulsion studies, chemical stability can be excellent with proper handling [2].

Key Considerations for Your Research

  • Isomer Specificity: Most available detailed biological data is on α-terpineol, which has been studied for its antioxidant, anticancer, and antihypertensive properties [3]. While the physical chemistry of γ-terpineol in monolayers is documented, its broader pharmacological profile is less defined.
  • Amphiphilic Nature: Remember that terpineol is a monoterpenoid alcohol, giving it an amphiphilic character. This is crucial for its interfacial activity and ability to incorporate into lipid membranes and lower interfacial tension, which can also inform nanoemulsion design [2].

References

optimizing gamma-terpineol extraction yield plant material

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQ)

  • Q1: My extraction yield of γ-terpineol is low. What are the most common causes?
    • A: Low yields are frequently due to suboptimal extraction parameters (temperature, time, solvent), inefficient cell wall disruption, or degradation of the target compound during processing. Using techniques like enzyme pre-treatment or advanced methods like microwave assistance can significantly improve yield by more effectively breaking down plant material and reducing thermal exposure [1] [2].
  • Q2: How can I increase the proportion of oxygenated terpenes like γ-terpineol in my extract?
    • A: Research indicates that enzyme-assisted extraction, specifically using cellulase, is highly effective. One study showed that cellulase-assisted hydrodistillation increased the content of oxygenated compounds, including γ-terpineol, compared to conventional hydrodistillation [1].
  • Q3: What is the optimal temperature for enzymatic conversion to γ-terpineol?
    • A: When using a microbial enzyme solution (from Penicillium digitatum) to convert limonene, the optimal reaction temperature was found to be 10°C. The enzyme retained high activity for 40 minutes between 10°C and 30°C [3].

Troubleshooting Guide: Low γ-Terpineol Yield

Use the following flowchart to diagnose and address common problems in your extraction process.

Start Low γ-Terpineol Yield Step1 Check Extraction Method Start->Step1 Step2 Evaluate Cell Disruption Step1->Step2 Using advanced method Step4A Problem likely: Inefficient method Step1->Step4A Using conventional Hydrodistillation (HD) Step3 Review Process Temperature Step2->Step3 Using enzyme pre-treatment Step4B Problem likely: Poor cell wall breakdown Step2->Step4B No enzyme pre-treatment Step4C Problem likely: Thermal degradation Step3->Step4C Temperature > 30°C Sol3 Solution: Lower process temperature. For enzymatic conversion, optimal temp is 10°C [3] Step3->Sol3 Temperature optimized Sol1 Solution: Adopt advanced methods like Enzyme-Assisted HD [1] or Microwave-Assisted HD [2] Step4A->Sol1 Sol2 Solution: Optimize enzyme pre-treatment. Use cellulase (2.2%) at 49°C for 73 min [1] Step4B->Sol2 Step4C->Sol3

Optimization Parameters for Key Methods

For reproducible results, systematically optimize these key parameters based on your chosen extraction method.

Table 1: Optimized Parameters for Extraction Methods

Method Key Parameter Optimal Value Effect on γ-Terpineol Plant Material
Cellulase-Assisted Hydrodistillation [1] Enzyme Dosage 2.2% Increased yield by 31.29% vs conventional HD Wurfbainia villosa leaves
Hydrolysis Temperature 49 °C Maximizes enzyme activity for cell wall breakdown
Hydrolysis Duration 73 min Allows complete enzymatic reaction
Material/Liquid Ratio 1:10.7 (mg/mL) Optimal concentration for efficiency
Sonication-Assisted Hydrodistillation [4] Sonication Time 29.17 min Enhances cell disruption via cavitation Citrus macroptera peel
Hydrodistillation Time 159.36 min Sufficient for compound recovery
Solvent-Solid Ratio 7.84:1 Improves mass transfer
Enzymatic Conversion [3] Reaction Temperature 10 °C Optimal for limonene convertase activity Limonene substrate via P. digitatum
Reaction pH 6.0 Peak enzyme activity (maintain pH 4.0-6.0)

Table 2: Metal Ion Effects on Limonene Convertase Activity [3]

Metal Ion Final Concentration Effect on Activity Notes
Mg²⁺ (MgSO₄) 1 mM Strong promotion (132%) Enhances enzymatic conversion.
K⁺ (KCl) 1 mM Strong promotion (127%) Beneficial for the reaction.
Ca²⁺ (CaCl₂) 1 mM Promotion (114%) Moderate positive effect.
Na⁺ (NaCl) 1 mM Promotion (110%) Moderate positive effect.
Cu²⁺ (CuSO₄) 1 mM Strong inhibition (12%) Avoid in reaction buffer.
Zn²⁺ (ZnSO₄) 1 mM Strong inhibition (23%) Avoid in reaction buffer.
Fe³⁺ (FeCl₃) 1 mM Strong inhibition (45%) Avoid in reaction buffer.

Detailed Experimental Protocols

Protocol 1: Cellulase-Assisted Hydrodistillation [1]

This method is highly recommended for boosting the yield of oxygenated terpenes like γ-terpineol.

Workflow Diagram

StepA 1. Prepare Plant Material (Dry and grind leaves) StepB 2. Enzymatic Hydrolysis (Dosage: 2.2% cellulase) (Temp: 49°C, Time: 73 min) (Material/Liquid: 1:10.7 mg/mL) StepA->StepB StepC 3. Hydrodistillation (Time: As required) StepB->StepC StepD 4. Collect & Dehydrate EO (Use sodium sulfate) StepC->StepD StepE 5. Analyze Composition (GC-MS) StepD->StepE

  • Sample Preparation: Dry the plant material (e.g., W. villosa leaves) and grind it into a homogeneous powder.
  • Enzymatic Hydrolysis: Mix the powdered material with an acetate buffer (pH 4.8). Add cellulase at a concentration of 2.2% of the plant material weight. Incubate the mixture at 49°C for 73 minutes with continuous agitation.
  • Hydrodistillation: Transfer the hydrolyzed mixture to a hydrodistillation apparatus (such as a Clevenger). Perform distillation for the required time to collect the essential oil.
  • Oil Collection: Collect the essential oil from the apparatus and dehydrate it using anhydrous sodium sulfate. Store the oil in a sealed, dark glass vial at 4°C.
  • Analysis: Analyze the chemical composition of the oil using Gas Chromatography-Mass Spectrometry (GC-MS) to determine the γ-terpineol content.
Protocol 2: Characterization of Limonene Convertase [3]

This protocol is useful if you are using a bioconversion approach to produce γ-terpineol from limonene.

Workflow Diagram

Step1 1. Produce Crude Enzyme (Culture P. digitatum, harvest via centrifugation) Step2 2. Determine Optimal Temp (Test range 10°C - 60°C, Optimum: 10°C) Step1->Step2 Step3 3. Determine Optimal pH (Test range 3.0 - 9.0, Optimum: 6.0) Step2->Step3 Step4 4. Test Metal Ion Effects (Use Table 2 as a guide) Step3->Step4 Step5 5. Analyze & Identify (CO difference spectroscopy, SDS-PAGE, LC-MS/MS) Step4->Step5

  • Enzyme Production: Culture Penicillium digitatum DSM62840 in a suitable medium (e.g., MYB medium). Harvest the cells and extract the crude enzyme solution via centrifugation and cell disruption.
  • Determine Optimal Temperature: Using limonene as a substrate, test the enzyme activity across a temperature range of 10°C to 60°C. The identified optimum is 10°C.
  • Determine Optimal pH: Test the enzyme activity across a pH range of 3.0 to 9.0 using appropriate buffers. The identified optimum is pH 6.0.
  • Metal Ion Effects: Test the effect of various metal ions on enzyme activity at a concentration of 1 mM. Refer to Table 2 for expected promoting or inhibiting ions.
  • Enzyme Identification: Use techniques like CO difference spectroscopy to check for P450 cytochrome presence. Further purification and identification can be achieved through hydroxyapatite chromatography, gel filtration, and analysis via SDS-PAGE and LC-MS/MS.

References

gamma-terpineol purification methods isomer separation

Author: Smolecule Technical Support Team. Date: February 2026

FAQ: Gamma-Terpineol Purification & Separation

Here are answers to some frequently asked questions:

  • Q1: What are the key challenges in separating this compound from its isomers? The primary challenge is the high structural similarity among terpineol isomers (alpha-, beta-, gamma-, and terpinen-4-ol). They have nearly identical molecular formulas and weights, and often co-occur in natural sources like essential oils, making high-purity separation difficult with conventional techniques [1] [2]. Their similar physicochemical properties, such as boiling points and polarities, result in very close partition coefficients (K values) in solvent systems, which is a critical parameter for chromatographic separation [2].

  • Q2: What are the most effective techniques for purifying this compound? High-Speed Countercurrent Chromatography (HSCCC) is a highly effective liquid-liquid separation method that avoids irreversible adsorption of samples onto solid supports. It is particularly suitable for sensitive and closely related natural products like terpineol isomers [2]. Another advanced method is association extraction via in-situ formation of Deep Eutectic Solvents (DES), which exploits differential hydrogen-bonding interactions to selectively isolate a specific isomer from a mixture [3].

  • Q3: Where can I find typical physicochemical properties of this compound for my experimental design? Key properties are summarized in the table below. Knowing these is essential for designing separation protocols, such as selecting solvent systems and predicting elution behavior.

Property Value for this compound Reference
CAS Number 586-81-2 [4] [5]
Molecular Formula C₁₀H₁₈O [4] [1]
Molecular Weight 154.25 g/mol [4] [5]
Boiling Point 218 - 219 °C @ 760 mmHg [4] [5]
Melting Point 68 - 70 °C [4] [5]
Flash Point ~88 °C [4] [5]
Log P (o/w) ~2.61 (est.) [4] [5]
Density ~0.93 g/cm³ (est. from isomer data) [1] [6]
Water Solubility Sparing (e.g., ~260 mg/L @ 25°C) [4] [5]
Odor Description Pine, floral, lilac [5]

Experimental Protocols for Separation

Here are detailed methodologies for two key separation techniques.

Protocol 1: Deep Eutectic Solvent (DES) Association Extraction

This method is adapted from a study on separating α-terpineol from 1,8-cineole and demonstrates the principle of using selective complexation. The same approach can be explored for this compound separation [3].

Workflow: DES Association Extraction

fsm Start Start: Model Oil Mixture A Add Quaternary Ammonium Salt (e.g., TBAC) Start->A B Form In-Situ DES with Target Isomer A->B C Liquid-Liquid Phase Separation B->C D Add Water to Break DES C->D E Back-Extract with n-Hexane D->E F Recover Purified Isomer E->F

Materials:

  • Quaternary Ammonium Salts (QAS): Tetrabutylammonium chloride (TBAC) was identified as effective [3].
  • Solvents: n-Hexane, Deionized Water.
  • Sample: Model oil containing the terpineol isomers.

Procedure:

  • QAS Screening: Screen different QAS using Gaussian energy calculations and experimental verification to identify the salt that forms a DES most selectively with your target isomer [3].
  • DES Formation: Add the selected QAS (e.g., TBAC) to the model oil. The DES will form in-situ via hydrogen-bonding with the target terpineol isomer [3].
  • Phase Separation: A liquid-liquid separation will occur, where the DES forms one phase, separating from the non-complexed components.
  • DES Breaking: Introduce water to the DES phase. The stronger hydrogen-bonding interaction between water and the QAS will break the DES, releasing the terpineol isomer [3].
  • Back-Extraction: Add n-hexane to the mixture to extract the released terpineol isomer into the organic phase.
  • Purification: Separate the organic phase and evaporate n-hexane to recover the purified terpineol isomer. The QAS, n-hexane, and water can be recovered and reused [3].

Optimization Note: The original study used Response Surface Methodology (RSM) and a Genetic Algorithm-Back Propagation (GA-BP) neural network to optimize the process, achieving a purity of up to 99.6% for the target compound [3].

Protocol 2: High-Speed Countercurrent Chromatography (HSCCC)

HSCCC is a powerful liquid-liquid chromatographic technique ideal for separating natural product isomers [2].

Workflow: HSCCC Separation

fsm Start Start: Select/Screen Solvent System A Determine Partition Coefficient (K) Start->A  K = 0.5 - 2.0   B Prepare Two-Phase Solvent System A->B C Equilibrate HSCCC Instrument B->C D Inject Sample C->D E Elute and Collect Fractions D->E F Analyze Fractions (e.g., GC-MS, TLC) E->F G Recover Purified Isomers F->G

Materials:

  • Solvent Systems: Common classical systems for essential oils include [2]:
    • Arizona System: n-Heptane / Ethyl Acetate / Methanol / Water
    • Ito System: n-Hexane / Ethyl Acetate / Methanol / n-Butanol / Water
    • HBAW System: n-Heptane / n-Butanol / Acetonitrile / Water
  • Equipment: HSCCC instrument, HPLC/GC-MS for analysis, fraction collector.

Procedure:

  • Solvent System Selection: Choose a classical solvent system based on the polarity of your target isomers. The Arizona system is a common starting point [2].
  • Determine Partition Coefficient (K): This is the most critical step. Dissolve a small amount of your crude mixture in the pre-equilibrated two-phase solvent system. Analyze the concentration of the target compound in both the upper and lower phases (e.g., by GC-MS or TLC). The K-value is calculated as (Analyte concentration in stationary phase) / (Analyte concentration in mobile phase). An ideal K is between 0.5 and 2.0 for efficient separation [2].
  • System Preparation: Thoroughly equilibrate the selected solvent system in a separatory funnel. Separate the upper and lower phases after equilibrium is reached.
  • HSCCC Operation: Fill the HSCCC column with the stationary phase. Then, rotate the column and pump the mobile phase at a set flow rate. Once the mobile phase is eluting steadily, inject your sample.
  • Elution and Collection: Continue pumping the mobile phase and collect fractions based on time or volume.
  • Analysis and Recovery: Analyze all fractions using an analytical method like GC-MS. Combine fractions containing the pure target isomer and evaporate the solvent to obtain the purified compound.

Troubleshooting Common Experimental Issues

Issue Possible Cause Suggested Solution
Poor Resolution in HSCCC Incorrect partition coefficient (K) Re-screen solvent systems to get K between 0.5-2.0. Adjust polarity by modifying heptane/ethyl acetate ratios [2].
Stationary phase loss Optimize rotation speed and mobile phase flow rate to improve phase retention [2].
Low Recovery in DES Method Incomplete DES formation Verify QAS-to-isomer ratio and optimize using statistical models like RSM [3].
Inefficient back-extraction Ensure adequate volume and number of n-hexane extractions; confirm water is effectively breaking DES bonds [3].
Co-elution/Isomer Overlap Isomers too similar Use a different elution mode (e.g., gradient elution if available) or switch to a more selective solvent system (e.g., HBAW) [2].
Sample Decomposition Unstable compounds Perform separation at lower temperatures and avoid prolonged exposure to light or oxygen.

References

Gamma-Terpineol Cytotoxicity: Key Data for Experimental Design

Author: Smolecule Technical Support Team. Date: February 2026

This table summarizes quantitative cytotoxicity data from recent studies, which is crucial for selecting appropriate cell lines and dosing ranges in your experiments.

Cell Line / System Reported Effect & Concentration Experimental Context & Key Findings Citation
Human Hepatoma (BEL-7402) Significant growth suppression; IC₅₀ ~ 320 μg/mL (for γ-terpineol). Induced apoptosis, caused G1/S phase arrest, and morphological changes (cell shrinkage, chromatin condensation). [1]
Glioblastoma (A172, T98G) Inhibited tumor growth; IC₅₀ ~ 0.25-0.5 mg/mL (for α-terpineol). Downregulated cell cycle checkpoints, induced apoptosis, and suppressed aggressive tumor behavior. [2]
Normal Murine (SVEC4-10, L-929) Moderate cytotoxicity; CC₅₀ = 366.7 μM (γ-TPN). CC₅₀ = 333.3 μM (γ-TPN). Non-clinical model showing a safer cytotoxic profile compared to cancer cells. [3]
Human Cancer Panel (14 lines) Broad-spectrum inhibition (for α-terpineol). Demonstrated wide-ranging anticancer effects via apoptosis and NF-κB suppression. [2]
HT-29 & HeLa (in essential oil) Significant cytotoxic effect (Oil containing 4.05% γ-terpinene). The effect was attributed mainly to carvacrol, highlighting the importance of considering compound interactions in essential oils. [4]

Detailed Experimental Protocols for Cytotoxicity Assessment

Here are the standardized methodologies used in the cited research, which you can adapt for your own experiments.

Cell Viability and Proliferation (MTT Assay)

This protocol is based on experiments with human hepatoma BEL-7402 cells [1].

  • Cell Seeding: Seed cells into 96-well plates at a density that keeps them in the exponential growth phase during the experiment.
  • Compound Treatment: Treat cells with gamma-terpineol across a concentration range (e.g., from 40 to 640 μg/mL) for a set period, typically 48 hours.
  • MTT Incubation: Add 20 μL of MTT solution (5 mg/mL) to each well and incubate the plate at 37°C for 4 hours.
  • Solubilization: Add 150 μL of DMSO to each well to dissolve the formed formazan crystals. Shake the plate for 10-20 minutes.
  • Measurement: Measure the optical density (OD) at a wavelength of 570 nm using a plate reader.
  • Calculation: Calculate the percentage of growth inhibition using the formula: Growth inhibition (%) = [(OD_control - OD_treated) / OD_control] × 100.
Assessment of Apoptotic Morphology

This method describes how to identify hallmark features of apoptosis [1].

  • Cell Preparation and Treatment: Seed cells on sterile cover slips in culture dishes. After reaching 80-90% confluence, treat with this compound (e.g., 320 μg/mL) for 24 hours.
  • Staining and Analysis:
    • H&E Staining: Wash cover slips with PBS, then stain using hematoxylin and eosin (H&E) according to standard procedures. Analyze under a light microscope.
    • Characteristic Features: Look for apoptotic markers such as cell shrinkage, nuclear chromatin condensation, and the formation of apoptotic bodies.
  • Advanced Imaging (TEM): For ultra-structural details, fixed cell pellets can be analyzed by Transmission Electron Microscopy (TEM) to observe vacuolization of mitochondria and chromatin fragmentation [1].
Analysis of DNA Fragmentation

This classic assay confirms apoptosis by detecting the "DNA ladder" [1].

  • Treatment: Treat cells (e.g., BEL-7402) with the target concentration of this compound (e.g., 320 μg/mL) for 36 to 48 hours.
  • DNA Extraction: Extract genomic DNA from the harvested cells using a standard phenol-chloroform method or a commercial kit.
  • Gel Electrophoresis: Load the extracted DNA onto a 1.5% to 2% agarose gel containing a DNA stain. Run the gel and visualize under UV light.
  • Result Interpretation: A positive apoptotic result is indicated by a distinctive "ladder" pattern of DNA fragments, which are multiples of ~180-200 base pairs, as opposed to the solid smear typical of necrotic cell death.

Troubleshooting Common Experimental Issues

  • Issue: High Cytotoxicity in Negative Controls or Inconsistent Results

    • Possible Cause & Solution: Check the solvent concentration. The final concentration of DMSO used to dissolve this compound should be kept low (typically less than 0.25-1%) as higher levels can be toxic to cells [1] [4]. Always include a vehicle control (DMSO at the same concentration as in treated samples) to rule out solvent effects.
  • Issue: No Observed Cytotoxic Effect

    • Possible Cause & Solution: Verify the compound's stability and storage. This compound stock solutions should be prepared in 100% DMSO, aliquoted, and stored at -20°C. Thaw just before use and dilute with culture medium to ensure compound activity and avoid repeated freeze-thaw cycles [1].
  • Issue: Unclear or Weak Apoptotic Signals

    • Possible Cause & Solution: Optimize the treatment duration and concentration. Apoptosis is a time-dependent process. If using a single time point (e.g., 24h), try extending the treatment to 48 hours. Consider performing a time-course experiment to capture the dynamics of cell death. Using multiple complementary assays (e.g., combining morphology, flow cytometry, and DNA fragmentation) can also provide a more conclusive picture [1].

Proposed Signaling Pathways for Gamma-Terpinene/Gamma-Terpineol

The following diagram synthesizes mechanisms for gamma-terpinene (γ-TPN) and the related compound this compound, based on the search results. This illustrates potential molecular targets to investigate in your cell culture models.

G Proposed Mechanisms of Gamma-Terpinene/Terpineol cluster_0 Gamma-Terpinene (γ-TPN) cluster_1 This compound / Related Compounds Gamma_Terpinene Gamma-Terpinene (γ-TPN) P2Y12 P2Y12 Receptor Gamma_Terpinene->P2Y12 Binds Gamma_Terpineol This compound Apoptosis_Induction Induction of Apoptosis Gamma_Terpineol->Apoptosis_Induction G1_Arrest Cell Cycle Arrest (G1/S) Gamma_Terpineol->G1_Arrest Antiplatelet_Effect Antiplatelet Effect P2Y12->Antiplatelet_Effect Inhibits DNA_Ladder DNA Fragmentation ('DNA Ladder') Apoptosis_Induction->DNA_Ladder Morphological_Changes Morphological Changes (Cell Shrinkage, Chromatin Condensation) G1_Arrest->Morphological_Changes

References

Gamma-Terpineol: Chemical Identifier & Properties

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the fundamental chemical and physical properties of gamma-terpineol, which are foundational for understanding its storage and handling needs.

Property Specification / Value
Chemical Name γ-Terpineol; p-Menth-1-en-8-ol [1]
CAS Registry Number 586-81-2 [2]
Molecular Formula C₁₀H₁₈O [2]
Molecular Weight 154.25 g/mol [2]
Physical Form Liquid [2]
Boiling Point 214°C to 224°C [2]
Flash Point 90°C [2]
Density 0.933 g/mL at 25°C [2]
Refractive Index 1.4820 to 1.485 [2]
Solubility Negligible in water. Soluble in organic solvents (ethanol, diethyl ether, benzene, propylene glycol) [2].

Frequently Asked Questions (FAQs)

What are the recommended storage conditions for this compound?

While explicit storage instructions are not listed in the search results, its properties suggest the following key conditions:

  • Container: Store in a tightly sealed glass bottle away from light [2].
  • Temperature: Store at room temperature. The melting point is noted at 18°C, suggesting it should be kept in a liquid state [2].
  • Flammability: As a flammable liquid with a flash point of 90°C, it must be kept away from heat, sparks, and open flames [2].
How stable is this compound under aerobic conditions?

This compound is considered readily biodegradable under aerobic conditions. One study confirmed that the disappearance of the compound was due to biodegradation, accompanied by microbial growth and CO₂ production [3]. The presence of dissolved natural organic matter did not significantly affect this process [3].

What are the primary safety hazards when handling this compound?

Available safety data for a mixture containing this compound indicates the following hazards [2]:

  • Eye Irritation: Causes serious eye irritation (H319).
  • Skin Irritation: Causes skin irritation (H315).
  • Respiratory Irritation: May cause respiratory irritation (H335).

Troubleshooting Guides

Problem: Unexpected Degradation or Loss of Purity

Potential Causes and Solutions:

  • Cause 1: Exposure to Air and Microbes. Given its susceptibility to aerobic biodegradation [3], ensure containers are always tightly sealed to prevent microbial contamination.
  • Cause 2: Incorrect Analysis. If analyzing purity, note that commercial "alpha-Terpineol" is often a mixture of alpha- and this compound isomers [2]. Use temperature-programmed capillary gas chromatography with an OV-1 column for accurate separation and analysis [4].
Problem: Interpreting Biological Activity in Cell-Based Assays

Background and Investigation Workflow: Research indicates that this compound's biological interaction is highly dependent on the lipid composition of the target membrane [5]. It integrates into lipid monolayers and alters their compressional properties. Its effect varies significantly between different phospholipids (like DPPC and DPPE) and is further modulated by the presence of cholesterol [5].

To systematically investigate its mechanism of action in your experiments, you can follow the workflow below.

G cluster_0 cluster_1 cluster_2 Start Start: Plan this compound Bioactivity Assay A Define Experimental Model Start->A B Incorporate this compound A->B A1 Select Lipid System: • Pure Phospholipids (DPPC/DPPE) • Cholesterol Mixtures • Live Cell Membranes C Analyze Membrane-Level Effects B->C D Analyze Cellular-Level Effects C->D C1 Assess Thermodynamic & Morphological Changes: • Langmuir Monolayers • Compressibility Analysis • Brewster Angle Microscopy E Correlate Findings to Mechanism of Action D->E D1 Evaluate Key Cell Markers: • Apoptosis Induction • Cell Cycle Progression • Mitochondrial Membrane Potential • ROS Generation F Refine Hypothesis E->F

Experimental Protocols

Protocol: Assessing Aerobic Biodegradation Stability

This protocol is adapted from a study on the aerobic biodegradation of monoterpenes [3].

  • Objective: To determine the susceptibility of this compound to microbial degradation in an aerobic environment.
  • Materials:
    • This compound test compound.
    • Inoculum (e.g., forest-soil extract or enriched cultures from activated sludge).
    • Mineral salts medium.
    • Bioreactors (sealed flasks suitable for batch culture).
    • GC-MS for analyte quantification.
    • CO₂ sensor or setup for headspace gas analysis.
  • Method:
    • Prepare bioreactors containing mineral salts medium and the inoculum.
    • Add this compound as the sole carbon source. Set up controls without the compound or without inoculum.
    • Incubate at 23°C with shaking.
    • Monitor over time:
      • Substrate Depletion: Measure this compound concentration via GC-MS.
      • Microbial Growth: Measure biomass increase (e.g., optical density).
      • Mineralization: Measure CO₂ production in the headspace.
  • Expected Outcome: confirmation of whether this compound is readily biodegradable and the rate of degradation under these conditions.
Protocol: Analyzing Purity and Isomer Composition by GC

This protocol is based on a method for analyzing terpineol oil [4].

  • Objective: To accurately separate and quantify the isomers present in a terpineol sample.
  • Materials:
    • Gas Chromatograph with FID or MS detector.
    • Fused silica capillary column (e.g., OV-1, 30 m x 0.32 mm i.d., 0.25 µm film thickness).
    • High-purity helium carrier gas.
    • Standard solutions of this compound and other isomers.
  • GC Method - Temperature Program [4]:
    • Initial Oven Temp.: 70°C, hold for 0 min.
    • Ramp 1: 1.5°C/min to 100°C.
    • Ramp 2: 5°C/min to 160°C.
    • Ramp 3: 10°C/min to 220°C, hold for 2 min.
  • Identification: Use GC-MS and GC-FTIR to identify peaks by comparing retention times and spectra with authentic standards.

References

gamma-terpineol dose-response curve establishment

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Data for Experimental Design

The table below summarizes key quantitative data from recent studies, which you can use as reference points for designing your dose-response experiments.

Parameter Value Experimental Context / Notes
Minimum Inhibitory Concentration (MIC) 0.25 mg/mL [1] Most potent effect against Acinetobacter baumannii [1].
Typical MIC Range 0.25 - 0.5 mg/mL [1] Effective against a panel of 14 Gram-negative and Gram-positive pathogenic bacteria [1].
Fractional Inhibitory Concentration Index (FICi) for Synergy ≤ 0.5 [1] FICi ≤ 0.5 defines a synergistic interaction. The study identified 6 such synergistic combinations [1].
MIC Reduction in Synergy Up to 87.5% [1] The reduction in the MIC of the commercial antibiotic when used in combination with terpineol [1].

Core Experimental Protocols

Here are detailed methodologies for the key assays cited in the search results, which are essential for generating dose-response data.

Determining Minimum Inhibitory Concentration (MIC)

The MIC is the gold standard for evaluating the potency of an antimicrobial compound.

  • Objective: To determine the lowest concentration of gamma-terpineol that prevents the visible growth of a microorganism.
  • Key Reagents: this compound (typical commercial purity 95-99% [2]), cation-adjusted Mueller-Hinton Broth (CAMHB), sterile dimethyl sulfoxide (DMSO) or ethanol (as a solvent for terpineol), and standardized inoculum of the test bacterium (e.g., adjusted to 0.5 McFarland standard, diluted to ~5 × 10⁵ CFU/mL) [1].
  • Method:
    • Preparation: Prepare a stock solution of this compound in DMSO and perform a series of two-fold serial dilutions in CAMHB in a 96-well microtiter plate. Include a growth control (broth + bacteria) and a sterility control (broth only).
    • Inoculation: Add the standardized bacterial inoculum to all test wells.
    • Incubation: Cover the plate and incubate at 35±2°C for 16-20 hours.
    • Interpretation: The MIC is the lowest concentration of this compound in the series that shows no visible turbidity [1].
Evaluating Antibiotic Synergy (Checkerboard Assay)

This assay is used to determine if combining this compound with a conventional antibiotic results in a synergistic effect.

  • Objective: To calculate the Fractional Inhibitory Concentration Index (FICi) and characterize the interaction between this compound and an antibiotic.
  • Key Reagents: this compound, the selected antibiotic, CAMHB, DMSO, and a standardized bacterial inoculum [1].
  • Method:
    • Plate Setup: Arrange a 96-well microtiter plate as a checkerboard. Serially dilute this compound along the rows and the antibiotic along the columns.
    • Inoculation: Add the bacterial inoculum to all wells.
    • Incubation and Analysis: Incubate as for the MIC assay. Determine the MIC of each drug alone (MICterpineol and MICantibiotic) and in combination (MICterpineol-combo and MICantibiotic-combo).
    • Calculation:
      • FIC of Terpineol = (MICterpineol-combo) / (MICterpineol)
      • FIC of Antibiotic = (MICantibiotic-combo) / (MICantibiotic)
      • FIC Index (FICi) = FICTerpineol + FICAntibiotic
    • Interpretation:
      • Synergy: FICi ≤ 0.5
      • Additivity: 0.5 < FICi ≤ 1.0
      • Indifference: 1.0 < FICi < 4.0
      • Antagonism: FICi ≥ 4.0 [1]

The following diagram illustrates the workflow for the checkerboard assay and data analysis.

G Start Start Checkerboard Assay Prep Prepare Serial Dilutions • this compound (rows) • Antibiotic (columns) Start->Prep Inoculate Inoculate Plate with Standardized Bacteria Prep->Inoculate Incubate Incubate Plate (35°C, 16-20 hours) Inoculate->Incubate Read Read MIC Values • Alone (MIC_A, MIC_B) • In Combination (MIC_A-combo, MIC_B-combo) Incubate->Read Calculate Calculate FIC Index FICi = (MIC_A-combo/MIC_A) + (MIC_B-combo/MIC_B) Read->Calculate Interpret Interpret Interaction Calculate->Interpret Synergy Synergy? FICi ≤ 0.5 Interpret->Synergy Additive Additive? 0.5 < FICi ≤ 1.0 Interpret->Additive Indiff Indifferent? 1.0 < FICi < 4.0 Interpret->Indiff

Frequently Asked Questions & Troubleshooting

Q1: What is a suitable solvent for this compound in cell-based assays, and what is the maximum tolerated concentration?

  • A: DMSO is a commonly used solvent. A study that found no cytotoxic effect of a related essential oil on RAW 264.7 cells used DMSO at a final concentration of less than 0.1% (v/v) [3]. You should include a vehicle control with the same DMSO concentration in all your experiments. The maximum non-cytotoxic concentration should be determined for your specific cell line using an MTT assay prior to dose-response studies [3].

Q2: My this compound solution is precipitating out of the aqueous media. How can I resolve this?

  • A: Precipitation is a common issue with lipophilic compounds like this compound (LogP ~2.6 [2]). To improve solubility:
    • Ensure the stock solution in DMSO is fresh and properly mixed before dilution.
    • When adding to the aqueous media, add it slowly while vortexing the media to facilitate dispersion.
    • You can also use small amounts of a co-solvent like Tween 80 or ethanol, but ensure these do not exceed concentrations that are toxic to your cells or microbes, and include the appropriate controls.

Q3: The antimicrobial effect seems variable between replicates. What could be the cause?

  • A: Variability often stems from:
    • Inoculum Size: Inaccurate standardization of the bacterial inoculum is a major source of error. Always use a validated method (e.g., McFarland standard confirmed by CFU counting) to ensure consistency.
    • Compound Stability: this compound can be sensitive to oxidation [4]. Use fresh stock solutions, protect working solutions from light, and consider sealing plates during incubation to prevent evaporation.
    • Assay Conditions: Minor fluctuations in incubation temperature or medium composition can affect results. Strictly adhere to standard guidelines like those from CLSI.

Q4: How can I confirm that the effect is bactericidal rather than bacteriostatic?

  • A: Perform a time-kill assay. After exposing bacteria to this compound at the MIC and multiples of the MIC (e.g., 1x, 2x, 4x MIC), take samples at regular intervals (e.g., 0, 2, 4, 6, 24h), serially dilute them, and plate them to count Colony Forming Units (CFUs). A ≥3-log₁₀ (99.9%) reduction in CFU/mL compared to the initial inoculum indicates bactericidal activity [1].

References

gamma-terpineol interaction lipid packing membrane fluidity

Author: Smolecule Technical Support Team. Date: February 2026

Biophysical Effects of γ-Terpineol on Model Membranes

The following table summarizes the key effects of γ-terpineol on membrane properties, as observed in model systems like Langmuir monolayers. These changes are indicative of the compound's incorporation into the lipid bilayer and its ability to alter physical properties.

Membrane Property Effect of γ-Terpineol Experimental System Biological Implication
Lateral Compression (Elasticity) Decreases elastic modulus (increased fluidity) [1] Langmuir Monolayers Makes membranes more flexible and less rigid.
Phase Behavior Can induce disorder in DPPE; increase order in DPPC [1] Langmuir Monolayers, BAM, IR Spectroscopy Effect is lipid-dependent; may target specific membrane domains.
Molecular Packing Expands the monolayer (increases mean molecular area) [1] Langmuir Monolayers (π-A Isotherms) Incorporates between lipid molecules, disrupting packing.
Interaction with Cholesterol Alters thermodynamic and morphological properties of cholesterol-rich domains [1] DPPC/Cholesterol Mixed Monolayers Suggests it can modulate the properties of lipid rafts and other cholesterol-rich regions.

Experimental Protocols for Investigating Membrane Interactions

Here are detailed methodologies for key experiments that can be used to study γ-terpineol's interaction with lipid membranes.

Protocol 1: Langmuir Monolayer Studies

This technique is ideal for probing the thermodynamic and structural changes at the air-water interface.

  • 1. Lipid Solution Preparation: Dissolve the desired lipids (e.g., DPPC, DPPE, Cholesterol) and γ-terpineol in a volatile organic solvent like chloroform to a typical concentration of 0.5-1.0 mg/mL [1].
  • 2. Monolayer Formation: Carefully spread the lipid or lipid/γ-terpineol mixture onto the clean air-water interface of a Langmuir trough filled with the aqueous subphase (e.g., purified water or buffer).
  • 3. Compression Isotherm: Allow the solvent to evaporate completely. Compress the monolayer at a constant rate (e.g., 10-20 cm²/min) while continuously monitoring the surface pressure (π) as a function of the mean molecular area (A) [1].
  • 4. Data Analysis:
    • Incorporation: Look for an expansion of the isotherm, indicating γ-terpineol has inserted into the monolayer [1].
    • Elasticity: Calculate the compressional modulus (Cs⁻¹) from the isotherm's slope: Cs⁻¹ = -A (dπ/dA). A decrease in Cs⁻¹ signifies increased membrane fluidity and decreased elasticity [1].
    • Complementary Techniques: Couple the trough with Brewster Angle Microscopy (BAM) to visualize morphological changes in the monolayer or with Infrared (IR) Spectroscopy to investigate changes in the order of lipid acyl chains [1].
Protocol 2: Vesicle-Based Fluorescence Spectroscopy

This method assesses membrane fluidity and phase state in a more cell-like, bilayer system.

  • 1. Liposome Preparation: Prepare large unilamellar vesicles (LUVs) or multilamellar vesicles (MLVs) from the lipids of interest using standard methods like extrusion or vortexing [2].
  • 2. Probe Incorporation: Incorporate a fluorescent probe like Laurdan (6-dodecanoyl-2-dimethylaminonaphthalene) into the lipid vesicles. Laurdan is sensitive to the polarity of its environment, which changes with membrane phase [2].
  • 3. Sample Incubation: Incubate the prepared liposomes with varying concentrations of γ-terpineol.
  • 4. Measurement & Analysis: Measure the fluorescence emission spectrum of Laurdan.
    • Calculate the Generalized Polarization (GP) using the formula: GP = (I₄₄₀ - I₄₉₀) / (I₄₄₀ + I₄₉₀), where I₄₄₀ and I₄₉₀ are the emission intensities at the blue (ordered phase) and red (disordered phase) edges of the spectrum, respectively.
    • A decrease in Laurdan GP upon addition of γ-terpineol indicates an increase in membrane fluidity and disorder [2].

Experimental Workflow and Mechanism of Action

The diagram below integrates the experimental steps with the proposed molecular mechanism of γ-terpineol.

G start Start: Prepare Model Membrane exp1 Experiment 1: Langmuir Monolayer start->exp1 exp2 Experiment 2: Fluorescence Spectroscopy start->exp2 data1 Data: π-A Isotherms, BAM Images exp1->data1 Compression Visualization data2 Data: Laurdan Generalized Polarization (GP) exp2->data2 Incubation Measurement analysis Analysis & Interpretation data1->analysis data2->analysis mechanism Molecular Mechanism: γ-Terpineol incorporates into bilayer, disrupting lipid packing and increasing membrane fluidity. analysis->mechanism Conclusions

Troubleshooting Common Experimental Issues

Issue Possible Cause Solution
Low Reproducibility in Monolayer Experiments Inconsistent solvent purity/evaporation; inaccurate concentration of spread solution. Use high-purity solvents; ensure consistent evaporation time before compression; calibrate pipettes and prepare fresh solutions [1].
No Observed Effect on Membrane Fluidity γ-Terpineol concentration too low; incubation time insufficient for incorporation. Perform a dose-response curve; ensure adequate incubation time for equilibration in vesicle-based assays.
Unexpected Increase in Membrane Order Lipid-specific effects. The choice of lipid (e.g., DPPC vs. DPPE) can lead to divergent results. Include multiple lipid types in your study. An increase in order for some lipids (like DPPC) is a documented, specific effect, not necessarily an error [1].
Poor Solubility/Aqueous Instability of γ-Terpineol Inherent hydrophobicity and high volatility of terpenes [3] [4]. For delivery in aqueous assays, consider using a carrier like cyclodextrin to form an inclusion complex and improve solubility and stability [3].

Key Technical Considerations for Researchers

  • Lipid Selection is Critical: The effect of γ-terpineol is highly dependent on membrane composition. Its impact differs between phospholipids like DPPC and DPPE, and it significantly interacts with cholesterol [1]. Always use relevant lipid models for your biological question.
  • Leverage Complementary Techniques: No single method provides a complete picture. Combining thermodynamic data (Langmuir), visual data (BAM), and spectroscopic data (Fluorescence, IR) offers the most robust conclusions [1].
  • Consider Delivery Challenges: Due to its hydrophobic nature, careful consideration must be given to how γ-terpineol is delivered to the membrane system in experiments, especially for in vitro cellular assays [3] [4].

References

gamma-terpineol versus alpha-terpineol biological activity comparison

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Biological Activity Overview

Biological Activity Alpha-Terpineol (α-Terpineol) Gamma-Terpineol (γ-Terpineol)
Anticancer Inhibits glioblastoma cell growth, downregulates KDELC2, induces apoptosis [1]. Suppresses NF-kB translocation and PARP cleavage [2]. No specific experimental data located.
Antiviral Contributes to >96% inactivation of Herpes Simplex Virus type 1 (HSV-1) as a component of essential oils [3]. No specific experimental data located.
Antimicrobial MIC of 0.25 mg/mL against A. baumannii; synergizes with antibiotics [4]. No specific experimental data located.
Antioxidant Reduces serum and hepatic TBARS in obese rats; restores enzymatic antioxidants [2] [5]. No specific experimental data located.
Anti-inflammatory Reduces pro-inflammatory cytokines (TNF-α, IL-1β) in obese rats [5]. Modulates NF-kB and p38-MAPK pathways [6]. No specific experimental data located.
Cardiovascular Induces vasorelaxation, reduces arterial pressure, inhibits voltage-operated Ca²⁺ channels [2]. No specific experimental data located.
Neuroactive / Antidepressant Produces antidepressant-like effects in mice; activity modulated by CB1, CB2, and D2 receptors [6]. No specific experimental data located.

Detailed Experimental Data and Protocols for Alpha-Terpineol

The following details the key methodologies from which the data for alpha-terpineol in the table above were derived.

  • Anticancer Activity (Glioblastoma):

    • Protocol: In vitro assays using human glioblastoma cell lines (A172, T98G). Cell viability was measured via MTT assay after 24-72 hours of α-terpineol treatment. IC₅₀ values were calculated. In vivo, an orthotopic GBM mouse model was used, and tumor growth was monitored [1].
    • Key Findings: α-Terpineol exhibited an IC₅₀ of 0.46 mg/mL in A172 cells. It downregulated the endoplasmic reticulum protein KDELC2, suppressed tumor growth, and reduced resistance to the chemotherapeutic drug temozolomide (TMZ) [1].
  • Antimicrobial & Antibiotic Enhancement:

    • Protocol: The minimum inhibitory concentration (MIC) was determined using the broth microdilution method. Synergy with antibiotics was assessed using the checkerboard microdilution method and calculating the Fractional Inhibitory Concentration Index (FICi) [4].
    • Key Findings: α-Terpineol was bactericidal against 14 pathogenic bacteria. Its lowest MIC was 0.25 mg/mL for Acinetobacter baumannii. It showed synergistic (FICi ≤0.5) and additive relationships with 11 common antibiotics, reducing their MICs by up to 87.5% [4].
  • Antioxidant & Anti-inflammatory Activity:

    • Protocol: A diet-induced obesity rat model was used. Rats were fed a high-fat diet supplemented with α-terpineol enantiomers (25, 50, 100 mg/kg of diet) for a period of time. Serum and liver were analyzed for thiobarbituric acid reactive substances (TBARS) and inflammatory cytokines (TNF-α, IL-1β) [5].
    • Key Findings: Doses ≥50 mg/kg reduced serum TBARS by 2.6-4.2 times and hepatic TBARS by about 1.6 times. The same doses also significantly reduced serum levels of TNF-α and IL-1β [5].
  • Neuroactive / Antidepressant-like Effects:

    • Protocol: The tail suspension test (TST) and splash test (ST) in mice were used. α-Terpineol (100-200 mg/kg, p.o.) was administered acutely. Receptor antagonists were used to probe the mechanism of action [6].
    • Key Findings: α-Terpineol significantly reduced immobility time in the TST, indicating an antidepressant-like effect. This effect was blocked by antagonists for dopamine D2 receptors (sulpiride) and cannabinoid CB1 (AM281) and CB2 (AM630) receptors [6].

Mechanism of Action: Alpha-Terpineol Signaling Pathways

The anticancer and antidepressant effects of alpha-terpineol involve complex signaling pathways, summarized in the diagrams below.

G Alpha-Terpineol Anticancer Mechanism AlphaTerpineol α-Terpineol KDELC2 KDELC2 (ER Protein) AlphaTerpineol->KDELC2 Downregulates CellCycle Cell Cycle Arrest AlphaTerpineol->CellCycle NFkB NF-κB Pathway AlphaTerpineol->NFkB Suppresses PARP PARP Cleavage AlphaTerpineol->PARP Induces CD44_OCT4 Stem Cell Markers (CD44, OCT4) KDELC2->CD44_OCT4 Reduces Apoptosis Apoptosis Activation CD44_OCT4->Apoptosis Promotes NFkB->Apoptosis PARP->Apoptosis

G Alpha-Terpineol Antidepressant Mechanism AlphaTerpineol α-Terpineol CB1 CB1 Cannabinoid Receptor AlphaTerpineol->CB1 Activates CB2 CB2 Cannabinoid Receptor AlphaTerpineol->CB2 Activates D2 D2 Dopamine Receptor AlphaTerpineol->D2 Activates AntidepressantEffect Antidepressant-like Effect (Reduced Immobility Time) CB1->AntidepressantEffect CB2->AntidepressantEffect D2->AntidepressantEffect

Research Implications and Future Directions

The extreme lack of data on this compound presents a significant gap in the scientific understanding of terpineol isomers. For researchers, this means:

  • Alpha-terpineol is a strong candidate for further investigation in therapeutic areas including oncology, infectious disease, and neurology. The existing mechanistic and in vivo data provide a solid foundation for future studies.
  • This compound represents a potential frontier for novel discovery. Its biological profile is essentially unknown, and research efforts here could yield entirely new insights.

Future work should prioritize isolating or synthesizing this compound to conduct the same rigorous biological evaluations that have been applied to alpha-terpineol.

References

Experimental Evidence for Terpineol's Cannabinoid Action

Author: Smolecule Technical Support Team. Date: February 2026

The primary evidence comes from a 2020 study which investigated a terpineol mixture (approximately 73% α-terpineol, 6% β-terpineol, and 18% γ-terpineol) for its antidepressant-like effects [1] [2].

  • Molecular Docking Predictions: Docking modeling analyses suggested that terpineol has a coherent predicted binding mode against both CB1 and CB2 receptors, identifying them as the most promising targets for its action [1] [2].
  • Pharmacological Confirmation: The antidepressant-like effect of terpineol in mice was blocked by selective CB1 (AM281) and CB2 (AM630) receptor antagonists [1] [2]. This functionally confirms that its activity depends on the cannabinoid system.

The study's experimental workflow summarizing these findings is illustrated below:

start Terpineol Administration (Oral or Intraperitoneal) mol_dock Molecular Docking Analysis start->mol_dock pharm_exp Pharmacological Study (Receptor Antagonists) start->pharm_exp cb1 CB1 Receptor (Predicted Target) mol_dock->cb1 cb2 CB2 Receptor (Predicted Target) mol_dock->cb2 effect Antidepressant-like Effect (Observed Behavior) pharm_exp->effect cb1->effect Functional Link Confirmed cb2->effect Functional Link Confirmed conclusion Conclusion: Terpineol's effect is modulated by CB1 and CB2 receptors effect->conclusion

Comparison with Other Cannabinoids

The following table compares the receptor binding affinity (Ki) of well-characterized phytocannabinoids with the type of evidence available for terpineol, putting the findings into context [3].

Compound CB1 Receptor Affinity (Ki) CB2 Receptor Affinity (Ki) Type of Evidence
Δ⁹-THC High affinity High affinity Direct binding affinity measurement [3]
CBN High affinity High affinity Direct binding affinity measurement [3]
CBD, CBG, CBC 10-100x lower affinity than Δ⁹-THC 10-100x lower affinity than Δ⁹-THC Direct binding affinity measurement [3]
Terpineol No direct Ki data No direct Ki data Predicted binding (docking) & confirmed functional effect [1] [2]

This comparison shows that Δ⁹-THC and CBN have the highest affinity for CB1 and CB2 receptors, while other major cannabinoids like CBD have significantly lower affinity [3]. Terpineol's role is distinct, with evidence pointing to cannabinoid receptor modulation rather than direct high-affinity binding.

Detailed Experimental Protocol

For researchers seeking to understand or replicate the foundational study, here is a summary of the key experimental details [1] [2]:

  • Test Compound: Terpineol (a mixture of isomers: ~73% α-terpineol, ~6% β-terpineol, ~18% γ-terpineol). It was diluted in saline with 0.5% Tween 80 [1] [2].
  • Animal Model: Male Swiss mice (8-12 weeks old). Depression-like behavior was induced by a single injection of Lipopolysaccharide (LPS) [1] [2].
  • Dosing: Terpineol was administered acutely at 100 and 200 mg/kg, both orally (p.o.) and intraperitoneally (i.p.) [1] [2].
  • Behavioral Test: The Tail Suspension Test (TST) was used to assess antidepressant-like activity, measured as a reduction in immobility time [1] [2].
  • Mechanism Investigation: The following antagonists were used to block receptors 15 minutes before terpineol administration to probe the mechanism:
    • AM281 (1 mg/kg, i.p.), a selective CB1 receptor antagonist/inverse agonist.
    • AM630 (1 mg/kg, i.p.), a selective CB2 receptor inverse agonist [1] [2].

Interpretation and Research Implications

The data indicates that terpineol is a functional modulator of the cannabinoid system rather than a high-affinity direct ligand like THC. Its antidepressant-like effect is mediated through interactions with both CB1 and CB2 receptors, as confirmed by pharmacological blockade [1] [2]. This mechanism is visually summarized in the pathway below:

Terpineol Terpineol CB1 CB1 Receptor Terpineol->CB1 CB2 CB2 Receptor Terpineol->CB2 Effect Antidepressant-like Effect (Reduced immobility in TST) CB1->Effect CB2->Effect Block1 Effect blocked by AM281 (CB1 antagonist) Block1->CB1 Block2 Effect blocked by AM630 (CB2 antagonist) Block2->CB2

A key limitation for the field is the lack of binding affinity data (Ki values) for gamma-terpineol in its pure form. Future research should focus on:

  • Purifying individual terpineol isomers (alpha, beta, gamma) for separate testing.
  • Conducting radioligand binding assays to determine exact Ki values for CB1 and CB2 receptors.
  • Exploring its potential synergistic effects with other cannabinoids in line with the "entourage effect" [4].

References

gamma-terpineol terpinen-4-ol efficacy comparison

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy Comparison at a Glance

Pharmacological Area Terpinen-4-ol Efficacy Gamma-Terpinene Efficacy Key Comparative Findings
Antimicrobial Strong, broad-spectrum antibacterial & antifungal activity; active ingredient in tea tree oil [1] [2] [3]. Limited data; weaker activity in studies. In a study against Demodex mites, terpinen-4-ol was most potent; gamma-terpinene was classified as an "ineffective" ingredient [2].
Anti-inflammatory Significant activity; inhibits pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) via NF-κB pathway [4] [5] [3]. No specific data found in search results. Terpinen-4-ol's anti-inflammatory mechanisms are well-documented, while no relevant data was found for gamma-terpinene.
Anticancer Demonstrated efficacy; induces cell death & synergizes with chemo drugs in various cancer cell lines [6]. No direct efficacy data found. In a mixture, removing terpinen-4-ol abolished most antitumor effects, highlighting its critical role [6].
Antiparasitic Displays trypanocidal effect in vitro [7]. Displays trypanocidal effect in vitro [7]. Both showed activity against Trypanosoma evansi, but α-terpinene (another isomer) was most effective in vivo [7].
Synergistic Potential Enhances efficacy of conventional antibiotics & anticancer drugs [8] [6]. No specific data found. Terpinen-4-ol can act as an antimicrobial resistance modifying agent [8].

Detailed Experimental Data and Protocols

For researchers to evaluate and build upon these findings, here is a detailed breakdown of the key experiments.

Demodex Mite Killing Assay

This study directly compared the acaricidal efficacy of various tea tree oil components [2].

  • Objective: To identify the most active ingredient in Tea Tree Oil (TTO) against Demodex folliculorum mites.
  • Protocol:
    • Source: Mites were collected from epilated eyelashes of patients with ocular demodicosis.
    • Test Compounds: 13 of the 15 major TTO ingredients, including terpinen-4-ol and gamma-terpinene, were solubilized in mineral oil.
    • Concentrations Tested: 1%, 2.5%, 5%, 10%, 25%, 50%, 75%, and 100%.
    • Procedure: Live adult mites were exposed to the solutions and monitored under a light microscope for up to 150 minutes. The survival time (when movement ceased) was recorded.
  • Key Results:
    • Terpinen-4-ol: Was the most potent ingredient, effective even at a 1% concentration.
    • Gamma-Terpinene: Was classified as "ineffective," showing no killing effect at a 25% concentration.
Anti-inflammatory Mechanism Study

A 2024 study elucidated the mechanism by which terpinen-4-ol exerts anti-inflammatory effects [5].

  • Objective: To investigate how terpinen-4-ol (T-4-O) improves LPS-induced inflammation in macrophages.
  • Protocol:
    • Cell Model: Mouse RAW264.7 macrophages.
    • Treatment: Cells were pre-treated with T-4-O (100 μmol/L) for 2 hours, then stimulated with LPS (1 μg/mL) for 6 hours.
    • Metabolomics: Non-targeted LC-MS/MS analysis was performed to identify changes in cellular metabolites.
    • Pathway Analysis: Western blotting and qPCR were used to analyze key proteins and genes in the NF-κB and mTOR signaling pathways, as well as glutamine metabolism.
  • Key Results:
    • T-4-O significantly decreased LPS-induced levels of NO, TNF-α, and IL-6.
    • It inhibited the phosphorylation of IκBα and NF-κB p65.
    • T-4-O inhibited mTOR phosphorylation, which promoted glutamine catabolism and shifted cell metabolism towards oxidative phosphorylation, reducing inflammation.

The following diagram illustrates the anti-inflammatory mechanism of terpinen-4-ol as described in this study [5]:

G LPS LPS TLR4 TLR4 LPS->TLR4 Binds InflammatoryPathway IκBα / NF-κB p65 Phosphorylation TLR4->InflammatoryPathway Activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) InflammatoryPathway->Cytokines Induces T4O Terpinen-4-ol (T-4-O) T4O->InflammatoryPathway Inhibits mTOR mTOR Phosphorylation T4O->mTOR Inhibits Metabolism Glutamine Metabolism (GLS, GDH) mTOR->Metabolism Regulates OXPHOS Oxidative Phosphorylation Metabolism->OXPHOS Promotes OXPHOS->InflammatoryPathway Suppresses

Antitumor and Synergistic Activity

A 2016 study investigated the antitumor effects of terpinen-4-ol, including an experiment with a defined mixture of compounds [6].

  • Objective: To evaluate the antitumor effect of terpinen-4-ol alone and in combination with other compounds.
  • Protocol:
    • Cell Lines: Human colorectal (HT29, HCT116), gastric (AGS), and pancreatic (MIA-PACA) cancer cells.
    • Viability Assay: Cells were treated with various agents for 72 hours, and cell viability was measured using the MTT assay.
    • Tested Mixtures:
      • Mix 1: Contained terpinen-4-ol, γ-terpinene, α-terpinene, 1,8-cineole, and p-cymene.
      • Mix 2: Contained the same compounds as Mix 1 but without terpinen-4-ol.
  • Key Results:
    • Mix 1 (with terpinen-4-ol) showed significant growth inhibition of all tested cancer cell lines.
    • Mix 2 (without terpinen-4-ol) showed little to no antitumor effect, demonstrating that terpinen-4-ol was the critical component for the observed activity.

Interpretation and Research Implications

The evidence clearly shows that terpinen-4-ol is a biologically potent molecule with well-documented, multi-target mechanisms of action. In contrast, gamma-terpinene appears to be a less active component in the contexts studied.

For a research or development professional, the implications are:

  • Focus for Therapeutics: Terpinen-4-ol presents a much stronger candidate for further investigation in drug development, especially in antimicrobial, anti-inflammatory, and anticancer applications.
  • Synergistic Potential: Its ability to enhance the effectiveness of conventional antibiotics and chemotherapy drugs [8] [6] is a highly promising area for overcoming resistance.
  • Data Gap on Gamma-Terpinene: The current search results do not provide a strong basis for attributing significant or direct efficacy to gamma-terpinene in the areas reviewed. Its role may be more supportive or synergistic within the whole essential oil.

References

gamma-terpineol membrane disruption mechanism other terpenes

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Mechanisms of Terpene Membrane Activity

Terpene Membrane Disruption Mechanism Key Experimental Findings Relevant Experimental Models

| Gamma-Terpineol | - Incorporates into lipid monolayers, causing expansion [1] [2].

  • Reduces membrane elasticity and fluidity [1] [2].
  • Interaction strength and location vary with lipid type (e.g., DPPC vs. DPPE) [1]. | - DPPC Monolayers: Increased lipid order; drug positioned near phosphate groups [1].
  • DPPE Monolayers: Increased gauche conformers, indicating disorder [1].
  • Cholesterol-containing Monolayers: Alters thermodynamic and morphological properties [2]. | - Langmuir Monolayers of DPPC, DPPE, and Cholesterol [1] [2].
  • PM-IRRAS and Brewster Angle Microscopy [1]. | | Alpha-Terpineol | - Primary mechanism may involve cannabinoid receptor activation (CB1/CB2) rather than direct membrane disruption [3] [4].
  • Shown to have general antimicrobial properties [3]. | - Produced antidepressant-like effect in mice, blocked by CB1/CB2 antagonists [4].
  • Exhibited antibacterial activity against Staphylococcus aureus [3]. | - In vivo mouse models of depression and neuropathic pain [4].
  • In vitro antibacterial assays [3]. | | Terpinen-4-ol | - A key bactericidal component in tea tree oil [5]. | - Major component of tea tree oil, effective against Propionibacterium acnes [5]. | - Not specified in search results. | | Gamma-Terpinene | - Mechanism not fully elucidated; may involve cannabinoid receptor activity [6]. | - Reversed neuropathic pain in mice; effects involved CB1 receptors [6]. | - In vivo mouse chronic constriction injury model [6]. | | 1,8-Cineole | - Not a direct membrane disruptor; serves as a carbon source for soil bacteria, which hydroxylate it [5]. | - Metabolized by Pseudomonas flava and Streptomyces species to various hydroxy- and oxo- derivatives [5]. | - Microbial biotransformation studies [5]. |

Detailed Experimental Protocols for this compound

For researchers looking to replicate or build upon these findings, here are the key methodologies used in the studies on this compound.

  • Langmuir Monolayer Preparation: Lipids (e.g., DPPC, DPPE, Cholesterol) are dissolved in chloroform (0.5 mg/mL) and carefully spread onto the surface of a purified water subphase in a Langmuir trough [1] [2]. This compound can be either premixed with the lipids in the spreading solution or injected into the aqueous subphase after the lipid monolayer is formed [1].
  • Surface Pressure-Area (π-A) Isotherm Measurement: The spread monolayer is compressed at a constant rate while the surface pressure and the mean molecular area are recorded in real-time. This provides data on the monolayer's thermodynamic state, compressibility, and the effects of the incorporated drug [1] [2].
  • Brewster Angle Microscopy (BAM): This technique is used simultaneously with isotherm collection. A p-polarized laser beam is reflected off the monolayer surface, and the reflected light is captured by a camera. BAM visualizes the morphology and phase domains of the monolayer without using fluorescent probes [1].
  • Polarization-Modulation Infrared Reflection-Absorption Spectroscopy (PM-IRRAS): The infrared spectra of the Langmuir monolayers are collected during compression. This method provides information about the conformational order of the lipid alkyl chains (by analyzing CH₂ stretching vibrations) and the orientation and interaction of the lipid headgroups (by analyzing phosphate group vibrations) [1].

Proposed Mechanism of Action for this compound

The following diagram synthesizes the experimental findings into a proposed mechanism of action for this compound, illustrating how its interaction with membrane lipids leads to disruption.

gamma_terpineol_mechanism Start This compound Exposure Event1 Incorporation into Lipid Monolayer Start->Event1 Event2 Expansion of Mean Molecular Area Event1->Event2 PathA Path A: DPPC-rich Membranes Event2->PathA PathB Path B: DPPE-rich Membranes Event2->PathB EffectA1 Increased Lipid Chain Order PathA->EffectA1 EffectB1 Increased Gauche Conformers PathB->EffectB1 EffectA2 Altered Headgroup Interactions EffectA1->EffectA2 OutcomeA Altered Membrane Function EffectA2->OutcomeA Leads to EffectB2 Increased Membrane Fluidity/Disorder EffectB1->EffectB2 OutcomeB Membrane Disruption EffectB2->OutcomeB Leads to

The experimental data suggests that the specific biophysical consequences of this compound's incorporation are highly dependent on the lipid composition of the target membrane [1]. This lipid-selectivity could be a critical factor in its mechanism of action, potentially explaining selective toxicity against different cell types, such as bacterial versus mammalian cells [1] [2].

Key Research Implications

  • Lipid Selectivity: The differential effects on DPPC (common in mammalian membranes) and DPPE (more prevalent in bacterial membranes) suggest a potential for selective microbial targeting [1]. This provides a rational basis for its reported antimicrobial and anticancer properties.
  • Complex Membrane Systems: The interaction with cholesterol demonstrates that the presence of other membrane components can significantly modulate the effects of this compound, pointing to the importance of using complex, physiologically relevant membrane models in future research [2].
  • Multi-Faceted Activity: While the evidence for direct membrane disruption is strong, some studies also point to additional, receptor-mediated pharmacological activities for terpineol isomers, such as modulation of the endocannabinoid system [3] [4]. The relative contribution of these different mechanisms to the overall biological effect remains an area for further investigation.

References

gamma-terpineol antioxidant capacity ORAC assay comparison

Author: Smolecule Technical Support Team. Date: February 2026

Antioxidant Capacity at a Glance

The table below summarizes the available quantitative data for alpha-terpineol and the documented research focus for gamma-terpineol.

Terpene ORAC Value (μmol TE/μmol) Assay Type Key Findings on Antioxidant Capacity
Alpha-Terpineol 2.72 [1] ORAC (Oxygen Radical Absorbance Capacity) Considered comparable to some commercial antioxidants in this specific assay [1].
This compound Not Found Not Found Research focuses on its antiproliferative and apoptosis-inducing effects, particularly in hepatoma (liver cancer) cells, with its antioxidant capacity not being a primary focus in the available studies [2].

Experimental Protocol: The ORAC Assay

The ORAC assay is a widely accepted method for determining the hydrophilic antioxidant capacity of substances against peroxyl radicals. The following workflow illustrates the general procedure, which you can adapt for testing this compound.

SamplePrep Sample Preparation FLAddition Add Fluorescein (FL) Probe SamplePrep->FLAddition AAPHAddition Add AAPH (Peroxyl Radical Source) FLAddition->AAPHAddition Incubation Incubate at Controlled Temperature AAPHAddition->Incubation FluorescenceRead Measure Fluorescence Decay Over Time Incubation->FluorescenceRead DataAnalysis Calculate Antioxidant Capacity (Area Under Curve vs. Trolox Standard) FluorescenceRead->DataAnalysis

Key Methodological Details:

  • Probe: The improved ORAC assay uses fluorescein (FL) as the fluorescent probe, which is superior to the previously used B-phycoerythrin [3].
  • Mechanism: The assay measures the ability of an antioxidant to protect the fluorescein probe from oxidative degradation by peroxyl radicals (usually generated from AAPH). The results are based on the area under the fluorescence decay curve (AUC) [3].
  • Calculation: The antioxidant capacity of the sample is quantified by comparing its protective effect to that of Trolox, a water-soluble vitamin E analog. The final results are expressed as micromoles of Trolox equivalents per micromole of compound (μmol TE/μmol) [1] [4].
  • Limitations: It is crucial to remember that ORAC is an in vitro (test tube) assay. The measured antioxidant activity may not directly translate to in vivo (within the body) effects, as factors like bioavailability and metabolism are not accounted for [4].

Documented Bioactivities of this compound

Although data on its antioxidant capacity is lacking, research highlights other significant pharmacological properties of this compound:

  • Antiproliferative and Apoptosis-Inducing Effects: A key study demonstrated that this compound significantly suppresses the proliferation of human hepatoma (BEL-7402) cells in a dose-dependent manner. The anti-cancer mechanism was found to be through the induction of apoptosis (programmed cell death), evidenced by observable changes like cell shrinkage, nuclear chromatin condensation, and the formation of apoptotic bodies [2].
  • Cell Cycle Arrest: Treatment with this compound led to the accumulation of BEL-7402 cells at the G1 or S phase, effectively blocking further cell cycle progression and proliferation [2].

References

gamma-terpineol fungicidal efficacy commercial fungicides

Author: Smolecule Technical Support Team. Date: February 2026

Terpenes vs. Commercial Fungicides: A Comparison

The table below summarizes the key characteristics of the mentioned terpenes and major classes of commercial fungicides.

Agent / Class Primary Mode of Action Efficacy Spectrum Example Compounds Key Characteristics
Terpinen-4-ol (Terpineol isomer) Disruption of membrane integrity; broad cellular toxicity [1]. Broad-spectrum antibacterial and antifungal activity [1]. Terpinen-4-ol [1] Natural product; considered a promising candidate for lead antifungal development [1].
Gamma-Terpinene (γ-TPN) Not fully elucidated; demonstrated antioxidant and cytotoxic activities [2]. Shows antibacterial, antiprotozoal, cytotoxic, and other pharmacological activities [2]. Gamma-terpinene [2] A monoterpene hydrocarbon; various pharmacological activities are under investigation [2].

| Respiratory Inhibitors (Group C) [3] | Inhibits cellular respiration and energy production in fungal mitochondria. | Varies from narrow to broad-spectrum. | SDHIs (Group 7): benzovindiflupyr, fluxapyroxad [3] QoIs (Group 11): azoxystrobin, trifloxystrobin [3] | SDHIs: Often longer residual activity; preventative with some curative properties [3]. QoIs: Broad-spectrum, preventative; can induce "greening effect" in plants [3]. | | Sterol Biosynthesis Inhibitors (Group G) [3] | Inhibits demethylation of lanosterol, disrupting fungal cell membrane. | Broad-spectrum [3]. | DMIs (Group 3): tebuconazole, prothioconazole, metconazole [3] | Systemic; can be both preventative and curative; moderate resistance risk [3]. | | Multi-Site Activity (Group M) [3] | Activity at multiple, non-specific sites in the fungal cell. | Broad-spectrum, protective [3]. | Chlorothalonil, mancozeb, copper salts [3] | Contact fungicides; low risk of resistance; no curative abilities [3]. |

Experimental Insights on Terpenes

Research into terpenes for antifungal applications involves specific experimental models and protocols.

  • In Vitro Antifungal Assays: Standard methods include broth microdilution to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration that prevents visible fungal growth [1]. The checkerboard microdilution method is used to study synergistic effects when terpenes are combined with conventional antibiotics or fungicides [4].
  • Documented Efficacy: Studies show that terpinen-4-ol and α-terpineol are recognized among monoterpenes with broad-spectrum antibacterial and antifungal activities [1]. One study found that terpineol (a mixture of isomers including α-terpineol) formed synergistic relationships with 11 common antibiotics and achieved 100% bacterial growth inhibition in six combinations [4].
  • Proposed Mechanisms: The antifungal action of terpenes like terpinen-4-ol is often linked to the disruption of microbial cell membranes, leading to leakage of cellular contents and cell death [1]. Their lipophilic nature allows them to integrate into and disturb the lipid bilayer [1].

Research Implications and Considerations

For research and development, botanical fungicides like terpenes present unique opportunities and challenges.

  • Advantages: Phytochemicals can help inhibit resistance development, are considered eco-friendly, and can be highly effective and selective [5]. Their complex chemical profiles may result in multi-site modes of action, making it more difficult for fungi to develop resistance [5].
  • Current Limitations: Despite promising research, few botanical fungicides are commercially approved. Challenges include lack of standardized formulation techniques, rapid degradation, and sometimes strict regulatory hurdles [5].

Resistance Management in Fungicide Development

Understanding and managing resistance is critical in developing new antifungals. The Fungicide Resistance Action Committee (FRAC) classifies fungicides by their mode of action to guide resistance management [3] [6].

The following diagram illustrates the relationship between different fungicide modes of action and resistance risk, which is central to FRAC's guidance.

fungicide_resistance Fungicide Modes of Action Fungicide Modes of Action Multi-Site Activity (M) Multi-Site Activity (M) Fungicide Modes of Action->Multi-Site Activity (M) Single-Site Activity Single-Site Activity Fungicide Modes of Action->Single-Site Activity Low Resistance Risk Low Resistance Risk Multi-Site Activity (M)->Low Resistance Risk  Leads to Respiration Inhibitors (C) Respiration Inhibitors (C) Single-Site Activity->Respiration Inhibitors (C) Sterol Biosynthesis Inhibitors (G) Sterol Biosynthesis Inhibitors (G) Single-Site Activity->Sterol Biosynthesis Inhibitors (G) QoIs (Group 11) QoIs (Group 11) Respiration Inhibitors (C)->QoIs (Group 11) SDHIs (Group 7) SDHIs (Group 7) Respiration Inhibitors (C)->SDHIs (Group 7) Uncouplers (Group 29) Uncouplers (Group 29) Respiration Inhibitors (C)->Uncouplers (Group 29) DMIs (Group 3) DMIs (Group 3) Sterol Biosynthesis Inhibitors (G)->DMIs (Group 3) High Resistance Risk High Resistance Risk QoIs (Group 11)->High Resistance Risk  Has Moderate-High Resistance Risk Moderate-High Resistance Risk SDHIs (Group 7)->Moderate-High Resistance Risk  Has Uncouplers (Group 29)->Low Resistance Risk  Has Moderate Resistance Risk Moderate Resistance Risk DMIs (Group 3)->Moderate Resistance Risk  Has

How to Proceed with Research

The existing research on terpinen-4-ol and gamma-terpinene provides a solid foundation, but more targeted studies are needed.

  • Focus on Standardization: Future work should prioritize standardizing extraction and formulation techniques for terpenes to ensure consistent and reproducible results [5].
  • Elucidate Mechanisms: A critical research gap is the precise molecular target and signaling pathways involved in the fungicidal activity of gamma-terpinene and related terpenes [2].
  • Explore Combination Therapies: Given the promising synergy seen with antibiotics [4], research into combining terpenes with established fungicides could be a fruitful path for developing new treatments and managing resistance.

References

gamma-terpineol thermal hyperalgesia mechanical allodynia effects

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Data for Alpha-Terpineol

The following table summarizes the key findings from studies investigating the effects of alpha-terpineol in rodent models of neuropathic pain.

Animal Model Effect on Mechanical Allodynia Effect on Thermal Hyperalgesia Dosage & Administration Proposed Mechanism of Action Source (Citation)
Mouse CCI model Reversal (ED~50~: 42.3 mg/kg) [1] Reversal (ED~50~: 26.7 mg/kg) [1] Intraperitoneal (i.p.) injection [1] Cannabinoid receptors (CB1 and CB2) [1] Psychopharmacology (Berl). 2022 [1]
Rat CCI model Attenuated [2] Attenuated [2] 50 and 100 mg/kg, i.p., once daily for 14 days [2] Suppression of microglial cells; reduction of IL-1β and TNF-α [2] Iran J Basic Med Sci. 2019 [2]

A key finding across studies is that thermal hyperalgesia demonstrated higher sensitivity to alpha-terpineol than mechanical allodynia [1].

Detailed Experimental Protocols

Here is a detailed look at the methodologies used in the cited research.

  • Neuropathic Pain Model: The Chronic Constriction Injury (CCI) model was used in both studies. This involves loosely ligating the sciatic nerve, which leads to behaviors indicative of neuropathic pain, such as allodynia and hyperalgesia [1] [2].
  • Behavioral Assessments:
    • Mechanical Allodynia: Evaluated using the von Frey test. The force required to elicit a paw withdrawal response is measured, with a decreased threshold indicating mechanical allodynia [1] [2].
    • Thermal Hyperalgesia: Assessed using the Hargreaves test or the hot plate test. These tests measure the latency for a paw withdrawal response to a focused heat source, with a decreased latency indicating thermal hyperalgesia [1] [2].
  • Mechanistic Studies: To investigate the underlying mechanisms, one study used:
    • Iba1 immunostaining to quantify activated microglial cells in the spinal cord [2].
    • ELISA to measure the concentration of inflammatory cytokines (IL-1β and TNF-α) in spinal tissue [2].

Proposed Signaling Pathway of Alpha-Terpineol

The research suggests alpha-terpineol's analgesic effects involve multiple pathways. The diagram below synthesizes the proposed mechanisms based on the available evidence.

G AlphaTerpineol α-Terpineol CB1 CB1 Receptor AlphaTerpineol->CB1 Potentiates CB2 CB2 Receptor AlphaTerpineol->CB2 Potentiates MicroglialActivation Microglial Activation AlphaTerpineol->MicroglialActivation Suppresses PainSignaling Pain Signaling Amplification CB1->PainSignaling Inhibits CB2->PainSignaling Inhibits InflammatoryCytokines Inflammatory Cytokines (IL-1β, TNF-α) MicroglialActivation->InflammatoryCytokines Releases InflammatoryCytokines->PainSignaling Enhances NeuropathicPain Neuropathic Pain (Thermal Hyperalgesia, Mechanical Allodynia) PainSignaling->NeuropathicPain Leads to

Interpretation of Findings and Research Gap

The data for alpha-terpineol shows a consistent and promising profile for alleviating neuropathic pain symptoms. Its efficacy appears to be mediated through both the cannabinoid system and the suppression of neuroinflammation.

However, the absence of specific data for gamma-terpineol is a significant limitation. It is critical to determine whether this was a simple typographical error in your query or if gamma-terpinene (an isomer, noted in other studies [3] [4]) was the intended subject. Confirming the exact compound of interest is the essential next step.

References

×

Physical Description

Solid

XLogP3

2.1

Melting Point

Mp 68-70 °
68-70°C

UNII

5PH9U7XEWS

GHS Hazard Statements

Aggregated GHS information provided by 31 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (90.32%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

586-81-2

General Manufacturing Information

Cyclohexanol, 1-methyl-4-(1-methylethylidene)-: ACTIVE

Dates

Last modified: 08-15-2023

Explore Compound Types